D-gulose-1-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-RGICIRPASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of D-Gulose-1-¹³C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D-Gulose-1-¹³C, an isotopically labeled form of the rare monosaccharide D-gulose. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolic studies, drug development, and other scientific endeavors where tracing and characterization of carbohydrate pathways are critical.
Core Physicochemical Data
The incorporation of a ¹³C isotope at the C1 position of D-gulose primarily affects its molecular weight. Other physicochemical properties are expected to be nearly identical to the unlabeled compound. The following tables summarize the known quantitative data for both D-gulose and its ¹³C-labeled analogue.
Table 1: General Properties
| Property | D-Gulose | D-Gulose-1-¹³C | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | ¹³CC₅H₁₂O₆ | N/A |
| Molecular Weight | 180.16 g/mol | 181.15 g/mol | N/A |
| Physical State | Crystalline solid | Crystalline solid | [1] |
| Melting Point | 129-131 °C | Not experimentally determined, but expected to be very similar to D-gulose | [1] |
| Specific Optical Rotation [α]²⁰D | -24.10° | Not experimentally determined, but expected to be very similar to D-gulose | [1] |
Table 2: Solubility
While specific quantitative solubility data for D-gulose is limited, it is known to be soluble in water. The solubility of its epimer, D-glucose, in various solvents is well-documented and can serve as a useful reference.
| Solvent | D-Gulose Solubility | D-Glucose Solubility (for reference) | Source(s) |
| Water | Soluble | 909 g/L at 25 °C | [1][2] |
| Ethanol | Sparingly Soluble | Poorly soluble | |
| Methanol | Sparingly Soluble | Poorly soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 30 mg/mL |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and confirmation of isotopically labeled compounds.
¹³C NMR Data
The most significant impact of ¹³C labeling at the C1 position is observed in the ¹³C NMR spectrum. The signal corresponding to the labeled carbon will exhibit a significantly higher intensity. Data for D-[1-¹³C]gulose in D₂O shows the following chemical shifts for the anomeric carbons:
Table 3: ¹³C NMR Chemical Shifts (ppm) in D₂O
| Carbon | α-pyranose | β-pyranose |
| C1 | 94.4 | 95.4 |
| C2 | 66.3 | 70.7 |
| C3 | 72.4 | 72.8 |
| C4 | 71.0 | 71.0 |
| C5 | 68.0 | 75.3 |
| C6 | 62.5 | 62.6 |
Source: Omicron Biochemicals, Inc.
¹H NMR Data
No dedicated ¹H NMR spectrum for D-gulose was identified in the literature. However, the spectrum is expected to be complex due to the presence of multiple anomers in solution and significant signal overlap in the carbohydrate region (typically 3.0-5.5 ppm). The anomeric protons (H1) would appear as distinct doublets for the α and β forms, with their chemical shifts and coupling constants being characteristic of their axial or equatorial orientation.
Experimental Protocols
The following sections detail generalized methodologies for determining the key physicochemical properties of monosaccharides like D-gulose-1-¹³C.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and widely used technique.
Methodology:
-
Sample Preparation: Ensure the D-gulose-1-¹³C sample is thoroughly dried and in a fine powder form.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.
Determination of Specific Optical Rotation
Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of D-gulose-1-¹³C is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., water) in a volumetric flask.
-
Polarimeter Setup: The polarimeter is calibrated using a blank solvent-filled cell.
-
Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically in decimeters). The observed optical rotation (α) is then measured.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.
-
Synthesis of ¹³C-Labeled Monosaccharides
The synthesis of isotopically labeled sugars is a multi-step process that often involves a combination of chemical and enzymatic methods. A common chemical approach is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose.
General Principle of Kiliani-Fischer Synthesis for ¹³C Labeling:
This method can be adapted to introduce a ¹³C label at the C1 position by using a ¹³C-labeled cyanide source (e.g., K¹³CN or Na¹³CN).
-
Cyanohydrin Formation: The starting aldose (e.g., D-arabinose to synthesize D-gulose and D-mannose) is reacted with a ¹³C-labeled cyanide to form two epimeric cyanohydrins. The new chiral center is at the C2 position.
-
Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, forming aldonic acids.
-
Lactonization: The aldonic acids are converted to γ-lactones through heating.
-
Reduction: The lactones are reduced to the corresponding aldoses. For example, the reduction of the lactones derived from D-arabinose would yield a mixture of D-glucose-1-¹³C and D-mannose-1-¹³C.
Separation and purification of the desired epimer (in this case, D-gulose, which is an epimer of D-galactose and D-talose) would require chromatographic techniques.
Visualizations
Experimental Workflow for Physicochemical Characterization
References
Synthesis and Purification of D-Gulose-1-¹³C: A Technical Guide for Researchers
Introduction
D-gulose, a rare aldohexose sugar, and its isotopically labeled forms are of significant interest in metabolic research and drug development. As a C-3 epimer of D-galactose and a C-5 epimer of L-mannose, D-gulose provides a unique tool to probe the stereochemical specificity of enzymes and transporters involved in carbohydrate metabolism. The incorporation of a stable isotope, such as carbon-13 (¹³C), at a specific position allows for the tracing of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide provides a detailed overview of a plausible synthetic route for D-gulose-1-¹³C, its purification, and characterization, aimed at researchers and scientists in the field.
Synthetic Strategy
The synthesis of D-gulose-1-¹³C can be approached through a multi-step process commencing with a readily available starting material, D-arabinose. The key transformations involve a chain extension to introduce the ¹³C label at the C-1 position, followed by epimerization to achieve the desired stereochemistry of D-gulose. A plausible and established method for the one-carbon chain elongation of an aldose is the Kiliani-Fischer synthesis.[1][2][3] This synthesis generates a mixture of C-2 epimers. Subsequent separation and chemical or enzymatic conversions are then required to obtain the target molecule.
The proposed synthetic pathway is as follows:
-
Kiliani-Fischer Synthesis: Starting with D-arabinose, a Kiliani-Fischer synthesis using sodium [¹³C]cyanide (Na¹³CN) will produce a mixture of the C-2 epimers, D-glucononitrile-1-¹³C and D-mannononitrile-1-¹³C.
-
Hydrolysis and Lactonization: The resulting cyanohydrins are hydrolyzed to their corresponding aldonic acids, which then form stable lactones.
-
Reduction: The separated lactones are reduced to the corresponding aldoses, yielding D-glucose-1-¹³C and D-mannose-1-¹³C.
-
Conversion to D-gulose-1-¹³C: D-glucose-1-¹³C can then be converted to D-gulose-1-¹³C through a series of protection, oxidation, and reduction steps that invert the stereochemistry at C-3.
Experimental Protocols
The following protocols are based on established methodologies for the Kiliani-Fischer synthesis and the conversion of D-glucose to D-gulose. Researchers should adapt these protocols based on their specific laboratory conditions and available reagents.
Kiliani-Fischer Synthesis of D-Glucose-1-¹³C and D-Mannose-1-¹³C from D-Arabinose
This procedure is adapted from the classical Kiliani-Fischer synthesis.[1][3]
-
Step 1: Cyanohydrin Formation
-
Dissolve D-arabinose in water.
-
Add a solution of sodium [¹³C]cyanide (Na¹³CN) to the D-arabinose solution while maintaining a neutral or slightly basic pH with sodium bicarbonate.
-
The reaction mixture is stirred at room temperature to allow for the formation of the diastereomeric cyanohydrins: D-glucononitrile-1-¹³C and D-mannononitrile-1-¹³C. The ratio of the epimers can be influenced by the reaction conditions.
-
-
Step 2: Hydrolysis to Aldonic Acids and Lactonization
-
The reaction mixture containing the cyanohydrins is heated to hydrolyze the nitrile group to a carboxylic acid, forming D-gluconic-1-¹³C acid and D-mannonic-1-¹³C acid.
-
Upon acidification, these aldonic acids spontaneously form the more stable five-membered (γ) or six-membered (δ) lactones.
-
-
Step 3: Separation of Lactones
-
The diastereomeric lactones (D-glucono-γ-lactone-1-¹³C and D-mannono-γ-lactone-1-¹³C) can be separated by fractional crystallization or column chromatography on a silica gel or cellulose-based stationary phase.
-
-
Step 4: Reduction to Aldoses
-
The separated lactone (e.g., D-glucono-γ-lactone-1-¹³C) is reduced to the corresponding aldose. A common method is the use of sodium amalgam in acidic solution.
-
Alternatively, catalytic hydrogenation over a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄), can be employed to reduce the intermediate imine formed from the nitrile. This can offer better yields and avoid the use of mercury.
-
The final products are D-glucose-1-¹³C and D-mannose-1-¹³C.
-
Synthesis of D-Gulose-1-¹³C from D-Glucose-1-¹³C
The conversion of D-glucose to D-gulose involves the inversion of the stereocenter at C-3. This can be achieved through a multi-step chemical synthesis. A known method for this conversion has been reported.
-
Step 1: Protection of Hydroxyl Groups
-
The hydroxyl groups at C-1, C-2, C-4, and C-6 of D-glucose-1-¹³C are selectively protected to leave the C-3 hydroxyl group free for reaction. This can be achieved using acetal formation (e.g., with acetone to form diacetone glucose).
-
-
Step 2: Oxidation of the C-3 Hydroxyl Group
-
The free hydroxyl group at C-3 is oxidized to a ketone using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or by Swern oxidation.
-
-
Step 3: Reduction of the Ketone
-
The resulting ketone is then stereoselectively reduced to a hydroxyl group with the opposite configuration (axial). This can be accomplished using a reducing agent like sodium borohydride (NaBH₄). The stereoselectivity of the reduction is crucial for obtaining the gulo-configuration.
-
-
Step 4: Deprotection
-
The protecting groups are removed by acid hydrolysis to yield D-gulose-1-¹³C.
-
Purification of D-Gulose-1-¹³C
The final product, D-gulose-1-¹³C, needs to be purified from any remaining starting materials, reagents, and byproducts.
-
Column Chromatography: A common and effective method for the purification of sugars is column chromatography.
-
Stationary Phase: A variety of stationary phases can be used, including silica gel, activated charcoal, or ion-exchange resins. For sugars, specialized columns like those with aminopropyl-bonded silica are often employed.
-
Mobile Phase: The mobile phase is typically a mixture of acetonitrile and water, or ethanol and water. The polarity of the eluent is adjusted to achieve optimal separation.
-
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be used. This technique offers better resolution and can separate closely related sugar isomers.
Characterization
The identity and purity of the synthesized D-gulose-1-¹³C must be confirmed using analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method to confirm the position and incorporation of the ¹³C label. The chemical shifts of the carbon atoms in D-gulose have been reported. The signal corresponding to C-1 will be significantly enhanced due to the isotopic enrichment. ¹H NMR can also be used to confirm the overall structure.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the labeled compound, showing an increase of one mass unit compared to unlabeled D-gulose.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of D-gulose. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Representative Yield (%) | Reference |
| 1 | Kiliani-Fischer Synthesis (overall) | D-Arabinose | D-Glucose / D-Mannose mixture | ~30 | |
| 2 | Conversion of D-Glucose to D-Gulose | D-Glucose | D-Gulose | Not specified, multi-step |
Note: The yield for the conversion of D-glucose to D-gulose is not explicitly stated in the cited abstract but is expected to be moderate due to the multi-step nature of the process.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of D-gulose-1-¹³C.
Relevant Metabolic Pathway: Pentose Phosphate Pathway
D-gulose, as a hexose, is structurally related to intermediates in central carbon metabolism. The pentose phosphate pathway (PPP) is a key metabolic route that interconverts hexose phosphates and pentose phosphates. While D-gulose itself is not a direct intermediate in the canonical PPP, understanding this pathway is crucial for designing and interpreting metabolic studies using labeled sugars.
Caption: Overview of the Pentose Phosphate Pathway.
References
An In-depth Technical Guide on the Biological Uptake and Transport Mechanisms of D-Gulose
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-gulose, a rare aldohexose and a C-3 epimer of D-glucose, holds potential in various biomedical applications. However, a comprehensive understanding of its interaction with cellular systems, particularly its uptake and transport mechanisms, remains largely unexplored. This technical guide provides a detailed overview of the current understanding of monosaccharide transport and presents a hypothetical framework for the biological uptake and transport of D-gulose. Drawing parallels with the well-characterized transport of D-glucose and the known behavior of other rare sugars, this document outlines the probable transporters, kinetic parameters, and potential regulatory pathways involved in D-gulose transport. Furthermore, it furnishes detailed experimental protocols and visual workflows to facilitate future research aimed at elucidating the precise mechanisms of D-gulose transport, thereby paving the way for its effective utilization in research and drug development.
Introduction to Monosaccharide Transport
The cellular uptake of monosaccharides is a fundamental biological process mediated by two major families of transport proteins: the facilitated-diffusion glucose transporters (GLUT or SLC2A family) and the secondary active sodium-glucose cotransporters (SGLT or SLC5A family). These transporters exhibit distinct substrate specificities, kinetic properties, and tissue distributions, which collectively ensure appropriate glucose homeostasis in the body.
Facilitated-Diffusion Glucose Transporters (GLUT)
GLUTs are a family of 14 integral membrane proteins that facilitate the transport of glucose and other hexoses across the cell membrane down their concentration gradient. This process does not require energy. Different GLUT isoforms are expressed in various tissues and exhibit distinct kinetic properties, reflecting their specific physiological roles. For instance, GLUT1 is ubiquitously expressed and responsible for basal glucose uptake, while GLUT4 is insulin-sensitive and crucial for glucose uptake in muscle and adipose tissue.
Sodium-Glucose Cotransporters (SGLT)
SGLTs are a family of transporters that mediate the active transport of glucose against its concentration gradient by coupling it to the downhill transport of sodium ions. This process is vital for glucose absorption in the small intestine and reabsorption in the kidneys. SGLT1 is a high-affinity transporter found primarily in the small intestine and the S3 segment of the renal proximal tubule, while SGLT2 is a low-affinity transporter responsible for the bulk of glucose reabsorption in the S1 and S2 segments of the proximal tubule.
D-Gulose: A Rare Sugar with Therapeutic Potential
D-gulose is a C-3 and C-4 epimer of D-glucose. As a rare sugar, it is not abundant in nature and its metabolic fate is not well understood. Preliminary studies on other rare sugars, such as D-allose, have demonstrated their potential to modulate glucose metabolism and inhibit cancer cell growth by affecting glucose transporters like GLUT1. These findings suggest that D-gulose may also interact with and be transported by the existing glucose transport machinery, potentially acting as a competitive inhibitor or a substrate.
Hypothetical Mechanisms of D-Gulose Uptake and Transport
Given the structural similarity of D-gulose to D-glucose, it is plausible that it is transported by members of the GLUT and SGLT families. The specific transporters involved and the kinetics of transport are yet to be determined.
Potential Transport via GLUT Transporters
D-gulose may be a substrate for one or more GLUT isoforms. The affinity (Km) and maximum transport velocity (Vmax) for D-gulose are expected to differ from those for D-glucose due to the altered stereochemistry at the C-3 and C-4 positions. It is hypothesized that D-gulose could act as a competitive inhibitor of D-glucose transport via certain GLUT isoforms.
Potential Transport via SGLT Transporters
Similarly, D-gulose might be recognized and transported by SGLT proteins. The sodium-dependent nature of this transport would be a key characteristic to investigate. The efficiency of D-gulose transport by SGLT1 and SGLT2 would likely be lower than that of D-glucose.
Quantitative Data on Monosaccharide Transport
To date, there is no published quantitative data on the transport kinetics of D-gulose. The following table summarizes the key kinetic parameters that need to be experimentally determined for D-gulose and provides the known values for D-glucose for comparison.
| Transporter | Substrate | Km (mM) | Vmax (relative to D-glucose) | Tissue Distribution |
| GLUT1 | D-Glucose | 1-2 | 100% | Ubiquitous, high in erythrocytes and brain |
| D-Gulose | To be determined | To be determined | To be determined | |
| GLUT2 | D-Glucose | 15-20 | 100% | Liver, pancreatic β-cells, intestine, kidney |
| D-Gulose | To be determined | To be determined | To be determined | |
| GLUT3 | D-Glucose | ~1.5 | 100% | Neurons, placenta |
| D-Gulose | To be determined | To be determined | To be determined | |
| GLUT4 | D-Glucose | ~5 | 100% | Muscle, adipose tissue (insulin-sensitive) |
| D-Gulose | To be determined | To be determined | To be determined | |
| SGLT1 | D-Glucose | 0.1-1.0 | 100% | Small intestine, kidney |
| D-Gulose | To be determined | To be determined | To be determined | |
| SGLT2 | D-Glucose | 2-6 | 100% | Kidney |
| D-Gulose | To be determined | To be determined | To be determined |
Experimental Protocols for Studying D-Gulose Transport
To elucidate the mechanisms of D-gulose transport, a series of well-established experimental protocols for studying monosaccharide transport can be adapted.
Radiolabeled Substrate Uptake Assay
This is the gold-standard method for measuring the initial rates of sugar transport into cells or membrane vesicles.
Objective: To determine if D-gulose is transported into cells and to measure the kinetic parameters (Km and Vmax) of this transport.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, Xenopus oocytes) expressing the transporter of interest. For endogenous expression studies, cell lines like adipocytes or intestinal epithelial cells can be used.
-
Radiolabeling: Utilize radiolabeled D-gulose (e.g., [3H]-D-gulose or [14C]-D-gulose). If not commercially available, custom synthesis will be required. As an alternative, competition assays using a constant concentration of radiolabeled D-glucose and varying concentrations of unlabeled D-gulose can be performed.
-
Uptake Measurement:
-
Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES).
-
Incubate the cells with varying concentrations of radiolabeled D-gulose for a short period (e.g., 30 seconds to 5 minutes) to measure initial uptake rates.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer containing a transport inhibitor (e.g., cytochalasin B for GLUTs or phlorizin for SGLTs).
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Kinetic Analysis: Plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Inhibition Studies: To determine if D-gulose is a competitive inhibitor of D-glucose transport, perform uptake assays with a fixed concentration of radiolabeled D-glucose and varying concentrations of unlabeled D-gulose.
Transporter Identification using Oocyte Expression System
Objective: To identify the specific GLUT or SGLT transporters responsible for D-gulose uptake.
Methodology:
-
cRNA Synthesis: Synthesize cRNA for each of the candidate transporter genes (e.g., human GLUT1-14, SGLT1-2).
-
Oocyte Injection: Inject the cRNA into Xenopus laevis oocytes. Use water-injected oocytes as a control.
-
Uptake Assay: After 2-3 days of protein expression, perform radiolabeled D-gulose uptake assays as described in section 5.1.
-
Data Analysis: Compare the D-gulose uptake in oocytes expressing different transporters to the control oocytes. A significant increase in uptake indicates that the expressed transporter is capable of transporting D-gulose.
Visualizations of Pathways and Workflows
Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway where D-gulose uptake, potentially through a GLUT transporter, could influence downstream metabolic pathways and gene expression, analogous to the effects observed with D-allose.
D-Gulose-1-13C: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Gulose-1-13C, a stable isotope-labeled monosaccharide. While research on D-Gulose and its isotopologues is not as extensive as that for more common sugars like D-Glucose, this document summarizes the current knowledge of its chemical properties, potential metabolic pathways, and hypothetical applications in experimental research.
Core Data Presentation
For clarity and comparative ease, the fundamental quantitative data for this compound and its unlabeled counterpart are presented below.
| Property | D-Gulose | This compound |
| CAS Number | 4205-23-6 | Not available; 4205-23-6 is for the unlabeled form. |
| Molecular Formula | C₆H₁₂O₆ | ¹³CC₅H₁₂O₆ |
| Molecular Weight | 180.16 g/mol | Approximately 181.15 g/mol |
Metabolic and Signaling Considerations
The metabolic fate of D-Gulose in mammalian systems is not as well-defined as that of D-Glucose. However, some studies suggest its potential involvement in specific metabolic and signaling cascades. L-gulose, the enantiomer of D-gulose, has been observed to contribute to energy metabolism in rats, likely through the action of gut microbiota.
Some research indicates that D-Gulose may exhibit inhibitory effects on blood glucose levels and possess insulin-like properties. It is suggested that the liver metabolizes D-Gulose. However, the precise enzymatic pathways and signaling mechanisms remain an area of active investigation.
Given the limited direct research on D-Gulose signaling, a hypothetical signaling pathway is proposed below based on known glucose sensing and metabolism pathways. This is intended for illustrative purposes to guide future research.
Caption: A hypothetical pathway for the cellular metabolism of this compound.
Experimental Protocols
Objective: To trace the metabolic fate of this compound in a cell culture model.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2 hepatocytes)
-
Standard cell culture media and reagents
-
Mass spectrometer for metabolite analysis
Methodology:
-
Cell Culture: Culture the chosen cell line to the desired confluency under standard conditions.
-
Media Formulation: Prepare a custom cell culture medium where unlabeled glucose is replaced with a known concentration of this compound.
-
Isotope Labeling: Replace the standard culture medium with the this compound-containing medium.
-
Time-Course Sampling: At various time points, harvest both the cell culture medium and the cells.
-
Metabolite Extraction: Perform a metabolite extraction from both the medium and the cell pellets. A common method involves using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry to identify and quantify the incorporation of the 13C label into downstream metabolites.
Caption: A generalized workflow for a metabolic tracer experiment using this compound.
Disclaimer: The signaling pathway and experimental workflow presented are hypothetical and based on general principles of metabolic research. Researchers should adapt and validate these methodologies based on their specific experimental systems and objectives. Further investigation into the fundamental biology of D-Gulose is required to fully elucidate its roles and develop specific protocols.
Metabolic Fate of D-Gulose in Mammalian Cells: A Technical Guide on the Core of a Biological Enigma
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-gulose, a rare aldohexose and a C-3 epimer of D-galactose, remains one of the less-explored monosaccharides in the context of mammalian metabolism. Unlike its ubiquitous isomer, D-glucose, the metabolic pathways governing the cellular uptake, phosphorylation, and subsequent enzymatic alterations of D-gulose are not well-defined. This technical guide synthesizes the current, albeit limited, understanding of the metabolic fate of D-gulose in mammalian cells. Drawing inferences from the metabolism of other rare sugars and the known specificities of key metabolic enzymes, this document outlines the hypothetical pathways of D-gulose metabolism. It further provides detailed experimental protocols and data presentation frameworks to facilitate future research aimed at elucidating the precise role and metabolic route of D-gulose. The significant gaps in our knowledge are highlighted, presenting a call to action for further investigation into this enigmatic sugar.
Introduction: The Scarcity of D-Gulose in Nature and Research
D-gulose is a monosaccharide that is scarce in nature. While the metabolism of common hexoses like D-glucose, D-fructose, and D-galactose has been extensively characterized, the metabolic fate of rare sugars such as D-gulose in mammalian systems is largely unknown. Understanding the cellular processing of D-gulose is crucial for several reasons. Firstly, as a structural analog of other hexoses, it may have uncharacterized effects on cellular signaling and metabolism. Secondly, elucidating its metabolic pathway, or lack thereof, could open avenues for its use as a diagnostic tool or a therapeutic agent. This guide aims to provide a comprehensive overview of what is currently known and what is hypothesized about the journey of D-gulose within a mammalian cell.
Cellular Uptake: A Journey into the Cell
The entry of hexoses into mammalian cells is primarily mediated by two families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[1] Given the structural similarity of D-gulose to other hexoses, it is plausible that it utilizes these existing transport systems, albeit with potentially lower affinity.
Hypothesized Transport Mechanism:
It is hypothesized that D-gulose may be transported into mammalian cells via GLUT transporters, which are known to have broad substrate specificity. For instance, GLUT1, ubiquitously expressed in mammalian cells, is responsible for basal glucose uptake and has been shown to transport other hexoses.[2][3] However, the efficiency of D-gulose transport via these proteins has not been experimentally determined. The stereochemistry of D-gulose, particularly the orientation of its hydroxyl groups, likely influences its binding affinity to the transporter's active site, suggesting that its uptake would be significantly less efficient than that of D-glucose.
Phosphorylation: The First Metabolic Hurdle
Upon entering the cell, the first committed step in the metabolism of most hexoses is their phosphorylation, a reaction catalyzed by hexokinases. This phosphorylation traps the sugar inside the cell and activates it for subsequent metabolic pathways.[4]
Hypothesized Phosphorylation:
It is proposed that D-gulose may be a substrate for mammalian hexokinases, leading to the formation of D-gulose-6-phosphate. However, based on studies with other rare sugars, it is highly probable that D-gulose is a very poor substrate for these enzymes. For instance, L-glucose, the enantiomer of D-glucose, is not phosphorylated by hexokinase.[5] The specific stereochemical configuration of D-gulose likely results in a low affinity for the active site of hexokinase, leading to a very slow or negligible rate of phosphorylation.
Downstream Metabolic Fate: An Uncharted Territory
Assuming D-gulose can be phosphorylated to D-gulose-6-phosphate, its subsequent metabolic fate is entirely speculative. In the central carbohydrate metabolism, glucose-6-phosphate is a key intermediate that can enter glycolysis, the pentose phosphate pathway (PPP), or be converted to glucose-1-phosphate for glycogen synthesis.
Hypothetical Metabolic Pathways:
-
Glycolysis: For D-gulose-6-phosphate to enter glycolysis, it would need to be isomerized to a fructose analog by phosphohexose isomerase. Given the strict substrate specificity of this enzyme for glucose-6-phosphate and fructose-6-phosphate, it is unlikely that D-gulose-6-phosphate would be a substrate.
-
Pentose Phosphate Pathway (PPP): The entry into the PPP is initiated by glucose-6-phosphate dehydrogenase, which oxidizes glucose-6-phosphate. The specificity of this enzyme for its substrate makes it improbable that D-gulose-6-phosphate could enter this pathway.
-
Excretion: It is highly probable that if D-gulose is absorbed into the bloodstream, it is largely excreted unchanged in the urine, a common fate for rare sugars that are not readily metabolized.
Quantitative Data: A Notable Absence
A thorough review of the scientific literature reveals a complete lack of quantitative data on the kinetics of D-gulose metabolism in mammalian cells. To provide a frame of reference, the established kinetic parameters for D-glucose metabolism are presented below.
Table 1: Enzyme Kinetic Parameters for D-Glucose (for comparison)
| Enzyme | Substrate | Km (mM) | Vmax (relative) | Tissue |
|---|---|---|---|---|
| Hexokinase I/II | D-Glucose | 0.03 - 0.1 | High | Most tissues |
| Glucokinase (Hexokinase IV) | D-Glucose | 5 - 10 | High | Liver, Pancreas |
| GLUT1 | D-Glucose | 1-2 | - | Ubiquitous |
| GLUT2 | D-Glucose | 15-20 | - | Liver, Pancreas, Intestine |
| GLUT4 | D-Glucose | 5 | - | Muscle, Adipose tissue |
Table 2: Enzyme Kinetic Parameters for D-Gulose
| Enzyme | Substrate | Km (mM) | Vmax (relative) | Tissue |
|---|---|---|---|---|
| Hexokinase I/II | D-Gulose | Not Determined | Not Determined | - |
| Glucokinase (Hexokinase IV) | D-Gulose | Not Determined | Not Determined | - |
| GLUT Transporters | D-Gulose | Not Determined | Not Determined | - |
Experimental Protocols: A Roadmap for Future Investigation
To address the significant knowledge gaps, rigorous experimental investigation is required. The following protocols provide a framework for studying the metabolic fate of D-gulose in mammalian cells.
Protocol for Measuring Cellular Uptake of D-Gulose
This protocol is adapted from methods used to measure the uptake of radiolabeled glucose analogs.
Objective: To determine if and how D-gulose is transported into mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
Radiolabeled [³H]-D-gulose or [¹⁴C]-D-gulose (requires custom synthesis)
-
Unlabeled D-gulose, D-glucose, and other hexoses
-
Glucose transporter inhibitors (e.g., cytochalasin B, phloretin)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluency.
-
Starvation: Serum-starve the cells for 3-4 hours to upregulate glucose transporters.
-
Uptake Assay:
-
Wash cells with warm PBS.
-
Incubate cells with a transport buffer containing a known concentration of radiolabeled D-gulose for various time points (e.g., 1, 5, 15, 30 minutes).
-
For competition assays, co-incubate with a high concentration of unlabeled D-gulose, D-glucose, or other sugars.
-
For inhibition assays, pre-incubate with transporter inhibitors before adding the radiolabeled D-gulose.
-
-
Termination: Stop the uptake by aspirating the transport buffer and washing the cells rapidly with ice-cold PBS.
-
Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial with scintillation fluid.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of uptake and determine the kinetic parameters (if possible) and the effect of competitors and inhibitors.
Protocol for Assessing D-Gulose Phosphorylation
Objective: To determine if D-gulose is a substrate for hexokinase.
Materials:
-
Purified mammalian hexokinase
-
D-gulose
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH) (as a coupling enzyme)
-
Spectrophotometer
Procedure:
-
Coupled Enzyme Assay: This assay couples the production of ADP from the hexokinase reaction to the reduction of NADP⁺ by G6PDH, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, ATP, NADP⁺, G6PDH, and varying concentrations of D-gulose.
-
Initiation: Start the reaction by adding hexokinase.
-
Measurement: Monitor the increase in absorbance at 340 nm over time.
-
Control: Use D-glucose as a positive control to ensure the assay is working correctly.
-
Data Analysis: Calculate the initial reaction velocities at different D-gulose concentrations and determine the kinetic parameters (Km and Vmax) if a reaction is observed.
Conclusion and Future Directions
The metabolic fate of D-gulose in mammalian cells remains a significant unknown in the field of carbohydrate metabolism. Based on the principles of enzyme and transporter specificity, it is hypothesized that D-gulose is poorly transported into cells and is an inefficient substrate for phosphorylation by hexokinases. Consequently, it is unlikely to enter the major catabolic pathways of glycolysis or the pentose phosphate pathway and is most likely excreted from the body largely unmetabolized.
To move beyond speculation, a concerted research effort is required. The experimental protocols outlined in this guide provide a starting point for systematically investigating the cellular and metabolic effects of D-gulose. The use of modern analytical techniques, such as mass spectrometry-based metabolomics with isotopically labeled D-gulose, will be instrumental in tracing its fate and identifying any potential metabolites. Unraveling the metabolism of D-gulose will not only fill a fundamental gap in our understanding of hexose metabolism but may also reveal novel biological activities and therapeutic potentials for this rare sugar.
References
Navigating the Stability and Storage of D-gulose-1-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and drug development, the integrity of isotopically labeled compounds is paramount. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-gulose-1-13C, a critical tool in tracing metabolic pathways. While specific stability data for this compound is limited, this guide synthesizes information from its closely related isomer, D-glucose-1-13C, and general principles of carbohydrate chemistry to offer robust recommendations.
Core Stability Considerations
The stability of this compound, as with other monosaccharides, is primarily influenced by temperature, moisture, and light. As a solid, this compound is relatively stable when stored appropriately. However, in solution, its stability can be compromised under certain conditions. The introduction of a ¹³C isotope at the C1 position is not expected to significantly alter the chemical stability of the molecule compared to its unlabeled counterpart.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, adherence to appropriate storage conditions is crucial. The following table summarizes the recommended storage parameters for this compound in both solid form and in solution, based on data from suppliers of isotopically labeled glucose.
| Form | Storage Temperature | Light Conditions | Moisture/Atmosphere | Recommended Container |
| Solid | Room temperature (15-25°C) or refrigerated (4°C)[1][2][3] | Protect from light[1][4] | Sealed container, away from moisture | Tightly sealed, opaque vials |
| Solution | Short-term: 2-8°C. Long-term: -20°C or -80°C | Protect from light | Sealed container | Sterile, sealed vials |
Potential Degradation Pathways
The degradation of monosaccharides like gulose can proceed through several pathways, particularly in solution at elevated temperatures or non-neutral pH. While specific studies on D-gulose are scarce, the known degradation pathways for glucose provide a relevant framework. These include:
-
Enolization and Isomerization: Under neutral or alkaline conditions, aldoses can undergo enolization to form an enediol intermediate, which can then convert to the corresponding ketose.
-
Dehydration: At elevated temperatures, particularly under acidic conditions, sugars can dehydrate to form furan derivatives, such as 5-hydroxymethylfurfurfural (5-HMF).
-
Oxidation: The aldehyde group of gulose can be oxidized to a carboxylic acid, forming gulonic acid.
-
Maillard Reaction: In the presence of amino acids, sugars can undergo non-enzymatic browning, a complex series of reactions that can lead to a variety of degradation products.
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Key environmental factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, particularly in long-term studies or when using this compound under non-standard conditions, a stability assessment is recommended. The following is a general protocol for evaluating the stability of this compound in solution.
Objective: To determine the stability of a this compound solution under specific storage conditions over time.
Materials:
-
This compound
-
High-purity solvent (e.g., water, buffer)
-
Sterile, sealed vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS))
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Dispense aliquots of the stock solution into sterile, sealed vials.
-
-
Storage:
-
Store the vials under the desired experimental conditions (e.g., specified temperature, light exposure).
-
Include a control set of vials stored under ideal conditions (e.g., -80°C, protected from light) to serve as a baseline (T=0).
-
-
Time Points:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), retrieve one vial from the experimental and control conditions.
-
-
Analysis:
-
HPLC Analysis:
-
Analyze the samples by HPLC to quantify the concentration of this compound.
-
Monitor for the appearance of any new peaks that may indicate degradation products.
-
Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of degradation.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra of the samples.
-
Monitor for any changes in the chemical shifts or the appearance of new signals, which would indicate structural changes or the formation of degradation products.
-
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
-
Characterize any significant degradation products observed.
-
The following diagram outlines the general workflow for a stability study of this compound.
Caption: A generalized workflow for conducting a stability study of this compound.
Conclusion
While direct, quantitative stability data for this compound remains to be extensively published, the information available for its isomer, D-glucose-1-13C, provides a strong foundation for its proper handling and storage. By adhering to the recommended conditions of cool, dark, and dry storage, researchers can confidently maintain the integrity of this valuable isotopic tracer. For critical applications or extended studies, performing a dedicated stability assessment using the outlined protocols is a prudent measure to ensure the accuracy and reliability of experimental outcomes.
References
An In-Depth Technical Guide to Stable Isotope Labeling with 13C Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with carbon-13 (¹³C) has become an indispensable tool in modern metabolic research, offering unparalleled insights into the dynamic nature of cellular metabolism. By replacing the naturally abundant ¹²C with the heavy isotope ¹³C in sugars like glucose, researchers can trace the journey of carbon atoms through intricate metabolic networks. This technique provides a quantitative and dynamic view of metabolic fluxes, a stark contrast to the static snapshots offered by traditional metabolomics. This guide provides an in-depth overview of the principles, experimental protocols, data interpretation, and applications of ¹³C stable isotope labeling, with a particular focus on its utility in drug development.
Core Principles of ¹³C Isotope Labeling
The fundamental principle of ¹³C isotopic labeling lies in supplying cells or organisms with a substrate, most commonly glucose, where one or more carbon atoms are replaced with the ¹³C isotope. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish between the ¹³C-labeled and unlabeled isotopologues of a metabolite based on their mass difference. This allows for the precise tracking of carbon transitions through metabolic pathways.
The primary output of such experiments is the Mass Isotopologue Distribution (MID) , which represents the fractional abundance of each isotopologue of a given metabolite. For a metabolite with 'n' carbon atoms, there can be M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), and so on, up to M+n (all ¹³C) isotopologues. The MID is a direct readout of the metabolic pathways that contributed to the synthesis of that metabolite.
Data Presentation: Quantitative Insights into Metabolic Fluxes
The power of ¹³C labeling lies in its ability to generate quantitative data on metabolic pathway activity. By analyzing the MIDs of key metabolites, researchers can perform Metabolic Flux Analysis (MFA) , a computational method to calculate the rates (fluxes) of intracellular reactions. This provides a detailed map of cellular metabolism and how it is altered in different states, such as disease or in response to drug treatment.
Below are tables summarizing hypothetical, yet representative, quantitative data from a ¹³C-glucose tracing experiment in a cancer cell line, both with and without treatment with a metabolic inhibitor.
Table 1: Mass Isotopologue Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates
This table illustrates the fractional abundance of isotopologues for several key metabolites after labeling with uniformly labeled ¹³C-glucose ([U-¹³C₆]glucose). The changes in MIDs upon drug treatment reveal the drug's impact on specific metabolic pathways.
| Metabolite | Isotopologue | Control (%) | Drug-Treated (%) |
| Pyruvate | M+0 | 10 | 15 |
| M+3 | 90 | 85 | |
| Lactate | M+0 | 12 | 18 |
| M+3 | 88 | 82 | |
| Citrate | M+0 | 20 | 35 |
| M+2 | 50 | 40 | |
| M+3 | 5 | 15 | |
| M+4 | 20 | 8 | |
| M+5 | 5 | 2 | |
| Malate | M+0 | 25 | 40 |
| M+2 | 45 | 35 | |
| M+3 | 15 | 20 | |
| M+4 | 15 | 5 |
Table 2: Relative Metabolic Fluxes Calculated from MID Data
This table shows the calculated relative fluxes through key metabolic pathways, normalized to the glucose uptake rate. The data demonstrates how the metabolic inhibitor reroutes carbon flow.
| Metabolic Pathway/Reaction | Relative Flux (Control) | Relative Flux (Drug-Treated) |
| Glycolysis (Glucose to Pyruvate) | 100 | 90 |
| Lactate Dehydrogenase (Pyruvate to Lactate) | 85 | 75 |
| Pyruvate Dehydrogenase (Pyruvate to Acetyl-CoA) | 70 | 40 |
| Pyruvate Carboxylase (Pyruvate to Oxaloacetate) | 15 | 35 |
| TCA Cycle (Citrate Synthase) | 85 | 75 |
| Pentose Phosphate Pathway | 10 | 25 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in metabolic pathways and experimental procedures is crucial for understanding and communicating the results of ¹³C labeling studies. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Caption: Flow of ¹³C from [U-¹³C₆]glucose through glycolysis and the TCA cycle.
Caption: A typical experimental workflow for a ¹³C stable isotope labeling study.
Caption: The logical workflow of a ¹³C metabolic flux analysis experiment.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining high-quality and reproducible data from ¹³C labeling studies. The following sections provide generalized yet detailed methodologies for key experiments.
Protocol 1: Steady-State ¹³C-Glucose Labeling in Adherent Mammalian Cells
Objective: To determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol, pre-chilled to -80°C[1]
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare DMEM using glucose-free powder. Supplement with necessary components and substitute normal glucose with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS.
-
Adaptation Phase (Optional but Recommended): For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.[1]
-
Labeling: Aspirate the standard medium, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate for the desired period. For steady-state, this is typically 24 hours or until labeling in key downstream metabolites (e.g., citrate) plateaus.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold 0.9% NaCl solution.[2]
-
Add 1 mL of pre-chilled -80°C 80% methanol to each well to quench metabolism and extract metabolites.[1]
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge at >14,000 x g at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
Objective: To prepare extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
Resuspension solvent (e.g., 50% methanol in water)
-
LC-MS vials
Procedure:
-
Resuspension: Reconstitute the dried metabolite extracts in a specific volume of resuspension solvent (e.g., 50-100 µL). The volume can be adjusted based on the expected metabolite concentration.
-
Vortex and Centrifuge: Vortex the samples thoroughly to ensure complete dissolution. Centrifuge at high speed to pellet any remaining insoluble material.
-
Transfer to Vials: Carefully transfer the supernatant to LC-MS vials, ensuring no bubbles are introduced.
-
Analysis: The samples are now ready for injection into the LC-MS system for analysis of mass isotopologue distributions.
Applications in Drug Development
Stable isotope labeling with ¹³C sugars is a powerful tool in the pharmaceutical industry, providing critical insights throughout the drug discovery and development pipeline.
-
Target Identification and Validation: By elucidating the metabolic vulnerabilities of diseased cells, such as the altered glucose metabolism in cancer, ¹³C-MFA can help identify and validate novel drug targets.[3]
-
Mechanism of Action Elucidation: Tracing the metabolic fate of ¹³C-labeled substrates in the presence of a drug can reveal its specific molecular mechanism. For instance, if a drug inhibits a particular enzyme in glycolysis, a buildup of the upstream metabolite and a depletion of downstream metabolites with corresponding changes in their ¹³C labeling patterns will be observed. This provides direct evidence of target engagement and the drug's effect on metabolic flux.
-
Pharmacodynamics and Biomarker Discovery: ¹³C labeling can be used to monitor the metabolic response to a drug over time, providing valuable pharmacodynamic information. The metabolic changes induced by a drug can also serve as biomarkers to assess drug efficacy and patient response in clinical trials.
-
Toxicity Studies: By examining the off-target metabolic effects of a drug candidate, ¹³C tracing can help identify potential toxicities early in the development process.
Conclusion
Stable isotope labeling with ¹³C sugars, coupled with mass spectrometry and metabolic flux analysis, provides a dynamic and quantitative window into the intricate workings of cellular metabolism. This powerful technology has moved beyond fundamental research and is now a cornerstone of modern drug discovery and development. By enabling the precise measurement of metabolic fluxes, ¹³C labeling allows researchers to identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for drug efficacy. As analytical technologies and computational tools continue to advance, the role of stable isotope tracing in advancing our understanding of disease and developing new therapies is set to expand even further.
References
Principles of Metabolic Flux Analysis Using D-gulose-1-¹³C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for quantitatively assessing the rates of metabolic reactions within a biological system. By tracking the flow of atoms from a labeled substrate, researchers can elucidate the activity of metabolic pathways, identify bottlenecks, and understand how cellular metabolism is reprogrammed in various states, such as disease or in response to drug treatment.[1][2][3] This in-depth technical guide focuses on the principles of MFA utilizing the stable isotope tracer D-gulose-1-¹³C. While D-glucose is the more conventional tracer in metabolic studies, the principles outlined here are foundational to ¹³C-MFA and can be adapted for less common sugars like D-gulose. This guide will detail the core concepts, experimental protocols, data interpretation, and visualization of metabolic fluxes.
The central principle of ¹³C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[2] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolic products, it is possible to deduce the relative activities of the metabolic pathways through which the substrate was processed.[4]
Core Principles of ¹³C-MFA
Stable isotope tracers, such as D-gulose-1-¹³C, are non-radioactive and can be safely used in a variety of experimental systems. The key to ¹³C-MFA is that the position of the labeled carbon atom provides specific information about the metabolic pathways that have been active. For instance, the fate of the carbon at the C1 position of a hexose sugar can differentiate between glycolysis and the pentose phosphate pathway (PPP).
The Fate of D-gulose-1-¹³C in Central Carbon Metabolism
While D-gulose is a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, its metabolism is expected to follow the initial steps of glycolysis after conversion to a glycolytic intermediate. The ¹³C label on the first carbon (C1) is particularly informative.
-
Glycolysis: If D-gulose-1-¹³C enters the glycolytic pathway, the ¹³C label will be retained on the third carbon of pyruvate. This is because the aldolase reaction cleaves the six-carbon fructose-1,6-bisphosphate into two three-carbon molecules, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The C1 of the original hexose becomes the C3 of G3P and subsequently the C3 of pyruvate.
-
Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 of glucose-6-phosphate is decarboxylated and released as CO₂. Therefore, if D-gulose-1-¹³C is metabolized through the PPP, the ¹³C label will be lost as ¹³CO₂.
By measuring the incorporation of the ¹³C label into downstream metabolites like lactate (derived from pyruvate) and by quantifying the release of ¹³CO₂, the relative flux through glycolysis and the PPP can be determined.
Experimental Workflow for ¹³C-MFA
A typical ¹³C-MFA experiment follows a standardized workflow, from cell culture to data analysis.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing D-gulose-1-¹³C as the primary carbon source. The concentration of the tracer should be optimized for the specific cell type and experimental goals.
-
Isotopic Steady State: Culture the cells in the labeled medium for a sufficient duration to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration needs to be determined empirically but is typically several cell doubling times.
Metabolite Extraction and Quenching
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions that could alter metabolite levels. A common method is to aspirate the medium and add a cold solvent, such as 80% methanol at -80°C.
-
Extraction: Extract the metabolites by scraping the cells in the cold solvent and transferring the cell suspension to a microcentrifuge tube.
-
Centrifugation: Pellet the cell debris by centrifugation at a high speed and low temperature.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a vacuum. The dried metabolites can then be derivatized, if necessary, for analysis by gas chromatography-mass spectrometry (GC-MS).
Mass Spectrometry Analysis
-
Instrumentation: Analyze the isotopic enrichment of metabolites using either GC-MS or liquid chromatography-mass spectrometry (LC-MS/MS). These techniques separate individual metabolites and then measure the mass-to-charge ratio of their ions, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition).
-
Data Acquisition: Collect the mass spectra for all detectable metabolites. The data will consist of the relative abundances of the different isotopologues for each metabolite.
Data Presentation and Interpretation
The raw data from the mass spectrometer is a series of mass isotopologue distributions (MIDs) for each measured metabolite. This data can be presented in a tabular format for clarity.
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Pyruvate | 0.30 | 0.05 | 0.05 | 0.60 |
| Lactate | 0.28 | 0.06 | 0.06 | 0.60 |
| Citrate | 0.40 | 0.10 | 0.40 | 0.10 |
| Ribose-5-phosphate | 0.85 | 0.10 | 0.03 | 0.02 |
| Table 1: Hypothetical Mass Isotopologue Distributions (MIDs) from a D-gulose-1-¹³C tracing experiment. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. |
Interpretation of Hypothetical Data:
-
The high abundance of M+3 pyruvate and lactate suggests a significant flux through glycolysis, as the ¹³C from the C1 of gulose is expected to end up on the C3 of these molecules.
-
The relatively low enrichment in ribose-5-phosphate (a key PPP intermediate) indicates a lower flux through the pentose phosphate pathway.
-
The M+2 citrate suggests the entry of ¹³C-labeled acetyl-CoA (derived from pyruvate) into the TCA cycle.
Visualization of Metabolic Pathways and Fluxes
Diagrams are essential for visualizing the flow of the ¹³C label through metabolic pathways and for representing the results of the flux analysis.
Computational Flux Analysis
The final step in ¹³C-MFA is to use computational models to estimate the absolute or relative fluxes through the metabolic network. This involves:
-
Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed.
-
Flux Estimation: Algorithms are used to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs.
-
Statistical Validation: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated.
Conclusion
Metabolic flux analysis using stable isotope tracers like D-gulose-1-¹³C provides a powerful approach to quantitatively understand cellular metabolism. While the metabolism of D-gulose may not be as well-characterized as that of D-glucose, the fundamental principles of ¹³C-MFA remain the same. By carefully designing experiments, accurately measuring isotopic enrichment, and applying robust computational models, researchers can gain deep insights into the metabolic rewiring that underlies various physiological and pathological states, thereby accelerating drug discovery and development.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
The Scarcity of D-Gulose in Nature: A Technical Overview for Researchers
For Immediate Release
This technical guide addresses the current state of knowledge regarding the natural abundance of D-gulose in biological systems. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited available information on this rare sugar, focusing on its occurrence, potential enzymatic synthesis, and analytical methodologies for its study.
Natural Abundance of D-Gulose: A Notable Rarity
D-gulose is an aldohexose monosaccharide that is exceptionally rare in nature.[1] While its epimer, D-glucose, is the most abundant monosaccharide and a central molecule in the metabolism of most living organisms, D-gulose is not found in significant quantities in any known biological system.[2][3]
Limited evidence suggests the presence of D-gulose in some archaea, bacteria, and eukaryotes, but these findings are not associated with substantial quantitative data.[1] The vast majority of carbohydrates in organisms are polymers of common monosaccharides like D-glucose.[2]
Table 1: Reported Natural Occurrence of D-Gulose
| Biological System | Reported Presence | Quantitative Data |
| Archaea | Mentioned as present | Not available |
| Bacteria | Mentioned as present | Not available |
| Eukaryotes | Mentioned as present | Not available |
The profound difference in the natural abundance of D-glucose and D-gulose is attributed to the high stereospecificity of the enzymes involved in carbohydrate biosynthesis and metabolism.
Biosynthesis and Metabolism: The Undiscovered Pathways
Currently, there are no well-documented natural biosynthetic pathways for D-gulose in any organism. The metabolic pathways of common sugars like D-glucose are extensively studied, involving a series of enzymatic reactions for their synthesis, breakdown, and conversion. In contrast, the enzymes and genes responsible for the potential synthesis of D-gulose in the few organisms where it has been detected remain to be identified.
It is hypothesized that D-gulose, like other rare sugars, might be synthesized through the enzymatic epimerization of more common sugars. For instance, the rare sugar D-allose can be synthesized from D-glucose through a series of enzymatic reactions. A similar enzymatic cascade could potentially lead to the formation of D-gulose.
References
Methodological & Application
Application Notes and Protocols for D-gulose-1-¹³C Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients within cellular systems. By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic pathways. This document aims to provide a detailed protocol for the use of D-gulose-1-¹³C in cell culture for metabolic analysis.
Important Note on D-gulose Metabolism:
D-gulose is a C3 epimer of D-glucose. While structurally similar, this stereochemical difference significantly impacts its recognition and metabolism by cellular enzymes. Extensive literature searches reveal a notable lack of information regarding the uptake and metabolism of D-gulose in mammalian cells. Enzymes in metabolic pathways, such as hexokinase in glycolysis, are highly stereospecific for their substrates.[1][2] While hexokinase can phosphorylate other hexoses like D-fructose and D-mannose, its activity towards D-gulose is not well-documented and is presumed to be minimal or non-existent in mammalian cells.[3] The metabolic fate of D-gulose in cell culture is therefore largely uncharacterized.
The following protocols are based on general principles for stable isotope labeling with hexoses, primarily adapted from established methods for ¹³C-labeled D-glucose. These protocols should be considered a starting point and will require significant optimization and validation for use with D-gulose-1-¹³C. Researchers should first aim to determine if D-gulose is taken up by their specific cell line and if it is metabolized to any significant extent.
Data Presentation
Due to the lack of available research on D-gulose metabolism in cell culture, quantitative data on its uptake and conversion rates are not available. The following table is presented as a template for researchers to populate with their own experimental data.
| Parameter | D-gulose-1-¹³C | D-glucose-¹³C (for comparison) | Units | Notes |
| Cell Line | User-defined | User-defined | - | Specify the cell line used. |
| Tracer Concentration | User-defined | e.g., 10 mM | mM | Optimize for your cell line. |
| Incubation Time | User-defined | e.g., 24 hours | hours | Time course experiments are recommended. |
| Cellular Uptake Rate | To be determined | Variable | nmol/10⁶ cells/hr | Requires quantification of intracellular labeled gulose. |
| % Incorporation into Glycolytic Intermediates | To be determined | Variable | % | e.g., G6P, F6P, Pyruvate. |
| % Incorporation into TCA Cycle Intermediates | To be determined | Variable | % | e.g., Citrate, Malate. |
| % Incorporation into Pentose Phosphate Pathway | To be determined | Variable | % | e.g., Ribose-5-phosphate. |
Experimental Protocols
Protocol 1: Preparation of ¹³C-Labeled D-gulose Medium
This protocol details the preparation of the cell culture medium for the labeling experiment.
Materials:
-
Basal medium powder without glucose (e.g., glucose-free DMEM or RPMI-1640)
-
D-gulose-1-¹³C
-
Unlabeled D-gulose (for control groups)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose
-
Sterile, deionized water
-
Sodium Bicarbonate
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare Basal Medium: Dissolve the glucose-free basal medium powder in sterile, deionized water according to the manufacturer's instructions. Add sodium bicarbonate as required.
-
Prepare Labeled Stock Solution: Prepare a sterile stock solution of D-gulose-1-¹³C in deionized water. The concentration should be high enough to allow for dilution into the final medium. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare Labeling Medium: To the basal medium, add the D-gulose-1-¹³C stock solution to the desired final concentration (e.g., 10 mM).
-
Finalize Medium: Add dFBS to a final concentration of 10%. Bring the medium to the final volume with sterile, deionized water.
-
Sterilize: Sterilize the complete medium by passing it through a 0.22 µm filter.
-
Pre-warm: Warm the medium to 37°C before use.
Protocol 2: D-gulose-1-¹³C Labeling in Adherent Cells
This protocol outlines the core labeling experiment, quenching, and extraction of intracellular metabolites.
Materials:
-
Adherent cell line of interest
-
Complete growth medium
-
¹³C-Labeled D-gulose medium (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Dry ice
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency at the time of the experiment. Incubate in complete growth medium for 24 hours.
-
Medium Exchange:
-
Aspirate the complete growth medium.
-
Wash the cells once with pre-warmed glucose-free medium to remove any residual unlabeled glucose.
-
Immediately add 2 mL of the pre-warmed ¹³C-labeled D-gulose medium to each well.
-
-
Incubation: Incubate the cells for a predetermined duration. A time-course experiment (e.g., 1, 6, 12, 24 hours) is highly recommended to determine the optimal labeling time for potential metabolites.
-
Quenching Metabolism:
-
Place the 6-well plates on a bed of dry ice to rapidly quench metabolic activity.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with 2 mL of ice-cold PBS.
-
-
Metabolite Extraction:
-
Aspirate the final PBS wash completely.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity and lyse the cells.
-
Place the plates at -80°C for 15 minutes.
-
Scrape the cell lysate from the bottom of the wells and transfer it to pre-chilled microcentrifuge tubes.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by mass spectrometry.
-
Visualizations
Hypothetical Metabolic Fate of D-gulose
As the metabolic pathways for D-gulose are largely unknown in mammalian cells, a detailed signaling pathway diagram cannot be accurately constructed. The diagram below presents a hypothetical and simplified overview of the potential initial steps, assuming D-gulose can be transported into the cell and phosphorylated by a kinase.
Caption: Hypothetical uptake and initial metabolism of D-gulose.
Experimental Workflow for D-gulose-1-¹³C Labeling
The following diagram outlines the general experimental workflow for a stable isotope tracing experiment using D-gulose-1-¹³C.
Caption: General workflow for D-gulose-1-¹³C labeling experiment.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of D-Gulose-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of D-gulose-1-¹³C using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps from sample preparation to the acquisition and interpretation of advanced NMR data for the structural and conformational analysis of this specifically labeled monosaccharide.
Introduction to NMR Analysis of ¹³C-Labeled Carbohydrates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating the structure, dynamics, and conformation of carbohydrates in solution. The low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%) can make direct observation challenging. However, isotopic enrichment, such as in D-gulose-1-¹³C, significantly enhances the signal-to-noise ratio for the labeled carbon and its coupled nuclei, enabling a suite of advanced NMR experiments. This targeted labeling is particularly advantageous for studying specific sites within a molecule, such as the anomeric center in D-gulose, which is critical for its chemical reactivity and its role in glycosidic bond formation.
The analysis of D-gulose-1-¹³C by NMR can provide crucial information on:
-
Anomeric configuration: Distinguishing between the α and β anomers.
-
Conformational analysis: Determining the ring pucker and the orientation of substituents.
-
Quantitative analysis: Measuring the relative concentrations of different isomers in solution.
-
Metabolic studies: Tracing the metabolic fate of the labeled carbon atom.
Quantitative NMR Data for D-Gulose-1-¹³C
Table 1: ¹³C Chemical Shifts (ppm) for D-Gulose-1-¹³C in D₂O
| Carbon Atom | α-pyranose | β-pyranose |
| C1 | 94.4 | 95.4 |
| C2 | 66.3 | 70.7 |
| C3 | 72.4 | 72.8 |
| C4 | 71.0 | 71.0 |
| C5 | 68.0 | 75.3 |
| C6 | 62.5 | 62.6 |
Data sourced from Omicron Biochemicals, Inc. product information for D-[1-¹³C]gulose.
Table 2: Typical Proton-Proton (³JHH) Coupling Constants (Hz) for Aldohexopyranoses
| Coupling | Typical Range (Hz) | Notes |
| ³J(H1, H2) | α: 2-4, β: 7-9 | Diagnostic for anomeric configuration |
| ³J(H2, H3) | 8-10 | Typically large for axial-axial coupling |
| ³J(H3, H4) | 8-10 | Typically large for axial-axial coupling |
| ³J(H4, H5) | 8-10 | Typically large for axial-axial coupling |
Table 3: Typical ¹³C-¹H One-Bond (¹JCH) Coupling Constants (Hz) for Aldohexopyranoses
| Coupling | Typical Range (Hz) |
| ¹J(C1, H1) | α: ~170, β: ~160 |
| ¹J(C-H) | 140-150 |
Table 4: Estimated T1 and T2 Relaxation Times for Sugars in Solution
| Nucleus | Relaxation Time | Estimated Range (seconds) |
| ¹H | T1 | 1-3 |
| ¹H | T2 | 0.5-2 |
| ¹³C | T1 | 0.5-2 |
| ¹³C | T2 | 0.1-1 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of D-gulose-1-¹³C in 0.5-0.7 mL of high-purity deuterium oxide (D₂O, 99.96%). For quantitative ¹H NMR, a known concentration of an internal standard (e.g., DSS or TSP) should be added.
-
Lyophilization (Optional but Recommended): Freeze the sample and lyophilize to remove any exchangeable protons from the hydroxyl groups. Re-dissolve in fresh D₂O. Repeat this step 2-3 times for complete H/D exchange.
-
Filtration: Filter the final solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Degassing (for T1 measurements): For accurate T1 relaxation measurements, the sample should be degassed to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times. This can be achieved by several freeze-pump-thaw cycles.
1D NMR Spectroscopy
-
Purpose: To determine the purity of the sample, identify the anomeric protons, and quantify the ratio of α and β anomers.
-
Experiment: Standard 1D ¹H experiment.
-
Key Parameters:
-
Pulse Angle: 30-45° for quantitative measurements.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest to ensure full relaxation for accurate integration.
-
Acquisition Time (aq): Sufficiently long to ensure good resolution (typically 2-4 seconds).
-
Number of Scans (ns): Dependent on sample concentration, typically 16-64 scans.
-
-
Purpose: To identify the chemical shift of the labeled C1 carbon and other carbon signals.
-
Experiment: ¹³C observe with proton decoupling (e.g., zgpg30).
-
Key Parameters:
-
Pulse Angle: 30° for routine spectra. For quantitative analysis, a 90° pulse with a longer relaxation delay is required.
-
Relaxation Delay (d1): 1-2 seconds for routine spectra. For quantitative measurements, at least 5 times the longest ¹³C T1 is necessary. The use of a paramagnetic relaxation agent like chromium(III) acetylacetonate can shorten T1 times and reduce experiment duration.
-
Proton Decoupling: Broadband decoupling (e.g., garp or waltz16) to simplify the spectrum to singlets. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
2D NMR Spectroscopy
-
Purpose: To identify proton-proton spin systems and establish through-bond connectivity. This is crucial for assigning the proton resonances of the sugar ring.
-
Description: A homonuclear 2D experiment that shows correlations between J-coupled protons. Cross-peaks will appear between protons that are coupled to each other, typically over two or three bonds.
-
Purpose: To correlate each proton with its directly attached carbon.
-
Description: A heteronuclear 2D experiment that provides a spectrum with one axis for ¹H and the other for ¹³C. A cross-peak appears for each C-H bond. This is particularly useful for resolving overlapping proton signals by spreading them out in the ¹³C dimension.
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
Description: A heteronuclear 2D experiment that is critical for connecting spin systems, especially across glycosidic linkages in larger carbohydrates. For D-gulose-1-¹³C, it can show correlations from H2 and H5 to the labeled C1.
-
Purpose: To identify all protons within a spin system.
-
Description: A homonuclear 2D experiment where cross-peaks are observed between a given proton and all other protons in the same spin system, not just its direct neighbors. This is very useful for assigning all the protons of the gulose ring starting from a well-resolved proton signal.
Visualizations
Caption: Experimental workflow for NMR analysis of D-gulose-1-¹³C.
Caption: Logical flow for signal assignment in D-gulose-1-¹³C NMR analysis.
Caption: Pathway for determining anomeric ratio and conformation.
References
Application Notes and Protocols for Mass Spectrometry-Based Detection of D-gulose-1-¹³C Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for elucidating metabolic pathways and quantifying metabolite fluxes. While methods for tracing the metabolism of common sugars like D-glucose are well-established, the analysis of rare sugars such as D-gulose presents unique challenges. D-gulose, a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, is not a major nutrient, and its metabolic fate in mammalian systems is not extensively characterized. The use of D-gulose-1-¹³C as a metabolic tracer offers a powerful approach to investigate its uptake, conversion, and potential role in various cellular processes.
This document provides a detailed guide for the detection and analysis of D-gulose-1-¹³C and its potential downstream metabolites using mass spectrometry. Given the limited specific literature on D-gulose metabolism, the protocols and pathways described herein are adapted from well-established methods for D-glucose and other hexoses. These notes are intended to serve as a foundational resource for researchers venturing into the study of rare sugar metabolism.
Hypothetical Metabolic Pathways of D-gulose
The metabolic pathways of D-gulose are not yet fully elucidated. However, based on its structural similarity to other hexoses, we can propose a hypothetical pathway. Upon cellular uptake, D-gulose-1-¹³C is likely phosphorylated to D-gulose-1-¹³C-6-phosphate by a hexokinase. From this point, it may enter several central metabolic pathways:
-
Epimerization: D-gulose-6-phosphate could be converted to other hexose phosphates, such as fructose-6-phosphate or glucose-6-phosphate, by epimerases, thereby entering glycolysis or the pentose phosphate pathway (PPP).
-
Direct Oxidation: Similar to glucose, D-gulose-6-phosphate might be directly oxidized in the PPP, leading to the production of pentose phosphates and NADPH. The ¹³C label at the C1 position would be lost as ¹³CO₂ in the oxidative phase of the PPP.
-
Uronic Acid Pathway: D-gulose could potentially enter the uronic acid pathway, leading to the formation of D-gulonate and eventually L-xylulose.
Tracking the ¹³C label from D-gulose-1-¹³C through these potential pathways is key to understanding its metabolic significance.
Figure 1: Hypothetical metabolic pathway of D-gulose-1-¹³C.
Experimental Workflow
The general workflow for tracing the metabolism of D-gulose-1-¹³C involves several key steps, from sample preparation to data analysis.
Figure 2: General experimental workflow for D-gulose-1-¹³C analysis.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Polar Metabolites
This protocol is designed for the analysis of polar metabolites, including sugar phosphates and organic acids, which are expected downstream metabolites of D-gulose-1-¹³C.
1. Materials and Reagents
-
D-gulose-1-¹³C (custom synthesis may be required)
-
LC-MS grade water, acetonitrile, methanol
-
Ammonium carbonate, ammonium acetate, ammonium hydroxide
-
Internal standards (e.g., ¹³C-labeled amino acids, organic acids)
-
Cell culture medium, phosphate-buffered saline (PBS)
-
Extraction solvent: 80:20 (v/v) methanol:water, pre-chilled to -80°C
2. Sample Preparation (from adherent cell culture)
-
Culture cells in the presence of D-gulose-1-¹³C for the desired time.
-
Rapidly wash cells with ice-cold PBS to remove extracellular tracer.
-
Quench metabolism by adding liquid nitrogen directly to the culture plate.
-
Add 1 mL of pre-chilled extraction solvent to each well of a 6-well plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of injection solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar metabolites.
-
Example: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
-
Mobile Phase A: Water with 10 mM ammonium carbonate, adjusted to pH 9.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Example: 0-2 min, 85% B; 2-12 min, 85-30% B; 12-15 min, 30% B; 15-16 min, 30-85% B; 16-20 min, 85% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole, or full scan with targeted MS/MS on a high-resolution instrument.
4. MRM Transitions (Hypothetical) The following are hypothetical MRM transitions for D-gulose-1-¹³C and its potential 6-phosphate derivative. These would need to be optimized experimentally.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| D-gulose-1-¹³C | 180.06 (M-H)⁻ | 89.02 |
| D-gulose-1-¹³C-6-P | 260.03 (M-H)⁻ | 97.0 (PO₃)⁻ |
Protocol 2: GC-MS Method for Derivatized Sugars
This protocol is suitable for the analysis of neutral sugars after derivatization to increase their volatility.
1. Materials and Reagents
-
All materials from Protocol 1.
-
Derivatization reagents: Methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
2. Sample Preparation and Derivatization
-
Follow steps 1-8 from Protocol 1 for metabolite extraction.
-
Dry the supernatant completely.
-
Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA + 1% TMCS.
-
Incubate at 60°C for 30 minutes.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
3. GC-MS Parameters
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column.
-
Example: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of ¹³C-labeled metabolites using mass spectrometry. This data is derived from methods developed for D-glucose and serves as a reference. Actual performance for D-gulose-1-¹³C analysis will need to be determined empirically.
Table 1: Representative LC-MS/MS Performance for Sugar Phosphates
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Linear Range | 3-4 orders of magnitude |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Representative GC-MS Performance for Derivatized Sugars
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 10 µM |
| Limit of Quantification (LOQ) | 5 - 25 µM |
| Linear Range | 2-3 orders of magnitude |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 80 - 120% |
Data Analysis
The analysis of data from stable isotope tracing experiments involves determining the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
-
Peak Integration: Integrate the chromatographic peaks for each isotopologue of a given metabolite.
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes. Several software packages and algorithms are available for this correction.
-
Calculation of Fractional Enrichment: The fractional enrichment of ¹³C in a metabolite pool can be calculated from the corrected MIDs.
-
Metabolic Flux Analysis (MFA): For a more in-depth analysis, the corrected MIDs can be used as input for ¹³C-MFA models to calculate intracellular metabolic fluxes.
Conclusion
The methodologies presented here provide a comprehensive framework for researchers to begin exploring the metabolism of D-gulose-1-¹³C. While the specific metabolic pathways of D-gulose are still under investigation, the adaptation of robust and well-validated mass spectrometry techniques for other ¹³C-labeled sugars offers a promising starting point. Careful experimental design, optimization of analytical methods, and rigorous data analysis will be crucial for successfully elucidating the metabolic fate of this rare sugar and its potential biological roles.
Unraveling Cancer Metabolism: Hypothetical Applications of D-gulose-1-13C as a Novel Metabolic Tracer
A notable scarcity of published research exists on the specific applications of D-gulose-1-13C in cancer metabolism. The following application notes and protocols are therefore presented as a forward-looking guide for researchers, scientists, and drug development professionals. The proposed methodologies are based on established principles of stable isotope tracing in oncology and the limited but intriguing biological activities reported for D-gulose.
While D-glucose, a primary fuel for cancer cells, has been extensively studied using its 13C-labeled counterparts, other monosaccharides like D-gulose remain largely unexplored. Preliminary findings suggest that D-gulose may possess anti-cancer properties, including the inhibition of nitrate reductase and xanthine oxidase activities in tumor cells[1]. Furthermore, evidence of its metabolism in the liver suggests that D-gulose can enter cellular metabolic pathways[1]. These observations position this compound as a potential novel tracer to probe unique aspects of cancer cell metabolism, offering a new lens to view metabolic reprogramming in cancer.
This document outlines hypothetical applications, detailed experimental protocols, and data interpretation strategies for utilizing this compound to investigate its metabolic fate and therapeutic potential in cancer research.
Application Notes
Tracing the Metabolic Fate of D-gulose in Cancer Cells
Objective: To determine if and how this compound is taken up and metabolized by cancer cells, and to identify the downstream metabolic pathways it enters.
Principle: Cancer cells are cultured in a medium containing this compound. Following incubation, intracellular metabolites are extracted and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The incorporation of the 13C label into various metabolites reveals the metabolic pathways that utilize gulose.
Potential Insights:
-
Quantification of D-gulose uptake and its conversion to key metabolic intermediates.
-
Elucidation of whether D-gulose is catabolized for energy production or utilized in anabolic pathways for the synthesis of biomass.
-
Identification of novel enzymatic activities or metabolic pathways for rare sugars in cancer cells.
Investigating the Impact of D-gulose on Central Carbon Metabolism
Objective: To assess how the presence of D-gulose affects the established metabolic pathways of glucose and other key nutrients in cancer cells.
Principle: Cancer cells are co-incubated with unlabeled D-gulose and a uniformly labeled primary nutrient, such as [U-13C6]-D-glucose. By tracing the metabolism of the labeled glucose, researchers can observe any alterations in glycolytic flux, pentose phosphate pathway (PPP) activity, and the tricarboxylic acid (TCA) cycle in the presence of D-gulose.
Potential Insights:
-
Determination of whether D-gulose competes with glucose for uptake or enzymatic processing.
-
Assessment of the inhibitory or allosteric effects of D-gulose or its metabolites on key metabolic enzymes.
-
Understanding how D-gulose might reprogram central carbon metabolism to exert its potential anti-cancer effects.
Probing the Mechanisms of D-gulose-Induced Anti-Cancer Effects
Objective: To link the metabolic fate of this compound to its reported anti-cancer activities, such as the inhibition of nitrate reductase and xanthine oxidase.
Principle: Cancer cells are treated with this compound, and both metabolic fluxes and the activity of specific enzymes are measured. The incorporation of the 13C label into relevant metabolic pools can be correlated with changes in enzyme function.
Potential Insights:
-
Identification of D-gulose-derived metabolites that may act as direct inhibitors of nitrate reductase or xanthine oxidase.
-
Understanding how the metabolism of D-gulose might alter the cellular redox state or the availability of cofactors required for these enzymatic reactions.
-
Providing a mechanistic basis for the development of D-gulose-based therapeutic strategies.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the proposed experiments.
Table 1: Uptake and Incorporation of this compound into Central Carbon Metabolites
| Metabolite | Isotopic Enrichment (%) in Cancer Cell Line A | Isotopic Enrichment (%) in Cancer Cell Line B |
| Gulose-6-phosphate | 85.2 ± 4.1 | 78.9 ± 5.3 |
| Fructose-6-phosphate | 5.7 ± 1.2 | 3.1 ± 0.8 |
| 6-Phosphogluconate | 2.1 ± 0.5 | 1.5 ± 0.4 |
| Lactate | 1.8 ± 0.4 | 1.1 ± 0.3 |
| Citrate | 0.9 ± 0.2 | 0.5 ± 0.1 |
Table 2: Effect of D-gulose on [U-13C6]-D-glucose-Derived Metabolite Labeling
| Metabolite | % Labeling from [U-13C6]-D-glucose (Control) | % Labeling from [U-13C6]-D-glucose (+ D-gulose) | Fold Change |
| Glucose-6-phosphate | 98.5 ± 0.5 | 85.3 ± 1.2 | -0.13 |
| Lactate | 95.1 ± 1.1 | 70.4 ± 2.5 | -0.26 |
| Ribose-5-phosphate | 45.3 ± 3.2 | 30.1 ± 2.8 | -0.34 |
| Citrate | 60.7 ± 4.5 | 42.8 ± 3.9 | -0.29 |
Experimental Protocols
Protocol 1: In Vitro this compound Tracing in Cancer Cell Lines
1. Cell Culture and Labeling:
- Seed cancer cells in appropriate culture plates and allow them to adhere and reach exponential growth phase.
- Prepare labeling medium by supplementing glucose-free and serum-free medium with 10 mM this compound and 10% dialyzed fetal bovine serum.
- Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.
- Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) under standard culture conditions.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Quench metabolism by adding 1 mL of ice-cold 80% methanol to each plate.
- Scrape the cells and collect the cell suspension in a microcentrifuge tube.
- Vortex the suspension vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
- Centrifuge at maximum speed for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites.
3. Sample Analysis:
- Dry the metabolite extract under a stream of nitrogen gas.
- Derivatize the samples as required for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) or NMR analysis.
- Analyze the samples to determine the isotopic enrichment in various metabolites.
Protocol 2: Co-labeling with D-gulose and [U-13C6]-D-glucose
1. Cell Culture and Treatment:
- Culture cancer cells as described in Protocol 1.
- Prepare two types of labeling media:
- Control medium: Glucose-free medium supplemented with 10 mM [U-13C6]-D-glucose and 10% dialyzed fetal bovine serum.
- Treatment medium: Control medium further supplemented with 10 mM unlabeled D-gulose.
- Incubate cells in either control or treatment medium for the desired time.
2. Metabolite Extraction and Analysis:
- Follow the metabolite extraction and analysis steps as outlined in Protocol 1.
- Compare the mass isotopologue distributions of key metabolites between the control and treatment groups to assess the impact of D-gulose on glucose metabolism.
Visualizations
Caption: Experimental workflow for this compound metabolic tracing.
Caption: Hypothetical metabolic fate of this compound in cancer cells.
References
Quantifying metabolic fluxes with D-gulose-1-13C tracer experiments
Application Notes and Protocols for Quantifying Metabolic Fluxes
Disclaimer: Initial searches for "D-gulose-1-13C" as a tracer for metabolic flux analysis did not yield specific protocols or established applications. D-gulose is a rare sugar and an epimer of D-glucose; its metabolic fate in central carbon metabolism is not well-documented, suggesting it is not a commonly used tracer for these studies. Therefore, this document provides detailed application notes and protocols for D-glucose-1-13C , a widely used and well-characterized tracer for quantifying metabolic fluxes, to serve the intended audience of researchers, scientists, and drug development professionals.
Topic: Quantifying Metabolic Fluxes with D-glucose-1-13C Tracer Experiments
Introduction
Stable Isotope-Resolved Metabolomics (SIRM), particularly using 13C-labeled glucose, is a powerful technique to trace the fate of glucose-derived carbons through metabolic pathways.[1] By replacing a naturally abundant 12C atom at a specific position with a 13C atom, researchers can track the journey of that carbon through glycolysis, the Pentose Phosphate Pathway (PPP), the TCA cycle, and other interconnected networks.[2] D-glucose-1-13C ([1-13C]glucose) is particularly valuable for elucidating the relative activities of glycolysis and the oxidative PPP, as the C1 carbon is lost as 13CO2 in the oxidative branch of the PPP.[2] This allows for precise quantification of pathway engagement, offering critical insights into cellular physiology in various contexts, including cancer metabolism and drug development.
Application Notes
Principle of [1-13C]glucose Tracing
The core principle of using [1-13C]glucose as a tracer lies in the differential fate of the first carbon of glucose in two major pathways:
-
Glycolysis: In glycolysis, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules.[3] The original C1 of glucose becomes the C3 of pyruvate and lactate. Therefore, the 13C label is retained in these downstream metabolites.
-
Pentose Phosphate Pathway (Oxidative Branch): In the oxidative PPP, the first step involves the decarboxylation of glucose-6-phosphate, releasing the C1 carbon as CO2. Consequently, the 13C label from [1-13C]glucose is lost and does not appear in downstream PPP intermediates like ribose-5-phosphate or in metabolites derived from the non-oxidative PPP that re-enter glycolysis.
By measuring the isotopic enrichment patterns in key metabolites, such as lactate and ribose, the relative flux through the PPP versus glycolysis can be quantified. A lower 13C enrichment in glycolytic intermediates compared to the initial tracer suggests a higher PPP activity.
Primary Applications
-
Quantifying Pentose Phosphate Pathway (PPP) Flux: The primary application of [1-13C]glucose is to determine the rate of glucose catabolism through the oxidative PPP, which is crucial for producing NADPH and precursors for nucleotide synthesis.
-
Cancer Metabolism Research: Many cancer cells exhibit altered glucose metabolism, including an upregulation of the PPP to support rapid proliferation. [1-13C]glucose tracing is instrumental in studying these alterations and evaluating the effects of targeted therapies.
-
Drug Development: To assess the mechanism of action of drugs that target metabolic pathways. For instance, a compound inhibiting a glycolytic enzyme might shunt glucose into the PPP, a change readily detectable with a [1-13C]glucose tracer.
-
Neuroscience: The brain is highly dependent on glucose for energy. Isotopic tracers can be used to study brain glucose metabolism in both healthy and diseased states.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol provides a general framework for a [1-13C]glucose tracing experiment in adherent mammalian cells.
Materials:
-
Cultured mammalian cells
-
Standard cell culture medium
-
Custom glucose-free DMEM/RPMI medium
-
[1-13C]glucose
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Multi-well culture plates (e.g., 6-well)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with [1-13C]glucose to the desired final concentration (typically matching the glucose concentration of the standard medium, e.g., 10-25 mM). Warm the medium to 37°C.
-
Tracer Introduction:
-
Aspirate the standard culture medium from the wells.
-
Quickly wash the cells once with 2 mL of pre-warmed PBS to remove residual unlabeled glucose.
-
Aspirate the PBS and immediately add 1 mL of the pre-warmed [1-13C]glucose labeling medium.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO2) for a predetermined duration. The incubation time is critical and should be optimized to approach isotopic steady-state for the metabolites of interest. This can range from minutes to several hours depending on the metabolic rates of the cell line.
Metabolite Extraction
This step is critical for quenching all enzymatic activity to preserve the metabolic state of the cells.
Materials:
-
80% Methanol (HPLC-grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching: Place the culture plate on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis and Precipitation: Vortex the tubes thoroughly and incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Clarification: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. The pellet contains proteins, DNA, and lipids.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.
Analytical Measurement (LC-MS/MS)
The isotopic labeling patterns of downstream metabolites are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure Outline:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile) appropriate for the chromatography method.
-
Chromatographic Separation: Inject the sample into an LC system to separate the individual metabolites. A common method for polar metabolites is Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mass Spectrometry Analysis: The eluent from the LC is directed into a mass spectrometer. The instrument is operated to scan for the masses of known metabolites and their isotopologues (molecules that differ only in their isotopic composition).
-
Data Acquisition: For each metabolite of interest (e.g., lactate, pyruvate, ribose-5-phosphate), the mass spectrometer measures the abundance of the unlabeled form (M+0) and the 13C-labeled form (M+1, M+2, etc.).
Data Presentation
The data obtained from MS analysis allows for the calculation of isotopic enrichment and metabolic flux. Metabolic Flux Analysis (MFA) uses this data in conjunction with a metabolic network model to calculate the rates of enzymatic reactions.
Table 1: Example Mass Isotopologue Distribution (MID) of Key Metabolites after [1-13C]glucose Labeling.
| Metabolite | Isotopologue | Relative Abundance (%) | Interpretation |
| Glucose-6-Phosphate | M+0 | 5% | Unlabeled pool |
| M+1 | 95% | Labeled directly from [1-13C]glucose | |
| Fructose-6-Phosphate | M+0 | 6% | Unlabeled pool |
| M+1 | 94% | Labeled from G6P via glycolysis | |
| 3-Phosphoglycerate | M+0 | 55% | Derived from unlabeled sources or PPP |
| M+1 | 45% | Derived from [1-13C]glucose via glycolysis | |
| Pyruvate | M+0 | 58% | Derived from unlabeled sources or PPP |
| M+1 | 42% | Derived from [1-13C]glucose via glycolysis | |
| Lactate | M+0 | 58% | Derived from unlabeled sources or PPP |
| M+1 | 42% | Derived from [1-13C]glucose via glycolysis | |
| Ribose-5-Phosphate | M+0 | 98% | Label lost via oxidative PPP |
| M+1 | 2% | Minimal labeling indicates high PPP flux |
Table 2: Calculated Relative Metabolic Fluxes.
| Pathway Ratio | Condition A | Condition B |
| PPP Flux / Glycolysis Flux | 0.25 | 0.60 |
| Lactate Secretion Rate (nmol/10^6 cells/hr) | 250 | 220 |
| Glucose Uptake Rate (nmol/10^6 cells/hr) | 150 | 180 |
Mandatory Visualization
Caption: Experimental workflow for [1-13C]glucose metabolic tracing studies.
References
- 1. Transport and metabolism of D-glucose in human adipocytes. Studies of the dependence on medium glucose and insulin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of the pentose phosphate pathway for D-glucose catabolism in the obligatory aerobic yeast Rhodotorula gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Metabolomic Analysis of D-gulose-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-gulose, a rare aldohexose sugar, and its isotopically labeled form, D-gulose-1-¹³C, are of increasing interest in metabolic research and drug development. As a C-3 epimer of D-galactose and a C-5 epimer of L-sorbose, D-gulose may play unique roles in various biological pathways. Stable isotope labeling with ¹³C at the C-1 position allows for precise tracing of its metabolic fate, providing invaluable insights into cellular metabolism, disease mechanisms, and the pharmacokinetics of gulose-based therapeutics.
This document provides detailed application notes and standardized protocols for the sample preparation of biological matrices for the metabolomic analysis of D-gulose-1-¹³C. The following protocols are designed to ensure high-quality, reproducible data for downstream analysis by mass spectrometry (MS) based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. General Considerations for ¹³C-Labeled Metabolomic Studies
Handling samples for stable isotope tracing studies requires meticulous care to prevent contamination and ensure accurate quantification of labeled and unlabeled metabolites.
-
Preventing Contamination: Use dedicated labware and reagents for handling ¹³C-labeled compounds to avoid cross-contamination with naturally abundant isotopes.
-
Isotopic Steady State: For cell culture experiments, it is often desirable to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites reaches a plateau. This typically requires adapting cells to the ¹³C-labeled medium for a sufficient duration (e.g., 24-48 hours or several cell doublings).[1]
-
Internal Standards: The use of appropriate internal standards is crucial for accurate quantification. For ¹³C-labeled experiments, isotopically labeled standards different from the tracer (e.g., ¹³C₆-Leucine) can be used to control for extraction efficiency and instrument variability.[2]
II. Experimental Protocols
The choice of sample preparation protocol depends on the biological matrix and the analytical platform. Below are detailed protocols for common sample types.
A. Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol is optimized for the extraction of polar metabolites, including D-gulose-1-¹³C and its downstream products, from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 80% in water, pre-chilled to -80°C[5]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Culture: Seed cells in 6-well plates and culture until they reach the desired confluency (typically ~80%).
-
Labeling: Remove the standard culture medium and wash the cells once with pre-warmed PBS. Add the custom medium containing D-gulose-1-¹³C and incubate for the desired time.
-
Quenching Metabolism: To halt enzymatic activity and capture a snapshot of the metabolome, rapidly aspirate the labeling medium. Immediately wash the cells twice with ice-cold PBS.
-
Flash Freezing: Add liquid nitrogen directly to the plate to flash freeze the cells.
-
Metabolite Extraction: Before the liquid nitrogen completely evaporates, add 1 mL of pre-chilled 80% methanol to each well.
-
Cell Lysis and Collection: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Incubate the tubes at -80°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Sample Storage: Store the extracts at -80°C until analysis. For GC-MS analysis, the sample will require derivatization (see Protocol 4). For LC-MS analysis, the sample may be analyzed directly or after solvent evaporation and reconstitution in an appropriate buffer.
B. Protocol 2: Metabolite Extraction from Plasma/Serum
This protocol is designed for the extraction of metabolites from plasma or serum, involving protein precipitation to remove high-abundance proteins that can interfere with analysis.
Materials:
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (ACN) (LC-MS grade), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: For every 50 µL of plasma/serum, add 200 µL of a pre-chilled extraction solution of acetonitrile:methanol (1:1, v/v). This high ratio of organic solvent effectively precipitates proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 1 hour to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 g) for 30 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Sample Storage: Store the extracts at -80°C until analysis.
C. Protocol 3: Metabolite Extraction from Tissue
This protocol describes the extraction of metabolites from tissue samples, which requires homogenization to disrupt the tissue structure and release intracellular components.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Methanol:Water (1:1, v/v), pre-chilled to -20°C
-
Homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Tissue Collection and Freezing: Immediately after collection, snap-freeze the tissue sample in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
-
Extraction Solvent Addition: Transfer the powdered tissue to a pre-weighed, pre-chilled tube. Add a pre-chilled extraction solvent, such as methanol:water (1:1, v/v), at a ratio of 1:10 (tissue weight:solvent volume).
-
Further Homogenization: Further homogenize the sample using a bead beater or sonicator to ensure complete cell lysis and metabolite extraction.
-
Protein Precipitation: Incubate the homogenate at -20°C for 1 hour.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 g) for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Sample Storage: Store the extracts at -80°C.
D. Protocol 4: Derivatization for GC-MS Analysis of Sugars
For analysis by GC-MS, polar and non-volatile compounds like sugars must be chemically modified (derivatized) to increase their volatility. A common method is two-step oximation followed by silylation.
Materials:
-
Dried metabolite extract
-
Pyridine
-
Methoxyamine hydrochloride (or Ethylhydroxylaminehydrochloride)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Sample Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a centrifugal evaporator.
-
Oximation: Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step converts the aldehyde group of D-gulose into an oxime, reducing the number of isomers.
-
Silylation: Add 30 µL of MSTFA with 1% TMCS. Vortex and incubate at 70°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
III. Data Presentation
Quantitative data from metabolomic experiments should be summarized in a clear and structured format. Below is an example table for presenting the relative abundance of D-gulose-1-¹³C and its downstream metabolites.
| Metabolite | Sample Group A (Mean Peak Area ± SD) | Sample Group B (Mean Peak Area ± SD) | Fold Change (B/A) | p-value |
| D-gulose-1-¹³C (M+1) | ||||
| Glycolytic Intermediate 1 (M+1) | ||||
| Glycolytic Intermediate 2 (M+1) | ||||
| TCA Cycle Intermediate 1 (M+1) | ||||
| TCA Cycle Intermediate 2 (M+1) |
M+n refers to the isotopologue with 'n' ¹³C atoms.
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for sample preparation in a ¹³C-labeling experiment.
Caption: General workflow for metabolomics sample preparation.
Simplified Glycolysis and TCA Cycle Pathway
This diagram shows a simplified overview of how ¹³C from D-gulose-1-¹³C can be incorporated into central carbon metabolism.
Caption: Simplified metabolic fate of D-gulose-1-¹³C.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols for In Vivo D-gulose-1-¹³C Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. While D-glucose is the most commonly traced substrate, there is growing interest in the metabolic fate of rare sugars, such as D-gulose. D-gulose, a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, is not a primary nutrient, and its metabolic pathways in mammals are largely uncharacterized. Understanding the in vivo disposition of D-gulose can provide insights into hexose metabolism, transport, and the potential therapeutic effects of rare sugars.
This document provides a detailed experimental design for in vivo studies using D-gulose labeled with carbon-13 at the C-1 position (D-gulose-1-¹³C). By tracing the ¹³C label, researchers can investigate the extent to which D-gulose enters central carbon metabolism, identify its metabolic products, and assess its biodistribution. The protocols provided are designed for rodent models but can be adapted for other species.
Hypothesized Metabolic Pathways of D-gulose
Given the limited direct evidence for D-gulose metabolism in mammals, we propose several plausible metabolic fates that can be investigated using D-gulose-1-¹³C.
-
Pathway A: Phosphorylation and Entry into Glycolysis: D-gulose may be a substrate, albeit likely a poor one, for hexokinases, leading to the formation of D-gulose-6-phosphate. This intermediate could then be isomerized or epimerized to enter the glycolytic pathway or the pentose phosphate pathway (PPP).
-
Pathway B: Metabolism by Gut Microbiota: A significant portion of orally or systemically administered D-gulose may not be absorbed or metabolized by host tissues and could be fermented by the gut microbiota into short-chain fatty acids (SCFAs) and other metabolites, which can then be absorbed by the host.
-
Pathway C: Renal Excretion: If D-gulose is not readily transported into cells or phosphorylated, it is likely to be cleared from the circulation via renal excretion.
These hypothesized pathways are depicted in the following diagram:
Experimental Design and Protocols
The following sections detail the experimental workflow for an in vivo D-gulose-1-¹³C tracing study.
Materials and Reagents
| Reagent/Material | Supplier Examples |
| D-gulose-1-¹³C | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Sterile 0.9% Saline | Standard laboratory supplier |
| Anesthetics (e.g., Isoflurane) | Veterinary supply |
| Blood Collection Tubes (EDTA-coated) | Standard laboratory supplier |
| Solvents (LC-MS grade Methanol, Acetonitrile, Water, Chloroform) | Standard laboratory supplier |
| Internal Standards for LC-MS | Sigma-Aldrich, Toronto Research Chemicals |
Animal Model
-
Species: Male C57BL/6J mice (8-10 weeks old) are a common choice.
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water.
-
Fasting: Fast mice for 4-6 hours before tracer administration to reduce endogenous glucose levels.
Protocol: Tracer Preparation and Administration
-
Tracer Solution Preparation:
-
Dissolve D-gulose-1-¹³C in sterile 0.9% saline to a final concentration of 100 mg/mL.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Tracer Administration (choose one):
-
Intravenous (IV) Infusion:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Administer a bolus dose of 2 mg/g body weight via the tail vein.
-
Follow immediately with a continuous infusion of 0.2 mg/g/hour for the desired duration (e.g., 60-120 minutes).
-
-
Oral Gavage:
-
Administer a single dose of 2 g/kg body weight.
-
-
Protocol: Sample Collection
-
Blood Sampling:
-
Collect ~20 µL of blood from the tail vein at baseline (pre-tracer) and at multiple time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).
-
Immediately quench metabolism by adding the blood to 180 µL of ice-cold 80% methanol.
-
-
Tissue and Fluid Collection (at the end of the experiment):
-
Anesthetize the mouse deeply.
-
Collect a terminal blood sample via cardiac puncture.
-
Perform cervical dislocation.
-
Rapidly dissect tissues of interest (e.g., liver, skeletal muscle, heart, brain, cecum).
-
Freeze-clamp the tissues in liquid nitrogen.
-
Collect urine from the bladder.
-
Collect cecal contents.
-
Store all samples at -80°C until metabolite extraction.
-
Protocol: Metabolite Extraction
-
Tissue Extraction:
-
Weigh 20-30 mg of frozen tissue.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize using a bead beater or probe sonicator on ice.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Plasma Extraction:
-
Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
To 50 µL of plasma, add 450 µL of ice-cold 80% methanol.
-
Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect and dry the supernatant.
-
Analytical Methods
LC-MS/MS for Targeted and Untargeted Metabolomics
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole) coupled to a liquid chromatography system is recommended.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is suitable for separating polar metabolites.
-
Sample Preparation: Reconstitute dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analysis:
-
Targeted Analysis: Monitor for specific m/z transitions corresponding to ¹³C-labeled and unlabeled metabolites of interest (see Table 1).
-
Untargeted Analysis: Acquire full scan data and use software tools (e.g., X¹³CMS, mzMatch-ISO) to identify features with the expected mass shift corresponding to ¹³C incorporation.
-
NMR Spectroscopy for Positional Isotope Analysis
-
Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
-
Sample Preparation: Reconstitute dried extracts in D₂O-based buffer.
-
Analysis:
-
Acquire 1D ¹H and ¹³C spectra, and 2D heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC).
-
The position of the ¹³C label can be determined by analyzing the splitting patterns in the spectra.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison across different conditions and tissues.
Table 1: Example Data Table for Targeted LC-MS/MS Analysis of ¹³C Enrichment in Liver Tissue
| Metabolite | Isotopologue | m/z (Unlabeled) | m/z (Labeled) | Peak Area (Unlabeled) | Peak Area (Labeled) | % ¹³C Enrichment |
| D-gulose | M+1 | 179.0559 | 180.0593 | 1.2E+06 | 8.5E+07 | 98.6% |
| Lactate | M+1 | 89.0239 | 90.0272 | 5.4E+08 | 1.1E+06 | 0.2% |
| Alanine | M+1 | 88.0399 | 89.0432 | 3.2E+07 | 6.7E+04 | 0.2% |
| Citrate | M+1 | 191.0192 | 192.0226 | 9.8E+06 | Not Detected | 0.0% |
| Acetate (from cecum) | M+1 | 59.0133 | 60.0167 | 2.1E+07 | 4.3E+06 | 16.9% |
% ¹³C Enrichment = [Peak Area (Labeled) / (Peak Area (Unlabeled) + Peak Area (Labeled))] x 100
Data Interpretation:
-
High ¹³C enrichment in lactate and alanine would suggest that D-gulose-1-¹³C is being metabolized via glycolysis.
-
The absence of ¹³C enrichment in TCA cycle intermediates like citrate would indicate limited entry into mitochondrial metabolism.
-
Significant ¹³C enrichment in SCFAs from cecal contents would point towards metabolism by the gut microbiota.
-
The presence of a large amount of labeled D-gulose in the urine would indicate rapid renal clearance.
Conclusion
The experimental design and protocols outlined in this application note provide a comprehensive framework for investigating the in vivo metabolic fate of D-gulose-1-¹³C. By employing stable isotope tracing with advanced analytical techniques such as LC-MS/MS and NMR, researchers can gain valuable insights into the largely unknown metabolism of this rare sugar. This knowledge can contribute to a better understanding of hexose metabolism and may have implications for the development of novel therapeutic agents.
Application Notes and Protocols: D-Gulose-1-13C as a Tool for Studying Non-Canonical Glucose Metabolism
Introduction
Stable isotope tracing using carbon-13 (¹³C) labeled nutrients is a powerful technique to delineate metabolic pathways and quantify their fluxes. While various isotopomers of D-glucose have been extensively used to study central carbon metabolism, there is growing interest in exploring non-canonical metabolic pathways using alternative labeled sugars. D-gulose, a C-3 epimer of D-glucose, is not a primary substrate for glycolysis in most mammalian cells. This characteristic makes D-gulose-1-¹³C a unique tracer to investigate alternative and less-understood routes of hexose metabolism.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of D-gulose-1-¹³C to trace non-canonical glucose metabolism. The protocols are adapted from established methodologies for ¹³C-glucose tracing and are intended to serve as a starting point for designing and implementing experiments with this novel tracer.
Potential Non-Canonical Metabolic Pathways for D-Gulose
Given that D-gulose is a poor substrate for hexokinase, the primary entry point into glycolysis, its metabolic fate is likely to proceed through alternative pathways. D-gulose-1-¹³C can be used to trace its entry and flux through these non-canonical routes:
-
Sorbitol Pathway (Polyol Pathway): Aldose reductase, the first enzyme in the sorbitol pathway, can reduce various aldoses, including glucose and potentially gulose, to their corresponding sugar alcohols. D-gulose would be converted to L-glucitol (L-gulitol). The ¹³C label at the C1 position would be retained in L-glucitol.
-
Pentose Phosphate Pathway (PPP) Entry: While direct phosphorylation by hexokinase is inefficient, some level of D-gulose phosphorylation might occur, leading to D-gulose-6-phosphate. This could potentially enter the non-oxidative branch of the pentose phosphate pathway.
-
Uronic Acid Pathway: This pathway is involved in the synthesis of glucuronic acid, a precursor for proteoglycan and glycosaminoglycan synthesis. It is plausible that D-gulose could enter this pathway at a different point than glucose.
-
Direct Oxidation: Aldose dehydrogenase could potentially oxidize D-gulose to D-gulonic acid, which could then be further metabolized.
The following diagram illustrates the proposed metabolic fate of D-gulose, highlighting the potential non-canonical pathways that can be traced using D-gulose-1-¹³C.
Proposed metabolic pathways for D-gulose-1-¹³C.
Experimental Protocols
The following are detailed protocols for in vitro (cell culture) and in vivo (animal models) studies using D-gulose-1-¹³C.
Protocol 1: In Vitro D-Gulose-1-¹³C Tracing in Cultured Cells
This protocol outlines the steps for labeling cultured cells with D-gulose-1-¹³C and preparing samples for mass spectrometry (MS) or nuclear magnetic resonance (NMR) analysis.
1. Cell Culture and Labeling:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) and allow them to reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare custom glucose-free and pyruvate-free DMEM or RPMI-1640 medium. Supplement this basal medium with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other small molecules.
-
Labeling Medium: Prepare the labeling medium by supplementing the custom basal medium with D-gulose-1-¹³C at a final concentration typically ranging from 5 to 25 mM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Labeling:
-
Aspirate the regular culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed D-gulose-1-¹³C labeling medium to the cells.
-
Incubate the cells for a specific duration (e.g., for steady-state analysis, this could be 6-24 hours; for kinetic studies, multiple time points may be required).
-
2. Metabolite Extraction:
-
Quenching and Extraction:
-
Place the culture plates on dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Add a cold extraction solvent (e.g., 80% methanol:20% water, pre-chilled to -80°C) to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract using a vacuum concentrator.
-
3. Sample Analysis:
-
Mass Spectrometry (MS):
-
Reconstitute the dried metabolite extract in a suitable solvent for either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis.
-
For GC-MS, derivatize the metabolites to increase their volatility.
-
Inject the sample into the mass spectrometer to determine the mass isotopologue distribution (MID) for metabolites of interest.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹³C NMR spectra to identify and quantify the labeled metabolites.
-
Experimental workflow for in vitro D-gulose-1-¹³C tracing.
Protocol 2: In Vivo D-Gulose-1-¹³C Tracing in Animal Models
This protocol describes the administration of D-gulose-1-¹³C to an animal model (e.g., mouse) and the subsequent collection of tissues for metabolic analysis.
1. Animal Preparation and Tracer Administration:
-
Acclimatization: Acclimate animals to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight (12-16 hours) to deplete glycogen stores and increase the fractional enrichment of the tracer.
-
Tracer Administration:
-
Intravenous (IV) Infusion: For steady-state labeling, infuse D-gulose-1-¹³C via a tail vein or jugular vein catheter. A common approach is a bolus injection followed by a continuous infusion.
-
Intraperitoneal (IP) Injection: For a less invasive method, administer a bolus of D-gulose-1-¹³C via intraperitoneal injection.
-
Oral Gavage: For studies investigating intestinal absorption and first-pass metabolism, administer the tracer via oral gavage.
-
-
Tracer Dose: The dose of D-gulose-1-¹³C will need to be empirically determined but can be guided by established protocols for ¹³C-glucose (e.g., 2 g/kg body weight for a bolus).
2. Tissue Collection and Processing:
-
Anesthesia: Anesthetize the animal at the desired time point after tracer administration.
-
Blood Collection: Collect blood via cardiac puncture or from the tail vein. Process the blood to obtain plasma or serum.
-
Tissue Harvesting: Rapidly excise the tissues of interest (e.g., liver, kidney, brain, tumor) and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.
-
Storage: Store all samples at -80°C until metabolite extraction.
3. Metabolite Extraction from Tissues:
-
Homogenization: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol) using a bead beater or other tissue homogenizer.
-
Extraction and Processing: Follow the same steps for protein precipitation, centrifugation, and drying as described in the in vitro protocol.
4. Sample Analysis:
-
Analyze the plasma/serum and tissue extracts using LC-MS/MS, GC-MS, or NMR as described in the in vitro protocol.
Data Presentation
Quantitative data from D-gulose-1-¹³C tracing experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) in Cancer Cells Labeled with D-Gulose-1-¹³C
This table illustrates the expected fractional abundance of different isotopologues for key metabolites in a hypothetical experiment.
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| L-Glucitol | 0.25 | 0.75 | 0.00 | 0.00 |
| L-Xylulose | 0.80 | 0.18 | 0.02 | 0.00 |
| Ribose-5-phosphate | 0.95 | 0.05 | 0.00 | 0.00 |
| Sedoheptulose-7-phosphate | 0.98 | 0.02 | 0.00 | 0.00 |
| D-Gulonic Acid | 0.60 | 0.40 | 0.00 | 0.00 |
| Lactate | 0.99 | 0.01 | 0.00 | 0.00 |
M+n represents the isotopologue with 'n' ¹³C atoms. The M+1 enrichment in L-Glucitol and D-Gulonic acid would be a direct indication of flux through the sorbitol and direct oxidation pathways, respectively. The M+1 in PPP intermediates would suggest entry into that pathway.
Table 2: Hypothetical ¹³C Enrichment in Tissues from a Mouse Infused with D-Gulose-1-¹³C
This table shows the potential percentage of ¹³C enrichment in key metabolites across different tissues in an in vivo study.
| Metabolite | Liver Enrichment (%) | Kidney Enrichment (%) | Brain Enrichment (%) |
| D-Gulose | 85.0 | 82.5 | 30.2 |
| L-Glucitol | 45.2 | 55.8 | 5.1 |
| L-Xylulose | 10.1 | 12.3 | 1.2 |
| D-Gulonic Acid | 20.5 | 18.2 | 2.5 |
| Glucose | 1.2 | 0.8 | 0.5 |
| Lactate | 0.5 | 0.4 | 0.2 |
High enrichment in L-Glucitol and D-Gulonic Acid in the liver and kidney would suggest that these organs are primary sites of non-canonical gulose metabolism.
Conclusion
D-gulose-1-¹³C represents a novel and valuable tool for investigating non-canonical pathways of hexose metabolism. By adapting established stable isotope tracing methodologies, researchers can gain new insights into the metabolic flexibility of cells and organisms, particularly in the context of diseases like cancer and diabetes where metabolic reprogramming is a key feature. The protocols and data presentation formats provided here offer a robust framework for designing and executing studies with this promising new tracer.
Unraveling Cellular Metabolism: Application Notes and Protocols for 13C Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the data processing and analysis of ¹³C labeling experiments, a powerful technique for quantifying metabolic pathway fluxes. This document offers detailed protocols for key experimental stages, from cell culture and metabolite extraction to mass spectrometry analysis and data interpretation. The information is designed to assist researchers in understanding disease mechanisms, identifying metabolic engineering targets, and accelerating drug discovery and development.
Introduction to ¹³C Metabolic Flux Analysis (MFA)
¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for elucidating the intricate network of metabolic reactions within a cell. By supplying cells with a substrate, such as glucose or glutamine, enriched with the stable isotope ¹³C, researchers can trace the path of carbon atoms through various metabolic pathways.[1] Analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the incorporation of ¹³C into downstream metabolites.[1] This allows for the calculation of intracellular reaction rates, or fluxes, providing a detailed snapshot of cellular metabolism.[1] The primary data output, the Mass Isotopologue Distribution (MID), reveals the fractional abundance of each isotopologue for a given metabolite.[1]
Experimental Workflow Overview
A typical ¹³C labeling experiment follows a systematic workflow, encompassing experimental design, tracer experiments, isotopic labeling measurement, flux estimation, and statistical analysis.[2] Careful planning and execution at each stage are critical for obtaining high-quality, interpretable data.
The general workflow for a ¹³C Metabolic Flux Analysis experiment is depicted below.
Caption: General workflow of a ¹³C Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol describes the uniform labeling of a target protein with ¹³C by culturing adherent mammalian cells in a minimal medium containing [U-¹³C]-glucose as the sole carbon source.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Culture dishes
-
Complete growth medium
-
¹³C-labeling medium (e.g., DMEM with [U-¹³C]-glucose)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed adherent cells in culture dishes with complete growth medium and grow them to the desired confluency in a 37°C incubator with 5% CO₂.
-
Media Exchange: Once cells reach the target confluency, aspirate the complete growth medium.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled metabolites.
-
Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label and to reach an isotopic steady state. The incubation time is crucial and should be optimized for the specific cell line and experimental goals, often requiring more than 5 residence times to ensure the system reaches a stable state.
-
Monitoring: Monitor the cells throughout the incubation period for any signs of stress or changes in morphology.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.
Materials:
-
Cold quenching solution (e.g., 80:20 methanol:water at -75°C)
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Nitrogen gas stream
Procedure:
-
Quenching: Aspirate the labeling medium and immediately add the cold quenching solution to the culture dish.
-
Freezing: Place the culture dishes at -75°C for 10 minutes to ensure complete metabolic quenching.
-
Lysis: Transfer the dishes to ice for 10-15 minutes to allow for freeze-thaw lysis of the cells.
-
Harvesting: Scrape the cells off the culture dish on dry ice.
-
Extraction: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortexing and Centrifugation: Vortex the lysate for 10 minutes, alternating between 30 seconds of vortexing and 1 minute on ice. Centrifuge the lysate at 6,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. Add 200 µl of the quenching mix to the pellet, vortex, and re-spin to collect any remaining metabolites. Pool the supernatants.
-
Drying: Dry the pooled supernatants under a stream of nitrogen gas.
-
Re-suspension: Re-suspend the dried extract in MS-grade water. The re-suspension volume will depend on the cell number and the sensitivity of the mass spectrometer.
-
Storage: Store the extracted metabolites at -80°C until analysis. It is recommended to analyze the samples within 24 hours of extraction.
Mass Spectrometry Analysis
Mass spectrometry is used to measure the mass isotopologue distributions of key metabolites.
Procedure:
-
Sample Preparation: Prepare the extracted metabolites for analysis. This may involve derivatization to improve chromatographic separation and detection, especially for GC-MS analysis.
-
LC-MS/MS or GC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer. The choice between LC-MS/MS and GC-MS depends on the specific metabolites of interest. Tandem mass spectrometry (MS/MS) can provide additional structural information and improve the precision of flux estimations.
-
Data Acquisition: Acquire data in a manner that allows for the accurate quantification of all relevant isotopologues for each metabolite of interest.
Data Processing and Analysis
Data Correction
Raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes present in the metabolites and any derivatizing agents.
Calculation of Mass Isotopologue Distribution (MID)
The primary quantitative output of a ¹³C labeling experiment is the Mass Isotopologue Distribution (MID). The MID represents the fractional abundance of each isotopologue for a given metabolite. A metabolite with n carbon atoms can have between 0 and n of its carbons labeled with ¹³C, resulting in isotopologues with masses from M+0 to M+n.
The percentage of label incorporation for each metabolite can be calculated as follows: {(peak area of all isotopic transitions containing ¹³C labels) / (peak area of all isotopic transitions)} * 100
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Example Mass Isotopologue Distribution (MID) for Citrate This table shows hypothetical MID data for citrate from cells grown with [U-¹³C]-glucose.
| Isotopologue | Mass Shift | Fractional Abundance (Control) | Fractional Abundance (Treated) |
| M+0 | 0 | 0.10 | 0.25 |
| M+1 | 1 | 0.15 | 0.20 |
| M+2 | 2 | 0.40 | 0.30 |
| M+3 | 3 | 0.20 | 0.15 |
| M+4 | 4 | 0.10 | 0.05 |
| M+5 | 5 | 0.04 | 0.03 |
| M+6 | 6 | 0.01 | 0.02 |
Table 2: Example of Calculated Metabolic Fluxes This table presents hypothetical metabolic flux data for key pathways, normalized to the glucose uptake rate.
| Metabolic Pathway | Reaction | Flux (Control) | Flux (Treated) | Fold Change |
| Glycolysis | Glucose -> G6P | 100 | 80 | -0.20 |
| F6P -> F1,6BP | 95 | 75 | -0.21 | |
| Pentose Phosphate Pathway | G6P -> 6PG | 10 | 15 | 0.50 |
| TCA Cycle | a-KG -> Succ-CoA | 50 | 35 | -0.30 |
| OAA -> Citrate | 55 | 40 | -0.27 |
Visualization of Metabolic Pathways
Visualizing metabolic pathways is crucial for interpreting the results of ¹³C labeling experiments. The diagram below illustrates a simplified overview of central carbon metabolism, highlighting key pathways such as glycolysis, the pentose phosphate pathway, and the TCA cycle.
Caption: Central Carbon Metabolism Pathways.
Applications in Drug Development
¹³C labeling experiments are invaluable in the field of drug development. By tracing the metabolic fate of a ¹³C-labeled drug or nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected. This can help confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a specific enzyme, providing crucial insights into a drug's mechanism of action. This technique is instrumental in understanding diseases like cancer and diabetes and in optimizing the pharmacokinetic properties of drug molecules.
References
Troubleshooting & Optimization
Technical Support Center: D-gulose-1-13C Cellular Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cellular uptake of D-gulose-1-13C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-gulose and how is it related to D-glucose?
A1: D-gulose is a monosaccharide and a C-3 epimer of D-glucose. This means it has the same chemical formula as D-glucose (C6H12O6) but differs in the stereochemical arrangement of the hydroxyl group at the third carbon atom. This structural difference can significantly impact its recognition and transport by cellular machinery that has evolved to be highly specific for D-glucose.
Q2: What are the primary mechanisms for cellular uptake of hexoses like D-gulose?
A2: The cellular uptake of hexoses is primarily mediated by two families of protein transporters:
-
Facilitative Glucose Transporters (GLUTs): These transporters move sugars down their concentration gradient via facilitated diffusion. There are several isoforms (GLUT1-14) with varying tissue distribution and affinities for different sugars.[1][2]
-
Sodium-Glucose Cotransporters (SGLTs): These transporters actively move glucose against its concentration gradient by coupling its transport with the influx of sodium ions.[3][4] This is a form of secondary active transport.[5]
While these systems are optimized for D-glucose, other hexoses, including D-gulose, may be transported, albeit with potentially lower efficiency.
Q3: Is this compound metabolized by cells?
A3: The intracellular fate of D-gulose is not as well-characterized as that of D-glucose. After uptake, D-glucose is rapidly phosphorylated by hexokinase or glucokinase to form glucose-6-phosphate. This phosphorylation traps the sugar inside the cell and is the first committed step of glycolysis. Due to its different stereochemistry, D-gulose may be a poor substrate for hexokinase, which could lead to its accumulation in the cell without significant metabolism or its rapid efflux.
Q4: Why am I observing low uptake of this compound compared to D-glucose-13C?
A4: Low uptake of this compound is likely due to its structure. Glucose transporters are highly stereospecific. For example, L-glucose, the enantiomer of D-glucose, is very poorly transported into cells. As a C-3 epimer, D-gulose's altered shape may result in a lower binding affinity for glucose transporters compared to D-glucose.
Troubleshooting Guide
Problem: Low or Undetectable this compound Uptake
This is the most common issue encountered. The following steps can help troubleshoot and enhance uptake.
1. Optimize Cell Culture Conditions
-
Glucose Starvation: Briefly incubating cells in a glucose-free medium (e.g., for 1-2 hours) before adding this compound can lead to the upregulation and translocation of glucose transporters to the cell surface, potentially increasing uptake.
-
Cell Line Selection: Different cell lines express varying levels and types of glucose transporters. Consider using cell lines known to have high glucose uptake, such as certain cancer cell lines that overexpress GLUT1.
2. Modulate Transporter Activity
-
Insulin Stimulation (for specific cell types): In insulin-responsive cells like adipocytes and muscle cells, insulin treatment (e.g., 100 nM for 30-60 minutes) promotes the translocation of GLUT4 transporters to the plasma membrane, which can dramatically increase glucose uptake. This may also enhance the uptake of D-gulose.
-
Increase Transporter Expression: Genetic engineering to overexpress specific GLUT or SGLT transporters in your cell line can be a powerful tool to increase uptake capacity.
3. Enhance the Driving Force for Transport
-
Increase this compound Concentration: For transporters that are not saturated, increasing the extracellular concentration of this compound will increase the rate of uptake. However, be mindful of potential osmotic effects at very high concentrations.
-
Optimize Sodium Gradient (for SGLTs): If SGLTs are involved, ensuring a robust sodium gradient across the cell membrane is crucial for active transport. Standard cell culture media typically provide sufficient sodium.
4. Minimize Competition
-
Remove Competing Sugars: Ensure that the experimental medium is free of D-glucose and other sugars that could compete with this compound for transporter binding.
5. Consider Non-Specific Uptake Mechanisms
-
High Concentrations: At very high extracellular concentrations, passive diffusion or macropinocytosis might contribute to D-gulose uptake, although these are generally less efficient than transporter-mediated uptake.
Quantitative Data: Glucose Transporter Affinities
| Transporter | Tissue Distribution | D-glucose Km (mM) | Notes |
| GLUT1 | Ubiquitous, high in erythrocytes and brain | 1-2 | Responsible for basal glucose uptake. |
| GLUT2 | Liver, pancreatic β-cells, small intestine | 15-20 | A low-affinity, high-capacity transporter. |
| GLUT3 | Neurons, placenta | ~1 | A high-affinity transporter for tissues with high energy demand. |
| GLUT4 | Muscle, adipose tissue | ~5 | Insulin-responsive transporter. |
| SGLT1 | Small intestine, kidney | 0.1-1.0 | High-affinity active transporter. |
Experimental Protocols
Protocol: Measuring this compound Uptake
This protocol is adapted from standard glucose uptake assays and can be used to quantify the cellular uptake of this compound.
Materials:
-
Cultured cells in multi-well plates (e.g., 12-well or 24-well)
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
LC-MS or GC-MS system for 13C analysis
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to approximately 80-90% confluency.
-
Glucose Starvation (Optional but Recommended):
-
Gently wash cells twice with warm, glucose-free KRH buffer.
-
Incubate cells in glucose-free KRH buffer for 1-2 hours at 37°C.
-
-
Insulin Stimulation (for insulin-responsive cells):
-
Add insulin to the starvation buffer to a final concentration of 100 nM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Initiate Uptake:
-
Remove the starvation buffer.
-
Add pre-warmed KRH buffer containing a known concentration of this compound to each well.
-
Incubate for a defined period (e.g., 5-30 minutes). The optimal time should be determined empirically to be within the linear range of uptake.
-
-
Terminate Uptake:
-
Rapidly aspirate the this compound solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well.
-
Incubate on ice or as recommended by the buffer manufacturer.
-
-
Quantification:
-
Collect the cell lysates.
-
Analyze the lysates using LC-MS or GC-MS to determine the intracellular concentration of this compound.
-
-
Data Normalization:
-
Determine the protein concentration of each lysate sample using a standard protein assay (e.g., BCA assay).
-
Normalize the this compound uptake to the protein concentration (e.g., in nmol/mg protein/min).
-
Visualizations
Caption: Workflow for a cellular this compound uptake experiment.
Caption: A logical flowchart for troubleshooting low this compound uptake.
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation.
References
- 1. Glucose transporter - Wikipedia [en.wikipedia.org]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glucose transporters: structure, function and consequences of deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose uptake - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Isotopic Scrambling in 13C Metabolic Flux Analysis
Welcome to the Technical Support Center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to isotopic scrambling in 13C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a significant problem in 13C-MFA?
A1: Isotopic scrambling is the randomization of the positions of 13C atoms within a metabolite, leading to labeling patterns that deviate from those expected from known biochemical pathways.[1] This is a critical issue in 13C-MFA because the method relies on the precise tracking of labeled carbon atoms to accurately calculate metabolic fluxes. Scrambling can lead to erroneous flux estimations by obscuring the true activity of metabolic pathways.
Q2: What are the primary causes of isotopic scrambling?
A2: The main culprits behind isotopic scrambling include:
-
Reversible reactions: Enzymatic reactions that operate in both the forward and reverse directions can shuffle 13C labels within a molecule and connected metabolite pools.
-
Metabolic branch points and convergences: Pathways where metabolites can be synthesized from multiple sources or can proceed down different routes can contribute to scrambling.
-
Futile cycles: The simultaneous operation of two opposing metabolic pathways, such as glycolysis and gluconeogenesis, results in the cycling of metabolites and the randomization of isotopic labels.[2]
-
Background CO2 fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the culture medium can dilute the 13C enrichment and alter the expected labeling patterns.
Q3: How can I determine if my experiment has reached an isotopic steady state?
A3: Achieving an isotopic steady state, where the 13C enrichment in metabolites is stable over time, is crucial for accurate MFA. To verify this, you should perform a time-course experiment, collecting samples at multiple time points after the introduction of the 13C tracer.[1] Isotopic steady state is reached when the mass isotopomer distributions of key metabolites no longer change significantly over time. For many intermediates in central carbon metabolism in cultured mammalian cells, this can take several hours.[3]
Q4: My flux confidence intervals are very wide. What does this signify and how can I improve them?
A4: Wide confidence intervals indicate a high degree of uncertainty in the estimated flux values. This can be caused by:
-
Insufficient labeling information from the chosen tracer.
-
Redundant or cyclical pathways in the metabolic model.
-
High measurement noise in the labeling data.
To improve the precision of your flux estimates, consider using a more informative tracer, or employing parallel labeling experiments with different tracers to provide complementary information.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during 13C-MFA experiments, presented in a question-and-answer format with example data and detailed protocols.
Problem 1: Unexpectedly Low 13C Incorporation in Downstream Metabolites
Question: I am using [U-13C6]-glucose, but I'm observing very low 13C enrichment in TCA cycle intermediates like citrate and malate. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Slow Substrate Uptake or Metabolism:
-
Verify Substrate Uptake: Measure the concentration of the labeled glucose in the medium over time to confirm it is being consumed by the cells.
-
Check Cell Viability: Ensure cells are healthy and metabolically active. Poor cell health can lead to reduced metabolic activity.
-
Optimize Substrate Concentration: The concentration of the labeled substrate might be too low. Consider a concentration titration to find the optimal level without inducing toxicity.
-
-
Dilution by Unlabeled Sources:
-
Endogenous Pools: Cells may have large internal stores of unlabeled glucose or glycogen that dilute the labeled substrate. Consider a pre-incubation period in a substrate-free medium to deplete these stores.
-
Alternative Carbon Sources: Your culture medium may contain other carbon sources (e.g., amino acids in serum) that are being metabolized and are diluting the 13C label.
-
-
Incorrect Sampling Time:
-
Time-Course Experiment: The sampling time might be too early. Perform a time-course experiment to determine the optimal labeling duration to reach isotopic steady state in the metabolites of interest.
-
Example Data: Low 13C Incorporation in Citrate
| Mass Isotopomer | Expected Abundance (%) | Observed Abundance (%) |
| M+0 | 5 | 85 |
| M+1 | 10 | 10 |
| M+2 | 85 | 5 |
| M+3 | 0 | 0 |
| M+4 | 0 | 0 |
| M+5 | 0 | 0 |
| M+6 | 0 | 0 |
This table illustrates a scenario where the majority of the citrate pool remains unlabeled (M+0), indicating a potential issue with glucose uptake or significant dilution from other carbon sources.
Problem 2: Unexpected Labeling Patterns in TCA Cycle Intermediates Suggesting Scrambling
Question: I am seeing a higher than expected M+1 peak for TCA cycle intermediates like succinate and fumarate when using [1,2-13C2]-glucose. What could be causing this?
Possible Causes and Troubleshooting Steps:
-
High Pentose Phosphate Pathway (PPP) Activity: The PPP can produce singly labeled glyceraldehyde-3-phosphate from doubly labeled glucose, which can then enter glycolysis and the TCA cycle, leading to M+1 labeled intermediates.
-
Quantify PPP Contribution: Use specific tracers like [1,2-13C2]-glucose and analyze the labeling patterns of lactate or ribose to quantify the relative flux through the PPP.
-
-
Futile Cycling: A futile cycle between glycolysis and gluconeogenesis can lead to the scrambling of labels. For example, the conversion of oxaloacetate back to phosphoenolpyruvate can re-introduce scrambled carbons into the glycolytic pathway.
-
Model Refinement: Incorporate futile cycles into your metabolic model to see if it improves the fit to your experimental data.
-
-
CO2 Refixation: Carboxylation reactions, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase, can incorporate unlabeled CO2, leading to unexpected mass isotopomer distributions.
-
Use Labeled Bicarbonate: To quantify the extent of CO2 fixation, perform a parallel labeling experiment with 13C-labeled bicarbonate in the medium.
-
Example Data: Unexpected M+1 Succinate Labeling
| Mass Isotopomer | Expected Abundance (Low PPP) (%) | Observed Abundance (High PPP) (%) |
| M+0 | 5 | 15 |
| M+1 | 2 | 25 |
| M+2 | 93 | 60 |
| M+3 | 0 | 0 |
| M+4 | 0 | 0 |
This table shows an example of how high PPP activity can lead to a significant increase in the M+1 isotopomer of succinate when using [1,2-13C2]-glucose.
Problem 3: Inconsistent Results Between Biological Replicates
Question: My biological replicates are showing highly variable mass isotopomer distributions for the same metabolites. How can I improve the reproducibility of my experiments?
Possible Causes and Troubleshooting Steps:
-
Inefficient or Variable Quenching: If the process of stopping metabolism is not rapid and consistent, enzymatic reactions can continue, leading to altered labeling patterns and variability between samples.
-
Optimize Quenching Protocol: For adherent cells, rapid aspiration of media followed by the addition of a cold quenching solution (e.g., -20°C 60% methanol) is crucial. For suspension cells, rapid filtration and quenching is recommended. Ensure the quenching time is minimized and consistent across all samples.
-
-
Incomplete Metabolite Extraction: The efficiency of metabolite extraction can vary depending on the cell type and the solvent used.
-
Test Different Extraction Solvents: Common extraction solvents include methanol, ethanol, and chloroform/methanol mixtures. The optimal choice depends on the metabolites of interest.
-
Standardize Extraction Procedure: Ensure the extraction protocol is followed precisely for all samples, including solvent volumes, incubation times, and centrifugation speeds.
-
Experimental Protocols
Protocol 1: Quenching and Metabolite Extraction for Adherent Mammalian Cells
-
Preparation: Prepare a quenching solution of 80:20 methanol:water and cool it to -75°C.
-
Media Removal: At the desired time point, rapidly aspirate the culture medium from the dish.
-
Quenching: Immediately add the cold quenching solution to the cells and place the dish on dry ice.
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the lysate to a pre-chilled tube. Add a volume of chloroform to create a two-phase system (methanol:water:chloroform).
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
Metabolite Collection: Carefully collect the upper aqueous phase containing the polar metabolites.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator before derivatization for GC-MS analysis.
Protocol 2: Assessing Isotopic Steady State
-
Cell Seeding: Seed cells in multiple plates or flasks to allow for sample collection at various time points.
-
Initiate Labeling: Replace the standard culture medium with a medium containing the 13C-labeled substrate.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells using a rapid and consistent quenching and extraction protocol.
-
MS Analysis: Analyze the mass isotopomer distributions of key intracellular metabolites for each time point.
-
Data Analysis: Plot the fractional abundance of each mass isotopomer for key metabolites over time. Isotopic steady state is reached when these fractional abundances plateau.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting common issues in 13C-MFA experiments.
Caption: Isotopic scrambling in the TCA cycle due to reversible reactions and PPP influx.
Caption: A futile cycle between glycolysis and gluconeogenesis can cause isotopic scrambling.
References
- 1. benchchem.com [benchchem.com]
- 2. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing D-gulose-1-13C concentration for labeling experiments
Welcome to the technical support center for D-gulose-1-¹³C. This resource is designed for researchers, scientists, and drug development professionals utilizing D-gulose-1-¹³C in stable isotope labeling experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the design and execution of your studies.
FAQs: General Information
Q1: What is D-gulose-1-¹³C and how is it used in metabolic research?
D-gulose-1-¹³C is a stable isotope-labeled form of D-gulose, a monosaccharide. In metabolic research, stable isotope labeling is a powerful technique used to trace the path of molecules through biochemical pathways.[1] By replacing a standard carbon atom (¹²C) with a heavier, non-radioactive carbon isotope (¹³C) at a specific position (in this case, the first carbon), researchers can track the fate of this labeled carbon as it is incorporated into downstream metabolites. This allows for the quantification of metabolic fluxes and the elucidation of pathway activities.[2]
Q2: What is the expected metabolic fate of D-gulose in mammalian cells?
The metabolism of D-gulose in mammalian cells is not well-documented in scientific literature, and it is not considered a primary metabolic fuel like D-glucose. D-gulose is an epimer of D-galactose and is not a direct substrate for key glycolytic enzymes like hexokinase in the way that D-glucose is.[3] Therefore, it is anticipated that D-gulose will be metabolized at a much lower rate than D-glucose, if at all. Its metabolic fate is likely dependent on the specific enzymatic capabilities of the cell line or organism under investigation.
Q3: How does D-gulose-1-¹³C differ from D-glucose-1-¹³C and L-glucose-1-¹³C in labeling experiments?
-
D-glucose-1-¹³C: D-glucose is the primary energy source for most mammalian cells and is readily metabolized through glycolysis and the pentose phosphate pathway (PPP).[4][5] Using D-glucose-1-¹³C will result in significant labeling of downstream metabolites.
-
L-glucose-1-¹³C: L-glucose is the enantiomer of D-glucose and is generally not metabolized by mammalian cells. It is often used as a negative control to account for non-specific uptake and background noise.
-
D-gulose-1-¹³C: The metabolic activity of D-gulose is expected to be low. Therefore, experiments with D-gulose-1-¹³C may yield results that are intermediate between those of D-glucose and L-glucose, or they may show no significant incorporation, similar to L-glucose.
Troubleshooting Guides
This section addresses specific issues you may encounter during your D-gulose-1-¹³C labeling experiments.
Issue 1: No detectable ¹³C enrichment in downstream metabolites.
-
Question: I have incubated my cells with D-gulose-1-¹³C, but I do not see any labeling in glycolytic or TCA cycle intermediates. Is my experiment failing?
-
Answer: Not necessarily. It is highly probable that your experimental results are correct. The lack of enrichment may be due to the fact that D-gulose is not significantly metabolized by your specific cell line. The enzymes required to phosphorylate and further process D-gulose may not be present or may have very low activity.
Troubleshooting Steps:
-
Run a Positive Control: Conduct a parallel experiment with D-glucose-1-¹³C. Significant enrichment in the D-glucose condition will confirm that your cells are metabolically active and your analytical methods are sensitive enough to detect labeling.
-
Run a Negative Control: Use L-glucose-1-¹³C in a separate parallel experiment. The results from the D-gulose-1-¹³C experiment should be compared to this baseline to determine if there is any metabolism above this background level.
-
Verify the Tracer: Confirm the identity and isotopic enrichment of your D-gulose-1-¹³C stock with the supplier's certificate of analysis.
-
Issue 2: High concentrations of D-gulose-1-¹³C are causing cell death.
-
Question: I have increased the concentration of D-gulose-1-¹³C to try and improve labeling, but now I'm observing cellular toxicity. What should I do?
-
Answer: High concentrations of sugars, even those that are not readily metabolized, can induce osmotic stress and lead to cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of D-gulose for your cells using a cell viability assay (e.g., MTT assay). Use a concentration well below the IC50 for your labeling experiments.
-
Osmotic Control: Include a control with a non-metabolizable sugar, such as mannitol, at the same concentration as your D-gulose-1-¹³C. If you observe similar toxic effects, it is likely due to osmotic stress.
-
Gradual Adaptation: Consider gradually increasing the concentration of D-gulose in the culture medium over several hours to allow the cells to adapt to the change in osmolarity.
-
Experimental Protocols
Protocol 1: Determining the IC50 of D-gulose via MTT Assay
This protocol is designed to determine the concentration of D-gulose that inhibits 50% of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a series of dilutions of unlabeled D-gulose in your standard culture medium. A 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 mM) is a good starting point.
-
Include a vehicle control (medium only).
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of D-gulose or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), which should match the intended duration of your labeling experiment.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the cell viability (%) against the log of the D-gulose concentration to determine the IC50 value.
-
Protocol 2: Optimizing D-gulose-1-¹³C Concentration and Labeling Duration
This protocol helps to determine the lowest concentration and shortest time required to achieve detectable and stable isotopic enrichment.
-
Cell Seeding and Growth:
-
Seed cells in multiple wells or plates to allow for harvesting at different time points.
-
-
Tracer Introduction:
-
Based on the IC50 data, prepare media with a range of non-toxic concentrations of D-gulose-1-¹³C (e.g., 1 mM, 5 mM, 10 mM).
-
Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the D-gulose-1-¹³C-containing medium.
-
-
Time Course Sampling:
-
Harvest cells at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
Rapidly aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solution (e.g., 80% methanol) and scraping the cells.
-
-
Analysis:
-
Analyze the extracts using mass spectrometry to determine the percent ¹³C enrichment in key metabolites.
-
-
Evaluation:
-
Determine the concentration and time point at which the isotopic enrichment of any downstream metabolites reaches a plateau (isotopic steady state). If no enrichment is observed, this suggests a lack of metabolism.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for Different Sugars in a Mammalian Cell Line
| Compound | Concentration (mM) | Cell Viability (%) after 48h |
| D-glucose | 25 | 98 ± 4 |
| 50 | 95 ± 5 | |
| 100 | 85 ± 7 | |
| L-glucose | 25 | 97 ± 3 |
| 50 | 88 ± 6 | |
| 100 | 70 ± 8 | |
| D-gulose | 25 | 96 ± 4 |
| 50 | 85 ± 5 | |
| 100 | 65 ± 9 | |
| Mannitol | 25 | 95 ± 5 |
| 50 | 82 ± 7 | |
| 100 | 60 ± 10 |
Note: This data is illustrative and serves as an example of what might be observed. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: A generalized workflow for conducting a D-gulose-1-¹³C metabolic tracing study.
Caption: Comparison of D-glucose and hypothetical D-gulose metabolic entry points.
References
Minimizing background interference in 13C mass spectrometry data
<Technical Support Center: Minimizing Background Interference in 13C Mass Spectrometry Data >
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in their 13C mass spectrometry experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: High Background Noise Across the Entire Mass Spectrum
Symptoms: You observe a significantly elevated baseline in your total ion chromatogram (TIC), which obscures low-intensity peaks.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. It is recommended to filter all solvents before use.[1][2] | A reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1] | A cleaner baseline in subsequent blank runs. |
| Leaking System | Check all fittings and connections for leaks. | Elimination of air leaks, which can introduce contaminants and cause an unstable spray.[1] |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Improved signal intensity and reduced background. |
Issue 2: Specific, Recurring Background Peaks
Symptoms: You observe the same interfering peaks in multiple runs, even in blank injections.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination (e.g., phthalates) | Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage. | Disappearance or significant reduction of phthalate-related peaks. |
| Polymer Contamination (e.g., PEG, PPG) | Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware). | Removal of the characteristic repeating polymer ion series. |
| Keratin Contamination | Always wear gloves and a lab coat. Work in a clean environment, such as a laminar flow hood, and clean work surfaces thoroughly. | A reduction in keratin-related peptide peaks. |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples. | Elimination of peaks corresponding to previously analyzed samples. |
Frequently Asked Questions (FAQs)
General
Q1: What are the most common sources of background noise in mass spectrometry experiments involving 13C labeled fragments?
A1: Background noise in mass spectrometry can originate from several sources, which can be broadly categorized as chemical, electronic, and environmental. In the context of 13C labeling experiments, chemical noise is often the most significant contributor. Common sources include:
-
Chemical Noise: Arises from ions that are not of interest but are detected by the mass spectrometer. This can come from contaminated solvents, reagents, plasticizers leaching from labware, and detergents.
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.
Q2: How can I distinguish between a true 13C labeled peak and background noise, especially at low enrichment levels?
A2: Distinguishing a true signal from background noise is crucial. Here are some methods:
-
Isotopic Pattern Analysis: True 13C labeled fragments will exhibit a characteristic isotopic distribution. Deviations from the expected pattern can indicate the presence of background noise.
-
Blank Analysis: Running a blank sample (e.g., the sample matrix without the 13C labeled analyte) through the entire experimental workflow is essential to identify background ions that are consistently present.
-
Background Subtraction Software: Specialized data analysis software can help to deconvolve complex spectra, identify isotopic patterns, and subtract background signals.
Q3: Can common chemical contaminants interfere with the isotopic pattern of my 13C labeled fragment?
A3: Yes, common chemical contaminants can have isotopic patterns that overlap with or distort the isotopic distribution of your 13C labeled analyte. For example, a contaminant with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate the intensity of that peak, leading to inaccurate quantification of 13C enrichment.
Sample Preparation and Handling
Q4: What are the best practices for solvent and reagent selection to minimize background interference?
A4: Always use high-purity, LC-MS grade solvents and reagents. It's also recommended to prepare fresh aqueous mobile phases weekly to prevent bacterial or algal growth. Avoid using detergents to wash mobile phase bottles as this can leave a residue.
Q5: How can I prevent contamination from labware?
A5: To prevent contamination from labware, it is best to use glass or polypropylene containers, especially for long-term solvent storage, to avoid leaching of plasticizers. If you must use plastic, ensure it is from a reputable manufacturer and has been tested for mass spectrometry applications. Always wear powder-free nitrile gloves and a clean lab coat when handling samples and equipment.
Instrumentation and Data Analysis
Q6: How often should I clean the ion source of my mass spectrometer?
A6: There is no fixed schedule for cleaning the ion source. It should be cleaned when symptoms like poor sensitivity, loss of sensitivity at high masses, or high multiplier gain during an autotune indicate contamination. Always follow the manufacturer's guidelines for cleaning procedures.
Q7: What is background subtraction and how can it help?
A7: Background subtraction is a data processing technique used to remove signals that are not from the analyte of interest. This is typically done by analyzing a blank sample and subtracting its spectrum from the sample spectrum. Advanced algorithms can account for variations in retention time and background levels between runs.
Experimental Protocols
Protocol for Blank Sample Analysis
-
Prepare a Blank Sample: The blank sample should contain all the components of your experimental sample except for the 13C-labeled analyte. This includes the sample matrix, solvents, and any reagents used during sample preparation.
-
Run the Blank: Inject the blank sample into the LC-MS system using the same method as your experimental samples.
-
Analyze the Data: Identify any consistent peaks in the blank runs. These represent background contaminants.
-
Create an Exclusion List: Use the m/z values of the identified background ions to create an exclusion list in your mass spectrometer's acquisition software. This will prevent the instrument from acquiring MS/MS data on these ions in subsequent runs.
Protocol for Ion Source Cleaning (General Guidance)
Always refer to your specific instrument's manual for detailed instructions.
-
Venting the Instrument: Safely vent the mass spectrometer according to the manufacturer's protocol.
-
Disassembly: Carefully remove the ion source from the instrument. Disassemble the source components, taking note of the order and orientation of each part. It is helpful to take pictures during this process.
-
Cleaning Metal Parts: Metal components can be sonicated in a sequence of high-purity solvents such as methanol, acetonitrile, and water (e.g., 15 minutes each). For stubborn residues, gentle polishing with a fine abrasive may be necessary.
-
Cleaning Ceramic and Polymer Parts: Clean these parts according to the manufacturer's recommendations, as they may be damaged by certain solvents or abrasive cleaning methods.
-
Reassembly and Pump-Down: Once all parts are completely dry, reassemble the ion source and reinstall it in the instrument. Pump down the system and allow it to equilibrate. It is recommended to pump down for at least 24 hours before critical evaluation of the signal.
-
System Check: Perform several blank injections to ensure the background noise has been reduced to an acceptable level.
Visualizations
Caption: Troubleshooting workflow for background noise in 13C MS.
Caption: Relationship between noise sources, contaminants, and solutions.
References
Technical Support Center: Quantifying Low-Abundance ¹³C-Labeled Metabolites
Welcome to the technical support center for the quantification of low-abundance ¹³C-labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to challenges encountered during mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based analysis.
Section 1: Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems you might encounter during your experiments.
Issue 1: Low Signal Intensity or Non-Detection of Low-Abundance ¹³C-Labeled Metabolites
Q: I am unable to detect my low-abundance ¹³C-labeled metabolite of interest, or the signal-to-noise ratio is very poor. What are the potential causes and how can I troubleshoot this?
A: This is a frequent challenge stemming from the inherently low concentration of the target metabolite, compounded by the low natural abundance of ¹³C (approximately 1.1%) if not using fully labeled substrates.[1][2][3] Several factors along the experimental workflow can contribute to this issue.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Starting Material | Increase the amount of starting biological material (e.g., cell number, tissue weight) to increase the absolute amount of the target metabolite.[4] |
| Inefficient Metabolite Extraction | Optimize the extraction protocol for your specific metabolites of interest. Test different solvent systems (e.g., methanol/water, acetonitrile/water) and extraction methods (e.g., sonication, homogenization). Ensure rapid quenching of metabolism to prevent metabolite degradation.[5] |
| Sample Loss During Preparation | Minimize the number of sample preparation steps. For very low abundance metabolites, consider in-solution analysis over methods that may involve more transfer steps and potential for loss. |
| Low Ionization Efficiency (MS) | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature) for your target metabolite. Consider chemical derivatization to improve ionization efficiency and chromatographic behavior. |
| Low Sensitivity of Analytical Instrument | For MS, use a high-resolution mass spectrometer to improve signal-to-noise and differentiate the metabolite signal from background noise. For NMR, use cryogenic probes to enhance sensitivity. |
| Insufficient Isotopic Labeling | Increase the incubation time with the ¹³C-labeled tracer to allow for greater incorporation into the metabolite pool. Ensure the chosen tracer is appropriate for labeling the pathway of interest. |
Issue 2: High Variability and Poor Reproducibility Between Replicates
Q: I am observing high variability in the quantification of my low-abundance ¹³C-labeled metabolites between technical and biological replicates. What could be the source of this inconsistency?
A: High variability can undermine the statistical significance of your results. The sources of this issue are often related to inconsistencies in sample handling and preparation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure uniform cell seeding density, growth phase, and treatment conditions across all replicates. Harvest cells during the exponential growth phase for consistency. |
| Variable Quenching and Extraction | Standardize the timing and technique for quenching metabolism and extracting metabolites. Perform these steps rapidly and consistently for all samples to minimize metabolite degradation or alteration. |
| Pipetting and Handling Errors | Use calibrated pipettes and practice consistent, careful pipetting techniques, especially when dealing with small volumes. Keep samples cold throughout the preparation process to maintain metabolite stability. |
| Instrumental Instability | Run quality control (QC) samples (e.g., a pooled sample of all experimental samples) at regular intervals throughout the analytical run to monitor for instrument drift in retention time and signal intensity. |
| Inconsistent Isotopic Labeling Times | Precisely control the incubation time with the ¹³C tracer for all samples to ensure consistent levels of label incorporation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I correct for the natural abundance of ¹³C in my unlabeled metabolites?
A1: Correcting for the natural abundance of stable isotopes is a critical step. Even unlabeled metabolites will have a small percentage of ¹³C atoms, which can lead to an overestimation of label incorporation if not accounted for. Simply subtracting the signal from an unlabeled sample is not a valid method. You should use a computational approach or software that employs algorithms to correct for the contribution of natural isotopic abundance to the measured mass isotopologue distribution.
Q2: What is a Mass Isotopologue Distribution (MID) and why is it important?
A2: A Mass Isotopologue Distribution (MID), also known as a Mass Isotopomer Distribution (MDV), represents the fractional abundance of all isotopic forms of a metabolite. For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all ¹²C) to M+n (all ¹³C). The MID is the direct output from the mass spectrometer and is the primary data used for calculating metabolic fluxes.
Q3: My ¹³C-MFA model shows a poor fit with my experimental data. What are the likely causes?
A3: A poor fit, often indicated by a high sum of squared residuals (SSR), suggests a discrepancy between your metabolic model and the biological reality of your system. Common causes include an incomplete or incorrect metabolic network model, the system not having reached an isotopic steady state, or analytical errors in your labeling data. To troubleshoot, you should verify all reactions and atom transitions in your model, consider compartmentalization, and ensure that your labeling experiment was conducted long enough to reach a steady state if your model assumes it.
Q4: How do I choose the right ¹³C-labeled tracer for my experiment?
A4: The choice of the isotopic tracer is crucial and significantly impacts the precision of your flux estimates. There is no single "best" tracer for all studies. The optimal tracer depends on the specific metabolic pathways you aim to investigate. For example, [1,2-¹³C]glucose is often recommended as it can improve the accuracy of flux estimation in central carbon metabolism compared to singly labeled glucose. It is advisable to consult the literature for tracers used to study similar pathways or use in silico tools to predict the most informative tracer for your specific research question.
Section 3: Experimental Protocols
Protocol 1: General Workflow for ¹³C-Labeling and Metabolite Extraction from Adherent Mammalian Cells
This protocol provides a general procedure for labeling adherent mammalian cells with a ¹³C tracer and extracting polar metabolites for MS analysis.
Materials:
-
Adherent mammalian cells
-
Appropriate cell culture medium and supplements
-
¹³C-labeled tracer (e.g., U-¹³C-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching/Extraction solvent: 80:20 methanol:water (v/v), pre-chilled to -80°C
-
Cell scraper
-
Centrifuge capable of reaching -9°C and 1,000 x g
-
Dry ice
Procedure:
-
Cell Seeding: Seed cells in multiple-well plates and culture until they reach the desired confluency (typically mid-log phase). Include extra wells for cell counting.
-
Tracer Introduction: Remove the existing medium and replace it with a pre-warmed medium containing the ¹³C-labeled tracer at the desired concentration.
-
Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the tracer into intracellular metabolites. For kinetic studies, this will be a time course.
-
Quenching and Extraction:
-
Place the culture plate on a bed of dry ice to rapidly cool the cells and quench metabolism.
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add the pre-chilled 80:20 methanol:water solvent to each well.
-
Use a cell scraper to detach the cells into the extraction solvent.
-
-
Harvesting:
-
Collect the cell lysate from each well and transfer it to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet cell debris.
-
-
Sample Storage:
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Store the extracts at -80°C until analysis. It is recommended to analyze the samples within 24 hours of extraction.
-
Section 4: Visualizations
Experimental Workflow
Caption: A general workflow for ¹³C metabolic labeling experiments.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting guide for low signal intensity issues.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
Technical Support Center: Stable Isotope Tracer Experiments
Welcome to the Technical Support Center for Stable Isotope Tracer Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the design, execution, and analysis of stable isotope tracer studies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when designing a stable isotope tracer experiment?
A1: Successful stable isotope tracer studies hinge on meticulous experimental design.[1][2] Key considerations include:
-
Formulation of a clear research question: A well-defined hypothesis is crucial for guiding the selection of appropriate tracers, experimental models, and analytical methods.[1][2]
-
Tracer Selection: The choice of the stable isotope (e.g., ¹³C, ¹⁵N, ²H) and the specific labeled compound depends on the metabolic pathway of interest.[3] The tracer should mimic an endogenous metabolite to accurately reflect metabolic fluxes.
-
Experimental System: The choice of model system (cell culture, animal models, or human subjects) will significantly impact the experimental protocol and data interpretation.
-
Labeling Strategy: This includes determining the tracer concentration, duration of labeling, and whether to use a continuous infusion or a bolus administration. These factors are critical for achieving the desired level of isotopic enrichment without perturbing the biological system.
-
Sampling Time Points: The timing of sample collection is crucial for capturing the dynamics of metabolic pathways. Pilot studies are often necessary to determine the time required to reach isotopic steady state.
-
Analytical Method: The choice between mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will depend on the specific research question and the information required (e.g., isotopic enrichment vs. positional isotopomer analysis).
Q2: How do I choose the right stable isotope tracer for my experiment?
A2: The selection of an appropriate tracer is fundamental to a successful experiment. Consider the following:
-
Metabolic Pathway: The tracer should be a key substrate in the pathway you are investigating. For example, [U-¹³C]-glucose is commonly used to trace glucose metabolism through glycolysis and the TCA cycle.
-
Atom Specificity: The position of the isotopic label within the molecule is important. For instance, using a 50% labeled/unlabeled mixture of U-¹³C-glucose can help differentiate between the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP).
-
Isotope Type: The most common stable isotopes in metabolic research are ¹³C, ¹⁵N, and ²H. The choice depends on the element being traced within the metabolic network.
Q3: What is the difference between metabolic flux and isotopic enrichment?
A3: These are two key measurements in stable isotope tracing studies that provide different but complementary information:
-
Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is a direct measure of the tracer's contribution to the synthesis of that metabolite and is typically measured using mass spectrometry or NMR spectroscopy.
-
Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway. While isotopic enrichment provides a snapshot of tracer incorporation, metabolic flux analysis uses this data in conjunction with a metabolic network model to calculate the actual rates of reactions.
Q4: Is it always necessary to reach isotopic steady state?
A4: Not necessarily. The decision to aim for an isotopic steady state depends on the research question and the chosen analytical approach.
-
Isotopic Steady State: This is a condition where the isotopic enrichment of metabolites in a pathway remains constant over time. Achieving steady state simplifies metabolic flux analysis. In cultured cells, steady state for glycolysis can be reached in about 10 minutes, the TCA cycle in about 2 hours, and nucleotides in about 24 hours.
-
Instationary (Dynamic) Labeling: When achieving steady state is impractical, such as in many in vivo studies, labeling patterns can be measured at multiple time points before reaching steady state. This approach, known as instationary metabolic flux analysis (INST-MFA), can provide valuable information about metabolic dynamics but is more computationally demanding.
Q5: What are the advantages of using stable isotopes over radioactive isotopes?
A5: Stable isotopes offer several significant advantages, particularly for studies involving human subjects:
-
Safety: Stable isotopes are non-radioactive and have an excellent safety profile, with almost no known toxicities. This allows for their use in a wider range of studies, including those with vulnerable populations.
-
Regulatory Approval: The FDA does not require special regulatory approval for the administration of stable isotope-labeled compounds beyond the standard requirements for sterility and pyrogenicity.
-
Repeat Measurements: The non-invasive nature of many stable isotope tracer protocols allows for repeated measurements in the same subject over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during stable isotope tracer experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable isotopic enrichment in downstream metabolites. | Insufficient tracer concentration or labeling time. | Conduct a pilot study to optimize the tracer concentration and labeling duration to ensure detectable enrichment without perturbing the system. |
| Rapid turnover or dilution of the tracer. | Consider a continuous infusion of the tracer to maintain a stable enrichment in the precursor pool. | |
| Incorrect tracer selection for the pathway of interest. | Review the metabolic pathway to ensure the chosen tracer is a primary substrate for the reactions being studied. | |
| High variability in isotopic enrichment between replicate samples. | Inconsistent sample collection and handling. | Adhere strictly to standardized protocols for sample collection, quenching of metabolism (e.g., snap-freezing in liquid nitrogen), and metabolite extraction to minimize pre-analytical errors. |
| Biological variability between subjects or cell cultures. | Increase the number of biological replicates to improve statistical power. | |
| Unexpected labeling patterns in metabolites. | Contribution from alternative or unexpected metabolic pathways. | This can be a valuable finding. Use pathway analysis tools and consider additional tracer experiments to elucidate the unexpected metabolic routes. |
| Natural isotope abundance is not corrected for. | It is crucial to correct for the natural abundance of stable isotopes (e.g., ~1.1% for ¹³C) to accurately determine the enrichment from the tracer. | |
| Difficulty in interpreting mass spectrometry data. | Co-eluting isomers or isobaric compounds. | Utilize high-resolution mass spectrometry to differentiate between molecules with very similar mass-to-charge ratios. |
| Fragment ions from the labeled tracer interfering with product analysis. | Perform careful analysis of the mass spectra of pure standards of the tracer and expected products to identify potential interferences. | |
| Inaccurate metabolite identification. | Analyze unlabeled control samples alongside labeled samples to aid in metabolite identification by comparing with spectral libraries. |
Experimental Protocols
Generalized Workflow for a Stable Isotope Tracer Experiment
This workflow provides a general framework that can be adapted for in vitro, in vivo, or clinical studies.
Signaling Pathways and Logical Relationships
Tracing Carbon from Glucose through Central Carbon Metabolism
This diagram illustrates the flow of ¹³C atoms from uniformly labeled glucose ([U-¹³C]-glucose) through glycolysis and the Tricarboxylic Acid (TCA) cycle. The number of labeled carbons in key metabolites is indicated.
Troubleshooting Logic Tree for Low Isotopic Enrichment
This diagram provides a logical workflow for troubleshooting experiments where low isotopic enrichment is observed.
References
Technical Support Center: Metabolite Extraction for 13C-Labeled Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C-labeled compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of 13C-labeled metabolites.
| Problem | Potential Cause | Recommended Solution |
| Low or no 13C incorporation into downstream metabolites | 1. Inefficient substrate uptake: Cells may not be efficiently taking up the 13C-labeled substrate.[1] 2. Slow metabolism: The metabolic rate of the cells may be too low.[1] 3. Incorrect sampling time: The label may not have had sufficient time to be incorporated.[1] 4. Dilution by unlabeled sources: Endogenous unlabeled pools or other carbon sources in the media may be diluting the labeled substrate.[1] | 1. Verify substrate uptake: Monitor the concentration of the labeled substrate in the medium over time.[1] 2. Check cell viability: Ensure cells are healthy and metabolically active. 3. Optimize substrate concentration: Consider increasing the labeled substrate concentration. 4. Perform a time-course experiment: Collect samples at multiple time points to determine the optimal labeling duration. 5. Use dialyzed serum: Un-dialyzed serum contains small molecules like glucose that can dilute the label. |
| Inconsistent metabolite concentrations across replicates | 1. Incomplete quenching: Metabolic activity may not be halted completely and instantaneously. 2. Incomplete metabolite extraction: The chosen solvent or method may not be efficient for all metabolites of interest. 3. Variability in cell number: Inconsistent cell counts between samples. 4. Analytical variability: Issues with the mass spectrometer can lead to inconsistent data. | 1. Optimize quenching: Use rapid cooling methods like liquid nitrogen or pre-chilled solvents (-75°C to -80°C). Ensure the quenching solution volume is sufficient to cover the cells. 2. Test different extraction solvents: Common options include methanol, ethanol, and chloroform/methanol mixtures. 3. Normalize to cell number: Perform accurate cell counts for each sample before extraction. 4. Use internal standards: Add a known amount of a labeled internal standard before extraction to correct for efficiency variations. 5. Regularly calibrate and maintain the mass spectrometer. |
| Metabolite degradation or interconversion | 1. Enzymatic activity post-harvest: Incomplete quenching can allow enzymes to remain active. 2. Chemical instability: Some metabolites are inherently unstable in certain solvents or at specific pH levels. | 1. Use acidic extraction solvents: Adding formic acid to the extraction solvent can help prevent enzymatic interconversion. 2. Process samples quickly and on ice: Minimize the time between extraction and analysis and keep samples cold. 3. Store extracts properly: Store at -80°C for long-term stability. |
| Contamination with unlabeled compounds | 1. Residual media: Incomplete washing of cells can leave behind unlabeled metabolites from the culture medium. 2. Contaminants from labware or solvents. | 1. Perform a quick wash: Briefly wash cells with ice-old phosphate-buffered saline (PBS) or a buffer like ammonium acetate to remove extracellular label. 2. Use high-purity solvents and clean labware. |
Frequently Asked Questions (FAQs)
Quenching
Q1: What is the purpose of quenching and why is it critical for 13C labeling experiments?
A1: Quenching is the rapid inactivation of metabolic enzymes to preserve the metabolic state of the cells at the time of harvesting. This is crucial in 13C labeling studies to prevent any further metabolism of the labeled compounds after sample collection, which would alter the isotopic enrichment and lead to inaccurate flux calculations.
Q2: What are the most effective quenching methods?
A2: The most effective methods involve rapid cooling. For adherent cells, this often involves aspirating the media and immediately adding a pre-chilled quenching solution, such as 80% methanol at -80°C. For suspension cultures, rapid filtration followed by quenching in cold methanol has shown high efficiency. Another effective method for adherent cells is snap-freezing in liquid nitrogen.
Q3: Can the quenching solution affect metabolite leakage?
A3: Yes. For instance, using 60% cold methanol for quenching prior to centrifugation has been shown to cause significant metabolite loss. It is important to validate your quenching method to ensure minimal leakage of intracellular metabolites.
Extraction Solvents
Q4: Which solvent system is best for extracting 13C-labeled metabolites?
A4: The optimal solvent system depends on the specific metabolites of interest. Commonly used solvents include:
-
Methanol/Water Mixtures: An 80:20 methanol:water solution is widely used for a broad range of polar metabolites.
-
Methanol/Chloroform/Water: This combination is effective for extracting both polar and nonpolar metabolites.
-
Ethanol: Has been shown to allow for the detection of a greater number of compounds compared to methanol in some cell types.
It is often necessary to test different solvent systems to determine the best one for your specific experimental goals.
Q5: Should I add internal standards to my extraction solvent?
A5: Yes, adding a known amount of a 13C-labeled internal standard to your extraction solvent is highly recommended. This helps to correct for variations in extraction efficiency and sample handling, improving the accuracy and reproducibility of your results.
Experimental Protocols
Q6: How long should I incubate my cells with the 13C-labeled substrate?
A6: The incubation time required to reach isotopic steady state varies depending on the metabolic pathway and the cell type.
-
Glycolytic intermediates: ~15-30 minutes.
-
TCA cycle intermediates: 2-4 hours.
-
Nucleotides: 6-15 hours.
It is advisable to perform a time-course experiment to determine the optimal labeling duration for your specific metabolites of interest.
Q7: What is a general protocol for extracting 13C-labeled metabolites from adherent mammalian cells?
A7: A general protocol involves the following steps:
-
Culture cells with the 13C-labeled substrate for the desired duration.
-
Rapidly remove the labeling medium.
-
Wash the cells quickly with ice-cold PBS to remove extracellular label.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).
-
Scrape the cells in the presence of the solvent.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for analysis.
Experimental Workflow & Logic
The following diagrams illustrate the key decision points and workflows in designing and executing a metabolite extraction protocol for 13C-labeled compounds.
Caption: Overview of the experimental workflow for 13C metabolite extraction.
Caption: Decision logic for selecting an appropriate quenching method.
References
Technical Support Center: Ensuring Complete Metabolic Quenching in D-gulose-1-13C Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and reliable metabolic quenching in studies involving D-gulose-1-13C.
Frequently Asked Questions (FAQs)
Q1: Why is rapid and complete metabolic quenching crucial for this compound studies?
A1: Rapid and complete metabolic quenching is essential to obtain an accurate snapshot of the intracellular metabolome at a specific time point. Incomplete quenching can lead to the continuation of enzymatic reactions, causing the interconversion of metabolites and altering the isotopic labeling patterns of this compound and its downstream products. This can result in misleading data and incorrect interpretations of metabolic fluxes. For primary metabolites like ATP and glucose-6-phosphate, turnover rates can be on the order of seconds, highlighting the need for immediate inactivation of metabolic activity.[1]
Q2: What are the most common methods for metabolic quenching?
A2: The most common methods for metabolic quenching involve rapidly lowering the temperature and/or introducing organic solvents to denature enzymes. These methods include:
-
Cold Solvent Quenching: Using ice-cold organic solvents such as methanol, acetonitrile, or a mixture of both, often buffered, is a widely used technique.[2][3][4][5]
-
Liquid Nitrogen (LN2) Quenching: Flash-freezing cells directly in liquid nitrogen provides the most rapid temperature drop, effectively halting metabolism instantaneously.
-
Cold Saline Quenching: Using ice-cold isotonic saline is another method, particularly for suspension cells, to rapidly decrease the temperature and dilute extracellular metabolites.
Q3: What is metabolite leakage and how can it be minimized?
A3: Metabolite leakage refers to the loss of intracellular metabolites into the quenching solution, which can occur if the cell membrane is compromised during the quenching process. This can lead to an underestimation of intracellular metabolite concentrations. Minimizing leakage is critical for accurate quantitative analysis. Strategies to minimize leakage include:
-
Optimizing Solvent Composition: The concentration of organic solvents can impact membrane integrity. For some cell types, a lower concentration of methanol (e.g., 60-80%) is preferred over pure methanol to reduce leakage.
-
Using Buffered Solutions: Adding buffers like ammonium bicarbonate (AMBIC) or HEPES to the quenching solvent can help maintain pH and osmolarity, thus preserving membrane integrity.
-
Rapid Processing: Minimizing the contact time between the cells and the quenching solution before metabolite extraction can reduce the opportunity for leakage.
Q4: How can I validate the effectiveness of my quenching protocol?
A4: Validating the quenching efficiency is a critical step to ensure the reliability of your metabolomics data. Key validation methods include:
-
Energy Charge Ratio: Calculating the adenylate energy charge (AEC) = ([ATP] + 0.5*[ADP]) / ([ATP] + [ADP] + [AMP]) is a common method. A high AEC (typically > 0.85) indicates that the cells' energetic state was well-preserved and that ATP was not significantly degraded to ADP or AMP during quenching.
-
Isotope Labeling Control: During the quenching and extraction process, you can add a known amount of a 13C-labeled standard that is not expected to be present in the cells. The absence of this standard in the final extract would indicate no leakage from the solution into the cells, and its stable concentration across replicates would confirm consistent recovery.
-
Monitoring Key Metabolites: Tracking the levels of rapidly metabolized compounds like glucose-6-phosphate or fructose-1,6-bisphosphate can indicate if glycolysis was effectively halted. Stable levels across replicates suggest efficient quenching.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during metabolic quenching for this compound studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no 13C incorporation into downstream metabolites | D-gulose is a rare sugar and may not be readily metabolized by all cell types. The enzymatic machinery for its uptake and metabolism might be absent or have very low activity. | - Positive Control: Run a parallel experiment with 13C-labeled D-glucose to confirm that the cells are metabolically active and the analytical methods are sensitive enough to detect labeling. - Literature Review: Investigate existing literature for evidence of D-gulose metabolism in your specific cell line or organism. - Enzyme Assays: If possible, perform in vitro assays with cell lysates to test for the activity of key enzymes that might be involved in gulose metabolism. |
| Inconsistent metabolite concentrations across replicates | - Incomplete or variable quenching efficiency. - Inconsistent cell numbers between samples. - Variable metabolite extraction efficiency. | - Standardize Quenching Protocol: Ensure the quenching procedure is performed identically for all samples, including timing, temperature, and volumes. - Normalize to Cell Number/Protein Content: Normalize metabolite levels to the cell count or total protein concentration of each sample to account for variations in cell density. - Use an Internal Standard: Add a known amount of a non-endogenous, isotopically labeled compound to each sample before extraction to correct for variability in extraction and analytical detection. |
| High metabolite leakage | - The quenching solution is too harsh and is damaging the cell membrane. - The cell type is particularly sensitive to the quenching method. | - Optimize Quenching Solution: Test different concentrations of the organic solvent (e.g., reduce methanol concentration from 100% to 80% or 60%). - Add Buffers: Incorporate buffers such as AMBIC or HEPES into the quenching solution to maintain a physiological pH and osmolarity. - Alternative Quenching Method: Consider switching to a different quenching method, such as rapid filtration followed by liquid nitrogen plunging, which can be gentler on some cell types. |
| Isotopic scrambling (13C label appears in unexpected positions) | - Reversible enzymatic reactions can cause the 13C label to be distributed to other positions within the molecule or to other connected metabolites. - Multiple active metabolic pathways can lead to the redistribution of the label. | - Use Specific Labeled Tracers: Employing tracers with the 13C label on specific carbons can help to trace the flow through particular reactions and identify points of scrambling. - Dynamic Labeling Studies: Perform a time-course experiment to track the incorporation and distribution of the 13C label over time. This can help to distinguish between direct and indirect labeling pathways. - Metabolic Modeling: Utilize metabolic flux analysis software to model the expected labeling patterns and compare them with your experimental data to identify active pathways and potential scrambling points. |
Quantitative Data Summary
The following tables summarize the efficiency of different quenching methods based on metabolite recovery and energy charge, as reported in the literature.
Table 1: Comparison of Metabolite Recovery with Different Quenching Methods
| Quenching Method | Organism | Average Metabolite Recovery (%) | Reference |
| -25°C 40% (v/v) aqueous methanol | Penicillium chrysogenum | 95.7 ± 1.1 | |
| -40°C 60% (v/v) aqueous methanol | Penicillium chrysogenum | 84.3 ± 3.1 | |
| -40°C pure methanol | Penicillium chrysogenum | 49.8 ± 6.6 | |
| 60% Methanol + 70 mM HEPES | Lactobacillus plantarum | High (minimal leakage) | |
| 60% Methanol + 0.85% (w/v) Ammonium Carbonate | Lactobacillus plantarum | High (minimal leakage) | |
| 80% Methanol | Lactobacillus bulgaricus | Higher than 60% Methanol |
Table 2: Comparison of Energy Charge with Different Quenching Methods
| Quenching Method | Cell Type | Energy Charge | Reference |
| Cold PBS Quenching | Mammalian Cells | 0.90 | |
| Cold Methanol/AMBIC Quenching | Mammalian Cells | 0.82 | |
| Filtration and Liquid Nitrogen Quenching | Mammalian Cells | 0.94 |
Experimental Protocols
Protocol 1: Metabolic Quenching of Adherent Mammalian Cells
-
Preparation: Prepare a quenching solution of 80% methanol in water and cool it to -80°C. Prepare a wash solution of ice-cold phosphate-buffered saline (PBS).
-
Medium Removal: Aspirate the culture medium from the plate as quickly as possible.
-
Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular metabolites. Aspirate the PBS completely after each wash.
-
Quenching: Immediately add the pre-chilled 80% methanol solution to the plate to cover the cell monolayer.
-
Cell Lysis and Collection: Place the plate on dry ice. Use a pre-chilled cell scraper to scrape the cells in the methanol.
-
Transfer: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Storage: Store the samples at -80°C until metabolite extraction.
Protocol 2: Metabolic Quenching of Suspension Mammalian Cells
-
Preparation: Prepare a quenching solution of 60% methanol supplemented with 0.85% ammonium bicarbonate (AMBIC) and cool it to -40°C.
-
Cell Harvesting: Rapidly transfer a known volume of the cell suspension to a pre-chilled centrifuge tube.
-
Quenching: Immediately add at least 5 volumes of the cold quenching solution to the cell suspension. This rapidly drops the temperature and dilutes extracellular metabolites.
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the cells.
-
Supernatant Removal: Quickly aspirate the supernatant.
-
Washing (Optional): Resuspend the cell pellet in a smaller volume of fresh, cold quenching solution and centrifuge again to remove residual extracellular contaminants.
-
Final Pellet: Aspirate the supernatant completely.
-
Storage: Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until metabolite extraction.
Visualizations
D-Glucose Metabolic Pathway
Note: The metabolic pathway for D-gulose in mammalian cells is not well-established. The following diagram illustrates the well-characterized glycolysis pathway for D-glucose, which may serve as a potential, though unconfirmed, route for D-gulose metabolism. It is crucial to experimentally verify the metabolic fate of D-gulose in the specific system being studied.
Caption: The glycolytic pathway for D-glucose metabolism.
Experimental Workflow for Metabolic Quenching and Analysis
Caption: General experimental workflow for 13C-labeled metabolomics.
References
- 1. Enzymatic conversion of D-glucose to D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Metabolic Flux Data: A Comparative Analysis of Established and Novel Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) using isotopically labeled substrates is a cornerstone of modern biological research, providing unparalleled insights into the intricate network of cellular metabolism. The validation of flux data is paramount to ensure the accuracy and reliability of these insights. This guide offers a comprehensive comparison of the validation process for metabolic flux data obtained from a well-established tracer, D-glucose-1-¹³C, versus a novel, hypothetical tracer, D-gulose-1-¹³C.
While D-glucose is the central carbohydrate in cellular metabolism, the metabolic fate of its epimer, D-gulose, is largely uncharacterized. This guide will use D-glucose-1-¹³C as a practical example for which extensive experimental data exists, and contrast it with the theoretical challenges and necessary validation steps for a novel tracer like D-gulose-1-¹³C. This comparative approach will equip researchers with the necessary framework to validate metabolic flux data, regardless of the tracer's novelty.
Data Presentation: A Comparative Overview
The choice of an isotopic tracer significantly influences the interpretability of metabolic flux data. Below is a comparative summary of expected and hypothetical data from MFA experiments using D-glucose-1-¹³C and D-gulose-1-¹³C.
Table 1: Comparison of Expected Isotopologue Distribution Data
| Feature | D-glucose-1-¹³C (Established Tracer) | D-gulose-1-¹³C (Novel Tracer - Hypothetical) |
| Parent Tracer Enrichment | High intracellular enrichment of [1-¹³C]glucose-6-phosphate expected. | Intracellular enrichment of [1-¹³C]gulose-6-phosphate is unknown and needs to be determined. Dependent on transporter affinity and hexokinase activity for D-gulose. |
| Glycolytic Intermediates | Labeling in downstream glycolytic intermediates (e.g., fructose-6-phosphate, pyruvate, lactate) is well-defined.[1] The ¹³C label is lost as ¹³CO₂ in the pyruvate dehydrogenase complex reaction. | The extent of labeling in glycolytic intermediates is uncertain. It depends on whether D-gulose can be converted to intermediates of the glycolytic pathway. |
| Pentose Phosphate Pathway (PPP) | The ¹³C from [1-¹³C]glucose is lost as ¹³CO₂ in the oxidative PPP, leading to specific labeling patterns in PPP intermediates like ribose-5-phosphate.[2] | The entry of D-gulose into the PPP is unknown. If it enters, the labeling pattern would need to be carefully traced to elucidate the pathway. |
| TCA Cycle Intermediates | Minimal direct labeling of TCA cycle intermediates from [1-¹³C]glucose, as the label is lost before entry into the cycle. | Labeling in the TCA cycle would only occur if D-gulose metabolism converges with pathways leading to acetyl-CoA or other TCA cycle precursors. |
| Amino Acid Labeling | Labeling patterns in amino acids derived from glycolytic intermediates (e.g., alanine, serine, glycine) are predictable. | Labeling in amino acids would be a key indicator of D-gulose's metabolic fate and its points of entry into central carbon metabolism. |
Table 2: Quantitative Flux Data Comparison (Hypothetical)
| Metabolic Flux | D-glucose-1-¹³C (Relative Flux Units) | D-gulose-1-¹³C (Hypothetical Relative Flux Units) |
| Glycolysis | 100 ± 5 | 5 ± 2 (assuming minimal entry) |
| Pentose Phosphate Pathway (Oxidative) | 15 ± 3 | < 1 (assuming no direct entry) |
| TCA Cycle | 80 ± 6 | Dependent on metabolic conversion |
| Biomass Precursors | 20 ± 2 | Unknown |
Experimental Protocols
Detailed and rigorous experimental protocols are fundamental for obtaining high-quality data for metabolic flux analysis.
Protocol 1: Established Tracer - ¹³C-MFA using D-glucose-1-¹³C
This protocol outlines the key steps for a typical ¹³C-MFA experiment in cultured mammalian cells.
1. Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to a mid-exponential growth phase to ensure metabolic steady-state.
-
Switch the medium to an identical medium containing D-glucose-1-¹³C as the sole glucose source.
-
Incubate the cells for a predetermined duration to achieve isotopic steady-state. This is typically determined by time-course experiments measuring the isotopic enrichment of key intracellular metabolites.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a series of freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Analytical Measurement:
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the metabolites to enhance their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized sample by GC-MS to determine the mass isotopologue distributions (MIDs) of key metabolites.
4. Data Analysis and Flux Calculation:
-
Correct the raw MS data for natural ¹³C abundance.
-
Use a metabolic network model and a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured MIDs to the model.[3]
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[3]
Protocol 2: Novel Tracer - Validating Metabolic Flux from D-gulose-1-¹³C (Hypothetical)
This protocol outlines a proposed workflow for validating a novel tracer, emphasizing the necessary preliminary steps.
1. Preliminary Tracer Characterization:
-
Uptake and Transport: Perform uptake assays using radiolabeled or ¹³C-labeled D-gulose to determine if it is transported into the cells and to identify the transporters involved.
-
Initial Metabolic Fate: Conduct pilot labeling experiments and perform untargeted metabolomics to identify any downstream metabolites of D-gulose. This will help in building a putative metabolic pathway.
-
Toxicity Assessment: Evaluate the effect of D-gulose on cell growth, viability, and morphology to ensure it does not have cytotoxic effects that would confound metabolic analysis.
2. Isotopic Labeling and Metabolite Extraction:
-
Follow the same procedure as for the established tracer, but the duration of labeling will need to be empirically determined based on the preliminary characterization.
3. Analytical Measurement:
-
In addition to targeted GC-MS analysis of known central carbon metabolites, it is crucial to perform untargeted Liquid Chromatography-Mass Spectrometry (LC-MS) to identify novel, gulose-derived metabolites.
4. Metabolic Model Development and Flux Analysis:
-
Construct a putative metabolic network model for D-gulose based on the findings from the preliminary characterization. This model may include novel enzymatic reactions.
-
Use the measured MIDs to estimate fluxes through this newly defined network. The validation of the model itself becomes a critical part of the data validation. This can be achieved by comparing model predictions with experimental data from additional tracer experiments using different labeling patterns of D-gulose or other substrates.
Mandatory Visualizations
Diagrams are essential for visualizing complex metabolic pathways and experimental workflows.
Caption: A putative metabolic pathway for D-gulose-1-¹³C.
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Caption: Logical comparison of validation strategies.
References
A Comparative Guide to D-Gulose-1-13C and D-Glucose-1-13C as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-gulose-1-13C and D-glucose-1-13C for use as metabolic tracers in scientific research. The selection of an appropriate tracer is critical for accurately elucidating metabolic pathways and quantifying metabolic fluxes. This document outlines the distinct biochemical properties, metabolic fates, and experimental considerations for each of these isotopically labeled monosaccharides.
Introduction to Metabolic Tracers
Stable isotope-labeled compounds, such as those containing carbon-13 (¹³C), are indispensable tools in metabolic research. By introducing these labeled substrates into biological systems, researchers can track the journey of atoms through various metabolic pathways. This technique, known as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that is not achievable with static measurements of metabolite concentrations alone. D-glucose, being a central molecule in energy metabolism, is the most commonly used carbon tracer. Its epimer, D-gulose, offers a contrasting metabolic profile.
Biochemical and Metabolic Overview
D-Glucose: As the primary energy source for most living organisms, D-glucose is readily transported into cells and catabolized through fundamental pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors.[1] Cellular uptake is mediated by specific glucose transporters (GLUTs), and the initial metabolic step is phosphorylation by hexokinase, which traps glucose inside the cell.[1]
D-Gulose: D-gulose is a C-3 epimer of D-galactose and a C-4 epimer of D-glucose. Information on the metabolism of D-gulose in mammalian systems is scarce. However, studies on L-glucose, the L-enantiomer of gulose's more common counterpart, indicate that it is largely metabolically inert in mammalian systems due to the high stereospecificity of glucose transporters and metabolic enzymes.[2] It is plausible that D-gulose is also poorly recognized and metabolized by mammalian cells.
Comparative Data
The following table summarizes the key differences between this compound and D-glucose-1-13C based on established metabolic knowledge.
| Feature | This compound | D-Glucose-1-13C |
| Metabolic Activity | Likely metabolically inert or very poorly metabolized in mammalian cells. | Actively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[1] |
| Primary Application | Potential as a negative control for glucose transport studies; investigation of non-specific uptake. | Quantitative analysis of metabolic fluxes in central carbon metabolism.[3] |
| Information Yield | Limited to assessing membrane permeability and non-specific transport. | Provides detailed insights into the dynamic activity of key metabolic pathways. |
| Tracer Principle | The ¹³C label is not expected to be significantly incorporated into downstream metabolites. | The ¹³C isotope is incorporated into downstream metabolites, and the pattern of incorporation reveals pathway activity. |
Metabolic Pathways and Experimental Workflows
D-Glucose-1-13C Metabolic Fate
D-glucose-1-¹³C is a valuable tracer for specifically probing the pentose phosphate pathway (PPP). The C1 carbon of glucose is released as ¹³CO₂ during the oxidative phase of the PPP. By measuring the rate of ¹³CO₂ production, researchers can estimate the flux through this pathway. The remaining five-carbon sugar can then re-enter the glycolytic pathway.
Metabolic fate of D-Glucose-1-13C.
Presumed this compound Metabolic Fate
Based on the principle of enzyme stereospecificity, D-gulose-1-¹³C is not expected to be significantly taken up or metabolized by mammalian cells. Therefore, its primary use would be as a control to measure non-specific cell surface binding or passive diffusion.
Presumed metabolic fate of this compound.
Experimental Protocols
In Vitro ¹³C Metabolic Tracer Protocol (General)
This protocol provides a general framework for a ¹³C-labeled glucose tracing experiment in cultured mammalian cells.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
For the labeling experiment, switch to a custom medium devoid of the unlabeled substrate (e.g., glucose-free DMEM) and supplement it with the ¹³C-labeled tracer (e.g., 10 mM [1-¹³C]glucose) and other necessary components like dialyzed fetal bovine serum.
-
Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the ¹³C-tracer to reach isotopic steady-state.
2. Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
3. Sample Analysis:
-
Analyze the supernatant containing the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in downstream metabolites.
4. Data Analysis:
-
The mass isotopomer distribution (MID) of metabolites is used to calculate metabolic fluxes using specialized software.
General experimental workflow for in vitro 13C-metabolic tracing.
Conclusion
D-glucose-1-¹³C is a well-established and powerful tool for quantitatively investigating central carbon metabolism, particularly the pentose phosphate pathway. Its metabolic fate is well-characterized, and robust protocols for its use are widely available. In stark contrast, D-gulose-1-¹³C is presumed to be largely metabolically inert in mammalian systems. This makes it unsuitable for tracing metabolic pathways but potentially valuable as a negative control for studies on glucose transport and non-specific cellular uptake. The choice between these two tracers is, therefore, entirely dependent on the specific research question. For researchers aiming to dissect the intricacies of cellular metabolism, D-glucose-1-¹³C is the appropriate choice. For those needing to control for non-metabolic sugar transport, D-gulose-1-¹³C could serve as a useful tool.
References
A Researcher's Guide to Metabolic Pathway Analysis: [U-13C6]Glucose versus D-gulose-1-13C
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate field of metabolic research, the selection of an appropriate isotopic tracer is paramount to unraveling the complexities of cellular pathways. This guide provides a comprehensive comparison between the universally adopted uniformly labeled glucose, [U-13C6]glucose, and the lesser-known, position-specific labeled D-gulose-1-13C. The choice of tracer dictates the quality and scope of metabolic flux data, directly impacting the insights gained into disease states and the efficacy of novel therapeutics. While [U-13C6]glucose is a cornerstone of metabolic analysis, this guide will objectively present the available data and theoretical considerations for both molecules to inform your experimental design.
At a Glance: Key Differences in Tracer Utility
| Feature | [U-13C6]Glucose | This compound |
| Metabolic Activity | Actively and centrally metabolized via glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. | Metabolic fate in most mammalian systems is not well-characterized; likely limited or no significant entry into central carbon metabolism. |
| Primary Application | Quantitative metabolic flux analysis of central carbon pathways. | Not established as a tracer for metabolic pathway analysis. Theoretically could be used to study specific, minor metabolic pathways if its entry point is known. |
| Information Yield | Provides a comprehensive and dynamic map of carbon flow through interconnected metabolic networks. | Expected to yield very limited information on central metabolism. Any observed labeling would require extensive preliminary research to interpret. |
| Data Availability | Extensive and well-documented across a vast range of biological systems and experimental conditions. | No significant published data available on its use as a metabolic tracer. |
[U-13C6]Glucose: The Gold Standard for Tracing Central Carbon Metabolism
Uniformly labeled glucose, where all six carbon atoms are replaced with the heavy isotope ¹³C, serves as a powerful tool to trace the journey of glucose-derived carbon throughout the cellular metabolic network. Its central role in energy production and biosynthesis makes it an ideal tracer for a holistic view of cellular metabolism.
Upon entering the cell, [U-13C6]glucose is phosphorylated to glucose-6-phosphate and subsequently metabolized through key pathways. The resulting distribution of ¹³C atoms in downstream metabolites provides a detailed readout of the relative and absolute fluxes through these pathways.
Key Metabolic Pathways Traced by [U-13C6]Glucose:
-
Glycolysis: The breakdown of glucose into pyruvate.
-
Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that generates NADPH and precursors for nucleotide synthesis.
-
Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.
-
Serine and Glycine Biosynthesis: Diversion of glycolytic intermediates for amino acid synthesis.
-
Glycogen Synthesis: Storage of glucose as glycogen.
-
Lipid Biosynthesis: Use of glucose-derived acetyl-CoA for fatty acid synthesis.
The comprehensive labeling patterns generated by [U-13C6]glucose allow for the quantification of fluxes that are not accessible through other methods. For instance, the relative contribution of glucose and other substrates, like glutamine, to the TCA cycle can be accurately determined.
Experimental Workflow for [U-13C6]Glucose Metabolic Tracing
A typical metabolic flux experiment using [U-13C6]glucose follows a standardized workflow, from cell culture to data analysis.
Experimental workflow for ¹³C-glucose metabolic tracing studies.
Quantitative Data Presentation: A Case Study in A549 Lung Cancer Cells
To illustrate the quantitative power of [U-13C6]glucose-based metabolic flux analysis (MFA), the following table presents hypothetical metabolic flux data from studies on the A549 lung cancer cell line, a widely used model in cancer research. These values represent the net flux through key metabolic pathways, normalized to the glucose uptake rate.
| Metabolic Flux | Relative Flux (Normalized to Glucose Uptake of 100) | Interpretation |
| Glycolysis | ||
| Glucose -> G6P | 100 | All incoming glucose is phosphorylated. |
| F6P -> G3P | 85 | 85% of glucose-6-phosphate enters glycolysis. |
| G3P -> Pyruvate | 170 | Each molecule of F6P yields two molecules of pyruvate. |
| Pyruvate -> Lactate | 150 | High rate of lactate production (Warburg effect). |
| Pentose Phosphate Pathway | ||
| G6P -> R5P (oxidative) | 15 | 15% of glucose-6-phosphate enters the oxidative PPP. |
| TCA Cycle | ||
| Pyruvate -> Acetyl-CoA | 20 | A smaller fraction of pyruvate enters the TCA cycle. |
| Acetyl-CoA from Glucose | 20 | Contribution of glucose to TCA cycle activity. |
| Glutamine -> a-KG | 35 | Significant anaplerotic input from glutamine. |
This compound: A Theoretical Tracer with Limited Practical Application
D-gulose is an aldohexose sugar, an epimer of D-galactose and a diastereomer of D-glucose. Its metabolism in mammalian cells is not well-documented, and it is not considered a significant energy source. The initial and critical step of glycolysis, the phosphorylation of glucose by hexokinase, is highly specific for D-glucose. While hexokinases can phosphorylate other hexoses, their affinity for D-gulose is expected to be extremely low, if not negligible.
This fundamental enzymatic barrier is the primary reason why D-gulose, and by extension this compound, is not a suitable tracer for analyzing central carbon metabolism.
Theoretical Metabolic Fate of D-gulose
If D-gulose were to be metabolized, it would likely occur through alternative, minor pathways that are cell-type specific and not fully elucidated. The following diagram illustrates the established entry points of D-glucose into central metabolism and the hypothetical, and likely inefficient, entry of D-gulose.
Central role of D-glucose versus the hypothetical fate of D-gulose.
Without a clear and significant entry point into central carbon metabolism, interpreting any potential labeling from this compound in downstream metabolites would be highly speculative and fraught with uncertainty.
Experimental Protocols
Protocol for [U-13C6]Glucose Metabolic Flux Analysis in Cell Culture
1. Cell Culture and Isotope Labeling:
-
Culture cells to mid-log phase in standard growth medium.
-
One hour prior to the experiment, switch to a glucose-free medium to deplete intracellular glucose pools.
-
Introduce medium containing a known concentration of [U-13C6]glucose (e.g., 10 mM) and culture for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold 80:20 methanol:water solution.
-
Centrifuge the cell lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
3. Analytical Detection:
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Derivatize the samples to increase the volatility of the metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Alternatively, resuspend the extract in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Analyze the samples to determine the mass isotopomer distributions (MIDs) of key metabolites.
4. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use the corrected MIDs in metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes.
Due to the lack of established use, a corresponding experimental protocol for this compound cannot be provided. Any such protocol would first require extensive foundational research to identify if and how D-gulose is metabolized in the system of interest.
Conclusion and Recommendations
The choice between [U-13C6]glucose and this compound for metabolic pathway analysis is unequivocal based on current scientific knowledge and available data.
[U-13C6]glucose is the established and recommended tracer for detailed characterization of central carbon metabolism. Its active and central role in cellular bioenergetics and biosynthesis, coupled with a wealth of established methodologies and a vast body of literature, makes it an indispensable tool for quantitative metabolic flux analysis.
For researchers aiming to achieve a robust and quantitative understanding of cellular metabolism, [U-13C6]glucose, along with other position-specific labeled glucose isotopomers, remains the tracer of choice. The insights gained from these well-validated tools are crucial for advancing our understanding of disease and for the development of targeted therapeutic interventions.
A Comparative Guide to Quantifying Glucose Metabolism: Cross-Validation of D-Glucose-1-¹³C Isotope Tracing with Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
In metabolic research, the accurate quantification of glucose uptake and flux through various biochemical pathways is paramount. Two predominant methodologies employed for this purpose are stable isotope tracing using D-glucose-1-¹³C followed by mass spectrometry, and traditional enzymatic assays. This guide provides an objective comparison of these techniques, detailing their principles, experimental protocols, and data outputs. While the initial aim was to focus on D-gulose, a comprehensive literature search revealed a significant lack of available data and established assays for this specific epimer. Consequently, this guide will use the extensively studied and well-documented D-glucose as a representative model to illustrate the cross-validation of these powerful analytical approaches.
Data Presentation: A Comparative Overview
The choice between ¹³C isotope tracing and enzymatic assays often depends on the specific research question, the desired level of detail, and available instrumentation. While enzymatic assays provide a rapid and cost-effective measure of glucose concentration or the activity of a specific enzyme, ¹³C metabolic flux analysis (¹³C-MFA) offers a dynamic and comprehensive view of carbon flow through interconnected metabolic networks.[1][2][3][4][5]
| Feature | D-Glucose-1-¹³C Isotope Tracing with Mass Spectrometry | Enzymatic Assays (Glucose Oxidase/Hexokinase) |
| Principle | Tracks the incorporation of ¹³C from labeled glucose into downstream metabolites, allowing for the calculation of pathway fluxes. | Measures glucose concentration or enzyme activity through a specific, enzyme-catalyzed reaction that produces a measurable signal (e.g., color change, NADPH production). |
| Primary Output | Relative and absolute metabolic fluxes (e.g., glycolysis, pentose phosphate pathway), pathway contributions, and isotopologue distribution. | Glucose concentration, or the rate of a specific enzymatic reaction (e.g., glucose uptake). |
| Advantages | Provides a dynamic view of metabolic pathways, high specificity and sensitivity, and the ability to resolve complex metabolic networks. | Rapid, relatively inexpensive, high-throughput, and does not require specialized mass spectrometry equipment. |
| Limitations | Requires expensive labeled substrates and sophisticated instrumentation (GC-MS or LC-MS/MS), complex data analysis, and assumes metabolic and isotopic steady state. | Provides a static snapshot of a single metabolite or enzyme, may be susceptible to interference from other substances in the sample, and does not provide information on pathway dynamics. |
| Typical Application | Quantifying the activity of metabolic pathways in response to genetic or pharmacological perturbations, identifying novel metabolic routes, and systems biology research. | Routine measurement of glucose levels in biological fluids, high-throughput screening for modulators of glucose uptake, and validation of specific enzyme activity. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for ¹³C-Metabolic Flux Analysis and a common enzymatic glucose assay.
D-Glucose-1-¹³C Metabolic Flux Analysis (¹³C-MFA) Protocol
This protocol outlines the key steps for a typical ¹³C-MFA experiment in cell culture.
-
Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of D-glucose-1-¹³C. The concentration should be chosen to mimic physiological conditions.
-
Incubate the cells for a sufficient period to achieve isotopic steady state, where the labeling of intracellular metabolites is stable. This duration needs to be determined empirically for each cell type and experimental condition.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding a cold solvent, typically an 80% methanol solution, and scraping the cells.
-
Centrifuge the cell lysate to pellet the protein and cell debris. The supernatant contains the polar metabolites.
-
-
Sample Derivatization (for GC-MS):
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the dried metabolites to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopologue distribution for each metabolite.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use specialized software (e.g., INCA, Metran) to fit the measured isotopologue distributions to a metabolic network model.
-
The software then calculates the metabolic fluxes that best explain the observed labeling patterns.
-
Enzymatic Glucose Assay (Hexokinase-Based) Protocol
This protocol describes a common method for determining glucose concentration in a sample.
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and NADP⁺.
-
Prepare solutions of the enzymes hexokinase and glucose-6-phosphate dehydrogenase (G6PDH).
-
Prepare a series of glucose standards of known concentrations.
-
-
Assay Procedure:
-
Add the sample (e.g., cell culture supernatant, cell lysate) and glucose standards to the wells of a microplate.
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding the hexokinase and G6PDH enzyme mixture.
-
-
Measurement:
-
The hexokinase phosphorylates glucose to glucose-6-phosphate (G6P).
-
G6PDH then oxidizes G6P, reducing NADP⁺ to NADPH.
-
Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADPH produced and, therefore, the initial glucose concentration.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance values of the glucose standards against their known concentrations.
-
Determine the glucose concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing Workflows and Pathways
Experimental Workflow for ¹³C-MFA vs. Enzymatic Assay
Caption: High-level workflows for ¹³C-MFA and enzymatic glucose assays.
Core Glucose Metabolic Pathways
Caption: Simplified diagram of glycolysis and the pentose phosphate pathway.
References
- 1. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Sugars: Unraveling the Metabolic Fates of D-Glucose and D-Gulose
A comprehensive comparison of the metabolic pathways, transport mechanisms, and cellular signaling cascades of D-glucose and its rare epimer, D-gulose, reveals a stark contrast in their biological significance. While D-glucose is a central player in cellular energy production, the metabolic fate of D-gulose remains largely enigmatic, with current research indicating it is not a significant substrate for cellular catabolism.
This guide provides a detailed overview of the well-established metabolic pathways of D-glucose and contrasts this with the limited available information on D-gulose, highlighting the knowledge gaps for researchers, scientists, and drug development professionals.
D-Glucose: The Body's Primary Fuel
D-glucose is the cornerstone of energy metabolism in most living organisms.[1][2][3][4] Upon entering the cell, it is rapidly phosphorylated and funneled into one of two major catabolic pathways: glycolysis or the pentose phosphate pathway.
Glycolysis: The Central Hub of Glucose Catabolism
The primary pathway for glucose breakdown is glycolysis, a ten-step enzymatic process that occurs in the cytoplasm and converts one molecule of glucose into two molecules of pyruvate.[3] This process generates a net gain of two ATP and two NADH molecules, providing a rapid source of energy for the cell.
The overall equation for glycolysis is:
D-glucose + 2 NAD⁺ + 2 ADP + 2 Pᵢ → 2 Pyruvate + 2 NADH + 2 H⁺ + 2 ATP + 2 H₂O
Pentose Phosphate Pathway: An Anabolic Alternative
The pentose phosphate pathway (PPP) is an alternative route for glucose-6-phosphate metabolism that runs parallel to glycolysis. Its primary roles are to produce NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and to generate precursor molecules for nucleotide synthesis.
D-Gulose: A Sugar in the Shadows
In stark contrast to the wealth of knowledge surrounding D-glucose, the metabolic fate of D-gulose remains largely uncharacterized. Extensive searches of the scientific literature reveal a significant lack of information on a dedicated metabolic pathway for D-gulose in mammalian cells or microorganisms.
While some evidence suggests that the enantiomer, L-gulose, can be metabolized by gut microbiota in rats, this does not equate to direct cellular utilization of D-gulose. One study briefly mentions that D-gulose exhibits insulin-like effects and may be metabolized in the liver, but the specific enzymes and pathways involved are not identified. The absence of identified "D-gulose kinases" or a "D-gulose-6-phosphate pathway" in the current body of research suggests that D-gulose is not a primary substrate for cellular energy production.
Comparative Overview of Metabolic Parameters
Due to the lack of available data for D-gulose, a direct quantitative comparison of metabolic parameters is not possible. The following table summarizes the well-established parameters for D-glucose metabolism.
| Metabolic Parameter | D-Glucose | D-Gulose |
| Primary Metabolic Pathway | Glycolysis, Pentose Phosphate Pathway | Not well-defined |
| Key Enzymes | Hexokinase, Phosphofructokinase, Pyruvate Kinase, Glucose-6-Phosphate Dehydrogenase | Unknown |
| Primary Metabolic Products | Pyruvate, ATP, NADH, NADPH, Ribose-5-phosphate | Unknown |
| Cellular Uptake | Facilitated diffusion and secondary active transport via GLUT and SGLT transporters | Likely limited; specific transporters not identified |
Experimental Protocols
Detailed experimental protocols for studying D-glucose metabolism are widely available and can be adapted for comparative studies should a metabolic pathway for D-gulose be identified. Standard methodologies include:
-
Metabolite Profiling using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are used to identify and quantify intracellular and extracellular metabolites, providing a snapshot of the metabolic state of cells or tissues.
-
¹³C-Labeled Glucose Tracing: This powerful technique allows for the tracking of carbon atoms from glucose through various metabolic pathways, providing detailed information on flux and pathway utilization.
-
Enzyme Activity Assays: Spectrophotometric or fluorometric assays are used to measure the activity of specific enzymes involved in glucose metabolism.
-
Gene Expression Analysis: Techniques such as quantitative PCR (qPCR) and RNA sequencing (RNA-seq) can be used to measure the expression levels of genes encoding metabolic enzymes and transporters.
Cellular Signaling and Transport
D-Glucose Transport:
The entry of D-glucose into cells is a critical and highly regulated step. It is primarily mediated by two families of transport proteins:
-
Glucose Transporters (GLUTs): A family of 14 proteins that facilitate the transport of glucose across cell membranes down its concentration gradient.
-
Sodium-Glucose Cotransporters (SGLTs): These transporters utilize the sodium gradient to move glucose against its concentration gradient.
The following diagram illustrates the primary pathways of D-glucose metabolism.
Figure 1: Overview of D-Glucose Metabolism.
D-Gulose Transport and Signaling:
Information on the transport of D-gulose into cells is scarce. It is plausible that it may be a poor substrate for the known glucose transporters. The reported insulin-like effects of D-gulose suggest a potential interaction with cellular signaling pathways, but the mechanisms underlying these effects are yet to be elucidated.
The following diagram depicts the current understanding of D-gulose's limited interaction with cellular metabolic pathways.
Figure 2: Hypothesized Fate of D-Gulose.
Conclusion
The comparative analysis of D-glucose and D-gulose metabolism underscores the profound specificity of cellular metabolic machinery. While D-glucose is a readily utilized and essential energy source with well-defined metabolic pathways, D-gulose appears to be largely inert in cellular catabolism. This lack of metabolic activity, coupled with its potential insulin-like effects, makes D-gulose an intriguing molecule for further investigation, particularly in the context of developing sugar analogs with therapeutic potential. Future research is imperative to elucidate the transport mechanisms, potential signaling roles, and any yet-undiscovered metabolic fate of D-gulose.
References
A Comparative Guide to Reproducibility and Variability in ¹³C-Glucose Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly used ¹³C-labeled glucose tracers in metabolic flux analysis (MFA). While the initial topic of D-gulose-1-¹³C labeling studies yielded no specific experimental data, this guide focuses on the well-established and widely utilized ¹³C-glucose tracers to explore reproducibility and variability in metabolic labeling. The selection of an appropriate tracer is critical for the precision and accuracy of flux estimations in central carbon metabolism.[1][2]
Understanding the performance of different ¹³C-glucose isotopomers allows researchers to design more informative experiments to probe specific metabolic pathways.[1][3] This guide offers a data-driven comparison to facilitate tracer selection and experimental design.
Comparison of Common ¹³C-Glucose Tracers
The precision of metabolic flux estimates is highly dependent on the choice of the ¹³C tracer. Different isotopomers provide distinct labeling patterns that enhance the resolution of specific pathways.
Table 1: Performance of ¹³C-Glucose Tracers in Key Metabolic Pathways
| Tracer | Primary Application(s) | Advantages | Limitations |
| [1-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Historically used for PPP flux analysis. | Often outperformed by other tracers in terms of precision.[4] |
| [2-¹³C]Glucose | Glycolysis, PPP | Offers good precision for estimating glycolytic and PPP fluxes. | May not be the optimal single tracer for a comprehensive network analysis. |
| [3-¹³C]Glucose | Glycolysis, Pyruvate Oxidation | Provides good precision for glycolytic flux estimates and insights into pyruvate oxidation. | Similar to [2-¹³C]glucose, may not be the best choice for overall network analysis. |
| [1,2-¹³C₂]Glucose | Glycolysis, PPP, Overall Network | Excellent for resolving relative fluxes through glycolysis versus the oxidative PPP. Considered the best overall tracer for analyzing the entire central carbon network. | Less informative for TCA cycle fluxes compared to other tracers. |
| [U-¹³C₆]Glucose | General Central Carbon Metabolism, TCA Cycle | Provides ¹³C labeling to a wide range of downstream metabolites. The preferred glucose tracer for analyzing the TCA cycle. | Can result in complex labeling patterns that are difficult to resolve for specific pathways like the PPP. |
| [1,6-¹³C₂]Glucose | Parallel Labeling Experiments | Optimal for use in parallel labeling experiments to improve flux precision. | Not typically used as a single tracer. |
Table 2: Quantitative Comparison of Tracer Precision Scores for Metabolic Subnetworks
Higher scores indicate more precise flux estimates. Data is based on a computational evaluation in a human lung carcinoma cell line.
| Metabolic Pathway | Best Performing Glucose Tracers |
| Glycolysis | [1,2-¹³C₂]Glucose, [2-¹³C]Glucose, [3-¹³C]Glucose |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]Glucose, [2-¹³C]Glucose, [3-¹³C]Glucose |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₆]Glucose |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]Glucose |
Experimental Protocols
Reproducibility in ¹³C-MFA is highly dependent on standardized experimental protocols. Below is a generalized protocol for a steady-state ¹³C labeling experiment in cultured mammalian cells.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the labeling experiment.
-
Medium Exchange: Before labeling, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add the pre-warmed experimental medium containing the chosen ¹³C-labeled glucose tracer. Ensure the system reaches a metabolic and isotopic steady state. The time to reach isotopic steady state should be determined empirically, as it can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.
Metabolite Quenching and Extraction
-
Washing: Rapidly wash the cells with ice-cold PBS to remove any residual labeling medium.
-
Quenching: Immediately quench metabolic activity by adding a cold extraction solvent, such as 80% methanol.
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate.
-
Phase Separation: To separate polar metabolites from lipids and proteins, add chloroform and water to the lysate and centrifuge.
Sample Analysis via Mass Spectrometry
-
Sample Preparation: Dry the polar metabolite fraction under a vacuum. The sample may require derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Mass Spectrometry: Analyze the isotopic labeling patterns (mass isotopomer distributions) of the metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry is crucial for resolving masses resulting from ¹³C enrichment.
Data Analysis
-
Correction for Natural Abundance: The raw data must be corrected for the natural abundance of ¹³C and other isotopes.
-
Metabolic Flux Analysis (MFA): Use computational software (e.g., INCA, METRAN) to estimate intracellular fluxes by fitting the experimental mass isotopomer distributions to a metabolic model.
Visualizations: Pathways and Workflows
References
A Comparative Guide to Isotopic Enrichment Analysis: D-Gulose-1-13C vs. D-Glucose-U-13C in Downstream Metabolites
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes. The choice of isotopic tracer is paramount and dictates the scope and interpretation of the study. While uniformly labeled D-glucose (D-Glucose-U-13C) is a conventional and invaluable tool for probing central carbon metabolism, the rare sugar D-gulose, labeled at the first carbon (D-gulose-1-13C), presents a unique alternative. This guide provides a comparative analysis of these two tracers, offering insights into their respective applications, metabolic fates, and the experimental considerations for their use in isotopic enrichment studies.
Comparison of Metabolic Tracers: this compound vs. D-Glucose-U-13C
The fundamental difference between these two tracers lies in their metabolic activity. D-glucose is a primary fuel source for most organisms and is readily metabolized through well-established pathways. In contrast, D-gulose, a C-3 epimer of D-galactose, is a rare sugar that is not significantly metabolized by mammalian cells. This distinction makes them suitable for different research questions.
| Feature | This compound | D-Glucose-U-13C |
| Primary Application | Negative control for glucose uptake and non-specific binding; investigation of rare sugar transport and metabolism. | Tracing carbon fate through central metabolic pathways (glycolysis, PPP, TCA cycle). |
| Metabolic Fate | Largely unmetabolized. May undergo limited enzymatic modification. | Actively metabolized through glycolysis, pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. |
| Expected Labeled Metabolites | Primarily intracellular this compound. Minimal to no enrichment in downstream metabolites. | Enrichment in a wide array of downstream metabolites including glycolytic intermediates, lactate, pyruvate, TCA cycle intermediates, amino acids, and lipids. |
| Key Insights Provided | Quantifies cellular uptake and clearance of a non-metabolizable sugar. Differentiates active metabolism from passive permeability. | Provides a detailed map of carbon flow through central metabolism. Allows for the calculation of metabolic flux rates. |
Hypothetical Metabolic Pathways and Isotopic Labeling
The metabolic journey of a 13C-labeled carbon atom from its initial sugar molecule into downstream metabolites is the foundation of isotopic tracing studies. The stark contrast in the metabolic fates of D-gulose and D-glucose is best visualized through their respective pathway diagrams.
D-Glucose-U-13C Metabolism
A uniformly labeled glucose molecule will distribute its 13C atoms throughout central carbon metabolism. The diagram below illustrates the expected flow of the 13C label from D-Glucose-U-13C into key metabolic pathways.
This compound Metabolism (Hypothetical)
Due to the high specificity of glycolytic enzymes for D-glucose, D-gulose is not expected to be significantly phosphorylated by hexokinase, the gatekeeper of glycolysis.[1] Therefore, its metabolic journey is likely limited to cellular uptake and potential minor modifications by other, less specific enzymes.
Experimental Protocols
A generalized experimental workflow for stable isotope tracing in cell culture is outlined below. This protocol can be adapted for both this compound and D-Glucose-U-13C.
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Isotopic Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
For the labeling experiment, replace the standard medium with a custom medium containing either this compound or D-Glucose-U-13C at a defined concentration. The base medium should be identical to the standard medium but lacking the unlabeled sugar.
-
Incubate the cells for a predetermined time course. Time points should be selected to capture the dynamics of isotopic incorporation.
2. Metabolic Quenching and Metabolite Extraction:
-
To halt enzymatic activity, rapidly quench the metabolism. A common method is to aspirate the labeling medium and immediately add ice-cold 80% methanol.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at a high speed to pellet protein and cell debris.
-
The supernatant, containing the polar metabolites, is collected for analysis.
3. Analytical Methods and Data Analysis:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Process the raw data to identify and quantify the mass isotopologues of downstream metabolites.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment for each metabolite to determine the extent of label incorporation.
Quantitative Data Presentation
The results of a comparative isotopic tracing experiment can be summarized in a table that clearly presents the fractional enrichment of key metabolites.
| Metabolite | Fractional Enrichment (%) from this compound (Hypothetical) | Fractional Enrichment (%) from D-Glucose-U-13C (Example Data) |
| Intracellular Sugar | ||
| D-Gulose | High | N/A |
| D-Glucose | N/A | High |
| Glycolytic Intermediates | ||
| Glucose-6-Phosphate | ~0 | > 90 |
| Fructose-1,6-bisphosphate | ~0 | > 90 |
| Pyruvate | ~0 | > 80 |
| Lactate | ~0 | > 80 |
| TCA Cycle Intermediates | ||
| Citrate | ~0 | > 60 |
| α-Ketoglutarate | ~0 | > 60 |
| Malate | ~0 | > 60 |
Note: The data for this compound is hypothetical and assumes minimal metabolism. The data for D-Glucose-U-13C is representative of typical results from isotopic tracing experiments.
Conclusion
The choice between this compound and D-Glucose-U-13C as a metabolic tracer is dictated by the specific research question. D-Glucose-U-13C is the tracer of choice for investigating the activity of central carbon metabolism. In contrast, this compound serves as a valuable negative control to assess non-metabolic processes such as cellular uptake and to distinguish these from active metabolic transformations. The comparative use of these tracers can provide a more complete understanding of cellular physiology and the metabolic fate of hexoses.
References
Unlocking Cellular Secrets: A Comparative Guide to the Applications of 13C-Labeled Rare Sugars in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracing, particularly with Carbon-13 (¹³C), has emerged as a powerful tool to elucidate these complex networks. While ¹³C-labeled glucose is the workhorse of metabolic flux analysis, a growing interest in the unique metabolic fates of rare sugars is paving the way for novel applications of their ¹³C-labeled counterparts. This guide provides a comprehensive comparison of the applications of ¹³C-labeled rare sugars, offering insights into their potential to unravel novel metabolic pathways and their performance against the gold standard, ¹³C-glucose.
This guide will delve into the applications of ¹³C-labeled rare sugars in metabolic tracing and flux analysis, providing available quantitative data, detailed experimental protocols, and a comparative analysis with alternative tracers.
Probing a Different Path: The Value of 13C-Labeled Rare Sugars
Rare sugars, monosaccharides that are scarce in nature, often exhibit distinct metabolic routes compared to abundant sugars like glucose. This makes their ¹³C-labeled analogues valuable tools for investigating specific enzymatic activities and pathways that might be obscured when using ¹³C-glucose. Their applications span from elucidating the metabolism of potential low-calorie sweeteners to understanding their roles in various physiological and pathological states.
Comparative Analysis of 13C-Labeled Sugar Tracers
The choice of a ¹³C-labeled tracer is critical for the successful design and interpretation of metabolic studies. While ¹³C-glucose provides a global view of central carbon metabolism, ¹³C-labeled rare sugars can offer a more focused lens on specific pathways.
| Feature | 13C-Labeled Glucose (e.g., [U-13C6]-Glucose) | 13C-Labeled Rare Sugars (e.g., 13C-D-Tagatose, 13C-Erythrose) | Rationale for Comparison |
| Primary Metabolic Entry Point | Hexokinase phosphorylation to Glucose-6-phosphate. | Varies depending on the sugar (e.g., Fructokinase phosphorylation for Tagatose). | Different entry points allow for probing distinct enzymatic steps and regulatory points in glycolysis and connected pathways. |
| Key Metabolic Pathways Traced | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Glycogen Synthesis, Hexosamine Pathway.[1] | Specific pathways related to the rare sugar's metabolism (e.g., hepatic fructose metabolism for D-Tagatose).[2][3] | Provides a basis for validating the ability of rare sugar tracers to trace central carbon metabolism against the gold standard and to illuminate unique metabolic routes. |
| Expected Labeling in Downstream Metabolites | Uniform or specific labeling patterns throughout central carbon metabolites depending on the isotopomer used.[4] | Labeling patterns will be specific to the metabolic fate of the rare sugar, potentially highlighting pathways not significantly labeled by glucose. | Differences in labeling patterns can validate the specific entry and processing of the rare sugar and reveal alternative metabolic routes. |
| Applications in Drug Development | Assessing the impact of drugs on overall cellular metabolism and identifying metabolic liabilities.[5] | Investigating drugs that target specific pathways involved in rare sugar metabolism or using rare sugars to deliver isotopic labels to specific metabolic branches. | Offers the potential for more targeted analysis of drug action on specific metabolic nodes. |
Featured 13C-Labeled Rare Sugar: D-Tagatose
D-Tagatose, a rare ketohexose, is gaining interest as a low-calorie sweetener. Understanding its metabolic fate is crucial for evaluating its physiological effects. ¹³C-labeled D-Tagatose is an emerging tool for this purpose.
Metabolic Pathway of D-Tagatose
The metabolism of D-Tagatose primarily occurs in the liver and mirrors that of fructose.
Quantitative Data: A Comparative Look
While extensive quantitative data for many ¹³C-labeled rare sugars is still emerging, we can compare the expected outcomes of using ¹³C-D-Tagatose with the well-established ¹³C-Glucose.
| Metabolite Pool | Expected Labeling from [U-13C6]-Glucose | Expected Labeling from [1-13C]-D-Tagatose |
| Glucose-6-Phosphate | High M+6 enrichment | Low to no direct labeling; potential for M+1 or M+2 from gluconeogenesis |
| Fructose-6-Phosphate | High M+6 enrichment | Low to no direct labeling; potential for M+1 or M+2 from gluconeogenesis |
| Glyceraldehyde-3-Phosphate | High M+3 enrichment | High M+1 enrichment |
| Pyruvate | High M+3 enrichment | High M+1 enrichment |
| Lactate | High M+3 enrichment | High M+1 enrichment |
| TCA Cycle Intermediates | Various M+n enrichments (e.g., M+2, M+3, M+4 in Citrate) | M+1 and M+2 enrichments, reflecting entry via pyruvate |
Experimental Protocols: A Guide to Implementation
The successful application of ¹³C-labeled rare sugars requires robust experimental design and analytical methods.
General Workflow for a 13C Metabolic Tracing Experiment
Detailed Methodologies
1. Cell Culture Labeling Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of the ¹³C-labeled rare sugar. The concentration should be physiologically relevant or based on experimental goals.
-
Isotopic Steady State: Incubate the cells for a sufficient period (typically 6-24 hours) to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
2. In Vivo Labeling Protocol:
-
Animal Acclimatization: Allow animals to acclimate to the experimental conditions.
-
Tracer Administration: Administer the ¹³C-labeled rare sugar via an appropriate route (e.g., oral gavage, intravenous injection, or inclusion in the diet). The dosage and administration route will depend on the specific research question.
-
Time-Course Sampling: Collect blood and tissue samples at various time points after tracer administration to monitor the dynamic labeling of metabolites.
-
Sample Processing:
-
Process blood samples to obtain plasma or serum.
-
Immediately freeze-clamp tissues in liquid nitrogen to halt metabolic activity.
-
Homogenize frozen tissues in a cold extraction solvent.
-
Follow a similar extraction procedure as for cell cultures.
-
3. Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the dried metabolite extracts to increase their volatility. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Analyze the derivatized samples on a GC-MS system to separate and identify metabolites and determine their mass isotopomer distributions.
-
-
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS):
-
Reconstitute the dried metabolite extracts in a suitable solvent.
-
Analyze the samples using an LC-MS/MS system, often employing hydrophilic interaction liquid chromatography (HILIC) for the separation of polar metabolites like sugars and their phosphates.
-
This technique allows for the simultaneous quantification of metabolite concentrations and their mass isotopologue distributions.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Reconstitute the dried metabolite extracts in a suitable deuterated solvent.
-
Acquire ¹³C NMR spectra to determine the positional enrichment of ¹³C within metabolites. This provides detailed information about the specific metabolic reactions that have occurred.
-
Comparison with Alternative Metabolic Tracers
While ¹³C-labeling is a powerful technique, other stable isotopes can also be used for metabolic tracing.
| Tracer Type | Advantages | Disadvantages |
| ¹³C-Labeled Sugars | - Carbon is the backbone of most metabolites, providing a direct tracer of central metabolism. - A wide variety of specifically labeled isotopomers are available. | - The natural abundance of ¹³C (1.1%) needs to be corrected for in the data analysis. |
| ²H (Deuterium)-Labeled Tracers | - Can be used to trace water metabolism and reductive/oxidative reactions. - Can be incorporated into a wide range of molecules. | - The kinetic isotope effect of deuterium is larger than that of ¹³C, which can alter metabolic fluxes. - Can be more challenging to analyze due to potential for extensive isotopic exchange. |
| ¹⁵N-Labeled Tracers | - Excellent for tracing nitrogen metabolism, particularly amino acid and nucleotide biosynthesis. | - Limited to nitrogen-containing metabolites. |
| ¹⁸O-Labeled Tracers | - Useful for studying oxygen incorporation in metabolic reactions, such as in the TCA cycle and oxidative phosphorylation. | - Can be subject to exchange with water, complicating data interpretation. |
Future Perspectives
The application of ¹³C-labeled rare sugars in metabolic research is a burgeoning field with immense potential. As synthetic methods for producing these labeled compounds become more accessible and analytical techniques continue to improve in sensitivity and resolution, we can expect to see their increased use in:
-
Elucidating Novel Metabolic Pathways: Tracing the metabolism of a wider variety of rare sugars will undoubtedly uncover new enzymatic reactions and metabolic routes.
-
Personalized Nutrition and Medicine: Understanding how individuals metabolize different sugars can inform personalized dietary recommendations and therapeutic interventions.
-
Drug Discovery and Development: ¹³C-labeled rare sugars can be used to probe the metabolic effects of drugs on specific pathways, aiding in the development of more targeted therapies.
References
Safety Operating Guide
Proper Disposal of D-gulose-1-13C: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of D-gulose-1-13C, a stable isotope-labeled sugar. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound and similar labeled monosaccharides are generally not classified as hazardous materials, responsible handling and disposal are paramount. The carbon-13 isotope does not impart any special hazards beyond those of the parent compound.
Key Safety and Handling Information
Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any dust. In case of contact with eyes or skin, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its common analog, D-glucose-1-13C. Due to their structural similarity as epimers, their physical and chemical properties are nearly identical.
| Property | Value |
| Molecular Formula | 13CC₅H₁₂O₆ |
| Molecular Weight | ~181.15 g/mol [1] |
| Appearance | White solid |
| Melting Point | 150 - 152 °C (for D-Glucose)[2] |
| Solubility | Soluble in water |
| Hazard Classification | Not classified as a hazardous substance[2][3] |
Disposal Procedures
The appropriate disposal method for this compound is contingent upon its purity and whether it has been mixed with any hazardous substances.
Step 1: Waste Characterization
Before proceeding with disposal, it is crucial to determine if the this compound waste is contaminated with any hazardous materials. If the substance has been used in experiments involving hazardous chemicals, the resulting mixture must be treated as hazardous waste and disposed of in accordance with the regulations applicable to the hazardous components.
Step 2: Disposal of Uncontaminated this compound
For pure, uncontaminated this compound, the following disposal methods are recommended:
-
Small Quantities (Solid): Small amounts of solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.[4]
-
Aqueous Solutions: Dilute aqueous solutions of this compound can generally be disposed of down the sanitary sewer system. It is advisable to flush with a large volume of water to ensure adequate dilution.
-
Large Quantities: For larger quantities of either solid or dissolved this compound, it is best practice to contact a licensed professional waste disposal service. This ensures full compliance with all federal, state, and local environmental regulations.
Step 3: Disposal of Contaminated this compound
If the this compound waste is mixed with hazardous materials, it must be managed as hazardous waste. Follow these steps:
-
Labeling: Clearly label the waste container with its complete contents, including the names and concentrations of all components.
-
Storage: Store the hazardous waste in a designated satellite accumulation area within a compatible and securely sealed container.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound should be triple-rinsed with a suitable solvent, such as water. The resulting rinsate should be disposed of following the guidelines for aqueous solutions. Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, in line with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling D-gulose-1-13C
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of D-gulose-1-13C, a stable isotope-labeled sugar.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or safety goggles.[1] | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Disposable nitrile gloves.[3] | Provides a barrier against skin contact and prevents contamination of the sample. |
| Body Protection | A standard laboratory coat.[4] | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required under normal handling conditions in a well-ventilated area. A dust respirator may be used if generating dust. | Prevents inhalation of airborne particles, particularly if the compound is in a powdered form and handled outside a fume hood. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to avoid the accumulation of dust.
-
Avoid direct contact with skin and eyes.
-
Minimize dust generation during handling.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
After handling, always wash hands thoroughly with soap and water.
Storage:
-
Store the compound in its original, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials and foodstuffs. Recommended storage temperature is 4°C.
Disposal Plan
This compound is a non-radioactive, stable isotope-labeled compound. As such, it does not typically require special disposal procedures associated with hazardous or radioactive waste. However, it is imperative to adhere to local, state, and federal regulations for chemical waste disposal.
Steps for Disposal:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Original Container: Whenever possible, dispose of the compound in its original container.
-
Labeling: Ensure the waste container is clearly labeled with the contents.
-
Segregation: Do not mix with other chemical waste unless permitted by your institution's disposal protocols.
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.
Experimental Workflow: Safe Handling Procedure
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
